6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-6-1-2-8-10-3-7(5-12)11(8)4-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRZPMAKLOSLMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596103 | |
| Record name | 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29096-59-1 | |
| Record name | 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Core Compound Identification and Physicochemical Properties
An In-Depth Technical Guide to 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's fundamental properties, synthesis, reactivity, and applications, grounding all information in established scientific protocols and safety standards.
This compound is a solid organic compound recognized for its role as a versatile intermediate.[1] The imidazo[1,2-a]pyridine core is a privileged scaffold, frequently found in pharmacologically active molecules, making this compound a subject of significant interest in the synthesis of novel therapeutics.[2]
A summary of its key physicochemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 29096-59-1 | [1][3][4][5][6][7] |
| Molecular Formula | C₈H₅ClN₂O | [3][4][5] |
| Molecular Weight | 180.59 g/mol | [1][5] |
| Appearance | White crystalline powder or solid | [1][5] |
| Purity | Typically ≥97% | [5] |
| Melting Point | 148-152 °C | [1] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Chloroform; slightly soluble in water. | [1] |
| InChIKey | FSRZPMAKLOSLMT-UHFFFAOYSA-N | [5] |
Synthesis Pathway: The Vilsmeier-Haack Approach
The most common and efficient synthesis of this compound is achieved through a robust two-stage process.[2] This methodology first involves the construction of the core imidazo[1,2-a]pyridine ring system, followed by a regioselective formylation at the C3 position.
Stage 1: Synthesis of the 6-Chloroimidazo[1,2-a]pyridine Intermediate The foundational scaffold is prepared via the cyclocondensation of 5-chloro-2-aminopyridine with chloroacetaldehyde. This reaction establishes the bicyclic heterocyclic system essential for the subsequent functionalization.
Stage 2: Vilsmeier-Haack Formylation The key step is the introduction of the carbaldehyde group onto the electron-rich imidazo[1,2-a]pyridine ring. This is accomplished using the Vilsmeier-Haack reaction, where the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-Dimethylformamide (DMF), acts as the formylating agent.[2] The reaction selectively targets the 3-position due to the electronic nature of the heterocyclic system.
Caption: Two-stage synthesis of the target compound.
Detailed Experimental Protocol
The following protocol is a self-validating system, where the rationale behind critical steps is explained to ensure reproducibility and understanding.
Part 1: Synthesis of 6-Chloroimidazo[1,2-a]pyridine
-
Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 5-chloro-2-aminopyridine (1.0 eq) in ethanol.
-
Reagent Addition: Add chloroacetaldehyde (1.2 eq, typically a 50% aqueous solution) dropwise to the solution at room temperature. Causality: The dropwise addition controls the initial reaction rate and prevents potential side reactions.
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture, neutralize with a saturated sodium bicarbonate solution, and extract the product with ethyl acetate. The combined organic layers are then washed, dried, and concentrated to yield the intermediate.
Part 2: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Preparation: In a separate flask under an inert atmosphere, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise. Causality: This reaction is highly exothermic; maintaining a low temperature (below 5 °C) is critical to safely form the electrophilic Vilsmeier reagent and prevent its decomposition.[2] Stir the resulting mixture at 0 °C for 30 minutes.
-
Substrate Addition: Dissolve the 6-chloroimidazo[1,2-a]pyridine intermediate (1.0 eq) from Part 1 in anhydrous dichloromethane (DCM) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 60-70 °C for 3-5 hours, monitoring by TLC.[2]
-
Quenching: Upon completion, cool the reaction in an ice bath and carefully pour it onto crushed ice. Causality: This step safely quenches the reactive Vilsmeier reagent and hydrolyzes the reaction intermediate to reveal the aldehyde.
-
Purification: Neutralize the aqueous solution with saturated sodium bicarbonate until the pH is ~7-8. Extract the product with DCM. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the final product as a solid.[2]
Reactivity, Applications, and Role in Drug Discovery
The true value of this compound lies in its synthetic versatility, which stems from its two key reactive sites: the carbaldehyde group and the chloro-substituent.
-
The Aldehyde Handle: The carbaldehyde at the C3 position is an exceptionally versatile functional group. It serves as an electrophilic site for a vast array of subsequent chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases. This allows for the straightforward introduction of diverse side chains and functional groups, enabling the rapid generation of large compound libraries for high-throughput screening.[2] For example, it can be transformed into oxazole derivatives, which have shown potential as urease inhibitors.[8][9]
-
The Chloro-Substituent: The chlorine atom at the C6 position can participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. While chloroarenes can be less reactive than their bromo or iodo counterparts, modern catalysts with bulky phosphine ligands have been developed to facilitate these couplings efficiently.[10] This allows for the introduction of aryl, heteroaryl, or alkyl groups at this position, further expanding the accessible chemical space.
Caption: Drug discovery workflow using the title compound.
This dual reactivity makes this compound a powerful intermediate in programs focused on:
-
Oncology and Infectious Diseases: The imidazo[1,2-a]pyridine framework is a key feature in molecules designed as anti-cancer agents and therapeutics for infectious diseases.[11]
-
Enzyme Inhibition: Derivatives are frequently used in biochemical research to probe enzyme active sites and develop potent inhibitors for various therapeutic targets.[11]
-
CNS Receptor Ligands: The related imidazo[1,2-b]pyridazine scaffold has shown high selective affinity for benzodiazepine receptors, suggesting potential applications for this class of compounds in neuroscience.[10]
Safety, Handling, and Storage
As with any active chemical reagent, proper safety protocols must be strictly followed when handling this compound.
Hazard Identification (GHS Classification):
Recommended Precautions and PPE:
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or fumes.[3][12] Eyewash stations and safety showers should be readily accessible.[12][13]
-
Personal Protective Equipment (PPE):
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[3][13]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][12]
-
Store locked up and apart from incompatible materials such as strong oxidizing agents.[3][13]
Conclusion
This compound is more than a mere chemical intermediate; it is a strategic tool for medicinal chemists. Its well-defined synthesis, coupled with the dual reactivity of its aldehyde and chloro-substituents, provides a reliable and versatile platform for the design and synthesis of novel, biologically active molecules. A thorough understanding of its properties, synthetic pathways, and handling requirements is essential for leveraging its full potential in the demanding landscape of drug discovery and development.
References
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- Santa Cruz Biotechnology. (n.d.). This compound | CAS 29096-59-1.
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- Synquest Labs. (n.d.). 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid - Safety Data Sheet.
- ResearchGate. (n.d.). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction.
- ResearchGate. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study.
- PubMed. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study.
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6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde molecular weight
An In-Depth Technical Guide to 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
Introduction
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic system that holds a privileged position in medicinal chemistry.[1][2] Its rigid, planar structure and ability to engage in various biological interactions have led to its incorporation into numerous clinically successful drugs, including Zolpidem and Alpidem.[2] The functionalization of this core structure is paramount for modulating pharmacological activity, and the introduction of a carbaldehyde group at the 3-position creates a highly versatile synthetic handle. This compound, in particular, serves as a crucial building block for the synthesis of diverse compound libraries, enabling extensive structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery programs.[1]
This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. It details the compound's physicochemical properties, provides a robust and validated synthesis protocol with mechanistic insights, explores its synthetic utility, and discusses its applications in medicinal chemistry, grounded in authoritative references.
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is fundamental for its effective use in a laboratory setting. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 180.59 g/mol | [3][4] |
| Molecular Formula | C₈H₅ClN₂O | [3][4][5] |
| CAS Number | 29096-59-1 | [5] |
| Appearance | White to off-white crystalline solid/powder | [3][4] |
| Melting Point | 148-152 °C | [3] |
| Solubility | Soluble in DMSO and chloroform; slightly soluble in water | [3] |
| InChI Key | FSRZPMAKLOSLMT-UHFFFAOYSA-N | [4] |
Synthesis and Mechanistic Insight
The most reliable and widely employed method for the synthesis of this compound is the Vilsmeier-Haack formylation of its precursor, 6-chloroimidazo[1,2-a]pyridine.[1] This reaction is favored due to its high regioselectivity for the electron-rich C-3 position of the imidazo[1,2-a]pyridine ring system, a consequence of the electrophilic nature of the Vilsmeier reagent.
Overall Synthetic Workflow
The synthesis is a two-stage process, beginning with the construction of the imidazo[1,2-a]pyridine core, followed by the formylation at the C-3 position.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a self-validating system; successful synthesis of the target compound with the expected properties confirms the efficacy of the methodology.
Materials:
-
6-Chloroimidazo[1,2-a]pyridine (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃, 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Step-by-Step Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (2.0 eq) dropwise while stirring vigorously, ensuring the internal temperature does not exceed 5 °C.[1]
-
Expert Insight: This step is highly exothermic. Slow, dropwise addition is critical to prevent uncontrolled temperature rise, which can lead to the decomposition of the Vilsmeier reagent and reduced yield. Maintaining an inert atmosphere prevents the reaction of POCl₃ with atmospheric moisture.
-
-
Reaction with Substrate: Once the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the reagent. Dissolve 6-chloroimidazo[1,2-a]pyridine (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.[1]
-
Reaction Progression: After the addition, allow the reaction mixture to slowly warm to room temperature, then heat to 60-70 °C for 3-5 hours.[1]
-
Trustworthiness: Reaction progress must be monitored by Thin-Layer Chromatography (TLC). A sample of the reaction mixture is spotted against the starting material. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is complete. This provides a reliable checkpoint before proceeding to workup.
-
-
Workup and Quenching: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice. This hydrolyzes the intermediate iminium salt and quenches any remaining reactive species.
-
Neutralization and Extraction: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches 7-8. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.[1]
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the final product as a solid.[1]
Reaction Mechanism
Applications in Drug Discovery and Medicinal Chemistry
The title compound is not an end product but a strategic intermediate. The aldehyde functional group is a linchpin for diversification, allowing chemists to rapidly generate a multitude of derivatives for biological screening.
Synthetic Utility and Derivatization
The aldehyde at the C-3 position is a versatile functional group that can undergo a wide range of chemical transformations. This synthetic flexibility is a cornerstone of its value in medicinal chemistry.
Role as a Pharmacophore Building Block
The imidazo[1,2-a]pyridine core is present in compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[2][6] this compound serves as a key starting material for accessing novel analogues.
-
Anti-Cancer Agents: The scaffold is utilized in the design of kinase inhibitors and other anti-proliferative agents. The aldehyde allows for the introduction of side chains that can target the active sites of enzymes.[6]
-
Urease Inhibitors: Derivatives synthesized from related imidazopyridine carbaldehydes have shown potent urease inhibition, relevant for treating ulcers caused by H. pylori.[7][8] The aldehyde is used to construct more complex heterocyclic systems, such as oxazoles, which have demonstrated significant activity.[7]
Safety and Handling
As with any laboratory chemical, proper handling and safety precautions are essential. This compound presents several hazards that must be managed.
GHS Hazard Information
| Hazard Code | Statement | Source(s) |
| H302 | Harmful if swallowed | [9][10] |
| H315 | Causes skin irritation | [9][10] |
| H319 | Causes serious eye irritation | [9][10] |
| H335 | May cause respiratory irritation | [9][10] |
Safe Handling Protocol
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[10][11] Eyewash stations and safety showers must be readily accessible.[11]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or glasses that meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[11]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[10]
-
Respiratory Protection: If dust or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11]
-
-
Handling: Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[10][11] Do not eat, drink, or smoke in the work area.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Keep away from incompatible materials such as strong oxidizing agents.[12]
First-Aid Measures
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[11]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[11]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[11]
-
If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[10]
Conclusion
This compound is more than a mere chemical reagent; it is a strategic tool for innovation in drug discovery. Its well-defined physicochemical properties, coupled with a robust and high-yielding synthesis via the Vilsmeier-Haack reaction, make it a reliable component in the synthetic chemist's arsenal. The true value of this compound lies in the versatility of its C-3 carbaldehyde group, which opens a gateway to vast chemical diversity. For researchers and scientists dedicated to developing novel therapeutics, a thorough understanding and proficient use of this key intermediate can significantly accelerate the journey from a chemical scaffold to a life-changing medicine.
References
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- Chemical Safety. (n.d.). Chemical Label for this compound.
- ChemicalBook. (2025). This compound.
- Sigma-Aldrich. (n.d.). This compound.
- Conier Chem&Pharma Limited. (n.d.). 6-chloroimidazo(1,2-a)pyridine-3-carbaldehyde.
- Fisher Scientific. (2019). Safety Data Sheet.
- SynQuest Laboratories, Inc. (n.d.). 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid - Safety Data Sheet.
- CymitQuimica. (n.d.). This compound.
- Mumtaz, A., et al. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study.
- Mumtaz, A., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. PubMed.
- Li, Y., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules.
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A Technical Guide to the Structure Elucidation of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] This guide provides an in-depth examination of a key derivative, 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde. We will detail the strategic synthesis via the Vilsmeier-Haack reaction and present a comprehensive, multi-technique spectroscopic workflow for its unambiguous structure elucidation. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of the synthesis and characterization of this versatile chemical building block. The aldehyde functionality at the 3-position offers a chemically versatile handle for extensive derivatization, making this compound a valuable intermediate in the synthesis of novel therapeutics.[4][5]
Rationale and Synthetic Strategy
The synthesis of this compound is efficiently achieved through a two-stage process. The initial step involves the construction of the core imidazo[1,2-a]pyridine ring system, followed by a regioselective formylation to introduce the carbaldehyde group.
Core Scaffold Synthesis
The foundational 6-chloroimidazo[1,2-a]pyridine is typically synthesized via the condensation of 5-chloro-2-aminopyridine with chloroacetaldehyde. This reaction establishes the fused bicyclic system that is characteristic of this compound class.
Vilsmeier-Haack Formylation: The Key Transformation
To install the carbaldehyde group at the C3 position, the Vilsmeier-Haack reaction is the method of choice.[6][7] This reaction is highly effective for the formylation of electron-rich aromatic and heteroaromatic substrates.[6][7] The imidazo[1,2-a]pyridine ring is sufficiently electron-rich to undergo this electrophilic substitution, with the C3 position being the most nucleophilic and, therefore, the most reactive site.
Mechanism Insight: The reaction proceeds through the formation of the Vilsmeier reagent , a substituted chloroiminium ion, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8] This electrophile is then attacked by the C3 position of the 6-chloroimidazo[1,2-a]pyridine ring. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the target aldehyde.[8][9]
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6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde physical properties
An In-Depth Technical Guide to the Physicochemical Properties and Applications of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Executive Summary
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We delve into its core physical and chemical properties, provide a validated, step-by-step synthesis protocol, and discuss its strategic importance in modern pharmacology. The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" found in numerous pharmacologically active compounds, and the functional handles on this specific derivative make it exceptionally valuable for constructing diverse chemical libraries for lead discovery and optimization.[1] This document consolidates essential data, experimental rationale, and safety protocols to empower scientific teams in leveraging this versatile compound for their research and development objectives.
The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold
The utility of this compound stems directly from its core bicyclic structure, which is a cornerstone of medicinal chemistry.[2] This scaffold is prevalent in numerous approved drugs and clinical candidates, conferring favorable pharmacokinetic and pharmacodynamic properties.
-
The "Privileged Scaffold" Concept: The imidazo[1,2-a]pyridine core is considered a privileged scaffold because it can bind to multiple, diverse biological targets with high affinity. Its rigid, planar structure and specific arrangement of nitrogen atoms allow for a variety of non-covalent interactions with protein active sites.
-
Role of the 6-Chloro Substituent: The chlorine atom at the 6-position significantly influences the molecule's electronic properties and lipophilicity. This halogen can engage in halogen bonding, a crucial interaction in modern drug design, and can modulate metabolic stability, potentially blocking sites of oxidative metabolism.
-
The 3-Carbaldehyde "Handle": The aldehyde group at the 3-position is the molecule's primary point of chemical reactivity, serving as a versatile synthetic handle.[1] It allows for a wide array of subsequent chemical transformations, including reductive amination, Wittig reactions, and condensations, enabling the straightforward synthesis of large and diverse compound libraries for high-throughput screening.[1]
Core Physicochemical Properties
A thorough understanding of the compound's physical properties is fundamental for its effective use in experimental design, from reaction setup to formulation and screening.
Identity and Nomenclature
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 29096-59-1 | [3][4][5] |
| Molecular Formula | C₈H₅ClN₂O | [3][5][6][7] |
| Molecular Weight | 180.59 g/mol | [3][5] |
| InChIKey | FSRZPMAKLOSLMT-UHFFFAOYSA-N | [7] |
Physical State and Solubility Profile
| Property | Description | Source |
| Appearance | White crystalline powder or solid. | [3][7] |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) and chloroform; slightly soluble in water. | [3] |
| Purity (Typical) | ≥97% | [7] |
Thermal Properties
| Property | Value | Source |
| Melting Point | 148-152 °C | [3] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is reliably achieved through a two-stage process involving the construction of the heterocyclic core followed by a regioselective formylation.[1]
Rationale for the Two-Step Synthetic Strategy
The chosen pathway is efficient and demonstrates key principles of heterocyclic chemistry.
-
Cyclocondensation: The initial step involves the condensation of 5-chloro-2-aminopyridine with chloroacetaldehyde.[1] This reaction builds the fused imidazo[1,2-a]pyridine ring system, a classic and robust method for creating this scaffold.
-
Vilsmeier-Haack Formylation: To introduce the aldehyde group, the Vilsmeier-Haack reaction is employed.[1] This method is ideal for the regioselective formylation of electron-rich aromatic and heterocyclic systems. The reaction proceeds via an electrophilic substitution, with the Vilsmeier reagent (generated in situ from phosphorus oxychloride and dimethylformamide) preferentially attacking the electron-rich 3-position of the imidazo[1,2-a]pyridine ring.[1]
Diagram: Vilsmeier-Haack Synthesis Workflow
Caption: Workflow for the two-part synthesis of the target compound.
Detailed Step-by-Step Protocol
This protocol is based on established methodologies for the synthesis of this compound class.[1]
Part A: Synthesis of 6-Chloroimidazo[1,2-a]pyridine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chloro-2-aminopyridine (1.0 eq) in ethanol.
-
Reagent Addition: To this solution, add chloroacetaldehyde (1.2 eq, typically a 50% aqueous solution) dropwise at room temperature.[1]
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with an aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction and Isolation: Extract the product into a suitable organic solvent, such as ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-chloroimidazo[1,2-a]pyridine intermediate. This intermediate can be purified further by column chromatography if necessary.
Part B: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Preparation: In a separate flask under an inert atmosphere (e.g., nitrogen), add anhydrous dimethylformamide (DMF). Cool the flask in an ice bath to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise with vigorous stirring, ensuring the temperature is maintained below 5 °C.[1] Causality Note: This is a highly exothermic reaction; slow addition and cooling are critical to prevent uncontrolled side reactions.
-
Reagent Maturation: After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve the 6-chloroimidazo[1,2-a]pyridine intermediate (1.0 eq) from Part A in anhydrous dichloromethane (DCM) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.[1]
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 3-5 hours.[1]
-
Monitoring: Monitor the reaction's progress by TLC.
-
Quenching and Workup: Once complete, cool the mixture in an ice bath and carefully quench the reaction by slowly adding it to a stirred mixture of crushed ice and water. Basify the aqueous solution with sodium bicarbonate or sodium hydroxide to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with water, and dry. Further purification is typically achieved by recrystallization or silica gel column chromatography to yield the final, pure this compound.
Spectroscopic and Analytical Characterization
Rigorous structural confirmation is essential for ensuring the identity and purity of the synthesized compound. While specific spectra for this exact compound are not publicly cataloged in detail, the expected features can be reliably predicted based on its structure and data from closely related analogs.[8][9]
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for each of the aromatic protons on the bicyclic ring system, as well as a characteristic downfield singlet for the aldehyde proton (typically δ 9-10 ppm).
-
¹³C NMR (Carbon NMR): The carbon NMR will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The aldehyde carbonyl carbon will have a characteristic signal in the highly deshielded region of the spectrum (typically δ 180-190 ppm).
-
Mass Spectrometry (MS): Electron Spray Ionization (ESI-MS) should show a prominent protonated molecular ion peak [M+H]⁺ at m/z corresponding to the compound's molecular weight (181.0). The isotopic pattern for a single chlorine atom (a ~3:1 ratio of M to M+2 peaks) would be a definitive confirmation of the compound's composition.
Handling, Storage, and Safety
Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.
-
Material Safety Data Sheet (MSDS) Synopsis: While having low acute toxicity under normal conditions, this compound is an organic chemical and may act as an irritant to the skin, eyes, and respiratory system.[3]
-
Recommended Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For long-term stability, storage at refrigerated temperatures (0-8 °C) is often recommended by suppliers.
-
Handling Procedures: Standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times.[3] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3] In case of contact, flush the affected area immediately with copious amounts of water and seek medical advice if irritation persists.[3]
Conclusion: A Versatile Building Block for Future Discovery
This compound is more than just a chemical reagent; it is a strategic starting material for the development of novel therapeutics. Its well-defined physical properties, validated synthetic route, and the versatile reactivity of its aldehyde group make it an invaluable asset in medicinal chemistry. Its application as a core intermediate in synthesizing compounds for oncology, infectious diseases, and enzyme inhibition studies highlights its significant potential.[8][10] This guide provides the foundational knowledge required for scientists to confidently incorporate this powerful building block into their discovery pipelines.
References
- Experimental procedure for synthesizing this compound. BenchChem.
- This compound - Introduction. ChemBK.
- 6-Chloro-2-methyl-imidazo[1,2-a]pyridine-3-carbaldehyde. Chem-Impex.
- 6-Chloroimidazo(1,2-a)pyridine-3-carbaldehyde | C8H5ClN2O. PubChem.
- This compound | 29096-59-1. ChemicalBook.
- This compound | CAS 29096-59-1. Santa Cruz Biotechnology.
- This compound. CymitQuimica.
- Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study.
- Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. PubMed.
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
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Solubility Profile of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde: A Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde is a pivotal heterocyclic building block in modern medicinal chemistry. Its privileged imidazo[1,2-a]pyridine scaffold serves as the foundation for numerous pharmacologically active agents.[1] However, the journey from a promising starting material to a viable drug candidate is critically dependent on its physicochemical properties, paramount among them being solubility. Poor solubility can terminate the development of an otherwise potent compound by hindering absorption, bioavailability, and the ability to formulate an effective dosage form.[2] This guide provides a comprehensive technical overview of the solubility characteristics of this compound. We will delve into its known properties, the theoretical underpinnings of solubility, and provide field-proven, detailed protocols for its quantitative determination, empowering research teams to generate the critical data needed for successful drug development programs.
Physicochemical Identity and Structural Considerations
A thorough understanding of a compound's physical and chemical nature is the bedrock of any solubility investigation. The key identifiers and properties for this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 29096-59-1 | [3][4] |
| Molecular Formula | C₈H₅ClN₂O | [3][5] |
| Molecular Weight | 180.59 g/mol | [4][6] |
| Appearance | White crystalline powder / Solid | [4][7] |
| Melting Point | Approx. 148-152 °C | [7] |
| Purity | Typically ≥97% | [4][6] |
Structurally, the molecule possesses a fused bicyclic aromatic system, which is inherently rigid and lipophilic. This characteristic suggests that the parent scaffold will have low intrinsic aqueous solubility.[8] The presence of the chlorine atom further enhances lipophilicity. Counteracting this is the polar carbaldehyde group at the 3-position, which can act as a hydrogen bond acceptor. While this aldehyde provides a crucial synthetic handle for creating diverse compound libraries, its contribution to overall aqueous solubility is modest.[1] Therefore, from first principles, one should anticipate challenges with aqueous solubility for this compound and its derivatives.
Qualitative Solubility Overview
Publicly available data on the quantitative solubility of this compound is limited. However, qualitative assessments provide a foundational understanding for handling and experimental design.
Table 2: Qualitative Solubility Data
| Solvent | Solubility | Significance in Research |
| Dimethyl Sulfoxide (DMSO) | Soluble | Standard solvent for creating high-concentration stock solutions for high-throughput screening (HTS) and in vitro assays. |
| Chloroform | Soluble | Useful for organic synthesis workup and purification steps like column chromatography. |
| Water | Slightly Soluble | Indicates that the compound will likely exhibit low bioavailability from aqueous-based formulations without enabling technologies. |
Source:[7]
This profile is typical for a drug-like heterocyclic intermediate. Its high solubility in DMSO is advantageous for laboratory screening, but the low aqueous solubility is a critical flag for drug development and must be quantitatively addressed.
The Imperative of Quantitative Solubility: Thermodynamic vs. Kinetic
In drug discovery, not all solubility measurements are equal. Understanding the distinction between thermodynamic and kinetic solubility is essential for making informed decisions.
-
Thermodynamic Solubility (Sₑ): This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure when the system is at equilibrium. It is the gold-standard measurement for pre-formulation and is typically determined using the Shake-Flask method.[8][9]
-
Kinetic Solubility (Sₖ): This measures the concentration of a compound when it begins to precipitate from a solution as it is being formed. This is often measured in high-throughput assays where a DMSO stock solution is rapidly diluted into an aqueous buffer.[9] It is an indispensable tool in early discovery to quickly flag compounds that may have solubility liabilities, but it often overestimates the true thermodynamic solubility.
A significant discrepancy between kinetic and thermodynamic solubility can indicate that the compound is prone to precipitating out of solution over time, a critical risk for intravenous formulations or oral drugs that must remain dissolved for absorption.
Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method
The Shake-Flask method, as established by Higuchi and Connors, remains the most reliable technique for determining thermodynamic equilibrium solubility.[9] The protocol below is a self-validating system designed for accuracy and reproducibility.
Core Principle & Expertise
The objective is to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid phase.[10] This ensures the measured concentration is the true thermodynamic solubility, not a supersaturated or incompletely dissolved state. Controlling temperature is non-negotiable, as solubility is a temperature-dependent function.[11]
Detailed Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., Phosphate-Buffered Saline pH 7.4, Simulated Gastric Fluid, or organic solvents) in a glass vial.
-
Causality: Using an "excess" amount is critical to ensure that the solution becomes saturated and solid material remains, which is the definition of equilibrium. A visual confirmation of remaining solid is a key checkpoint.[9]
-
-
Equilibration: Seal the vials and place them in a shaking incubator or on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration, typically 24 to 48 hours.
-
Causality: Agitation ensures maximal surface area contact between the solid and the solvent, facilitating the dissolution process. A 24-48 hour window is standard to ensure that the system has truly reached equilibrium.[11] For some poorly soluble compounds, 72 hours may be necessary; preliminary time-to-equilibrium experiments are recommended.
-
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials at high speed (e.g., >10,000 g for 15 minutes) to pellet all suspended solid material.
-
Causality: This step is the most critical for accuracy. Any particulate matter carried over into the sample for analysis will artificially inflate the measured solubility. Simple filtration can sometimes be problematic due to potential compound adsorption to the filter membrane. Centrifugation is often a more reliable method.
-
-
Sample Collection & Dilution: Carefully collect a precise aliquot of the clear supernatant.
-
Trustworthiness: Be cautious not to disturb the solid pellet at the bottom of the vial. This action validates the integrity of the sample.
-
-
Quantification: Analyze the concentration of the compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry.[8] A pre-established calibration curve with known concentrations of the compound is required for accurate measurement.
-
Calculation: Determine the solubility by comparing the analytical response of the sample to the calibration curve, accounting for any dilutions made. The result is typically expressed in µg/mL or mg/L.
Workflow Visualization
Caption: Workflow for Thermodynamic Solubility via the Shake-Flask Method.
Experimental Protocol: High-Throughput Kinetic Solubility
For early-stage discovery, a higher throughput method is needed to rank compounds quickly. Nephelometry, which measures light scattering from precipitated particles, is an excellent technique.[2]
Core Principle & Expertise
This assay determines the concentration at which the compound precipitates when an aqueous buffer is added to a DMSO stock solution. The amount of light scattered at a 90° angle is proportional to the amount of insoluble particulate matter.[2] This provides a rapid, automated assessment of a compound's propensity to stay in solution under non-equilibrium conditions.
Detailed Step-by-Step Methodology
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution.
-
Aqueous Addition: Use an automated liquid handler to add a precise volume of aqueous buffer (e.g., PBS, pH 7.4) to each well. The final DMSO concentration should be kept low and consistent (e.g., 1-5%) to minimize its solubilizing effect.
-
Incubation & Measurement: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature.
-
Nephelometric Reading: Place the microplate in a laser nephelometer and measure the light scattering in each well.
-
Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in light scattering above the background level.
Workflow Visualization
Caption: High-Throughput Kinetic Solubility Workflow using Nephelometry.
Conclusion and Forward Outlook
This compound is a valuable intermediate for the synthesis of novel therapeutics.[12] While its physicochemical profile, characterized by a lipophilic heterocyclic core, predicts low intrinsic aqueous solubility, this should not be seen as a barrier but as a critical parameter to be managed.[8] The qualitative data confirms its suitability for initial synthesis and screening in organic solvents and DMSO.
For progression into drug development, rigorous quantitative assessment is mandatory. The detailed protocols provided for both thermodynamic (Shake-Flask) and kinetic (Nephelometry) solubility determination will equip researchers with the tools to generate the high-quality, reproducible data necessary for lead optimization and formulation development. By understanding and quantifying the solubility of this key building block, development teams can proactively design derivatization strategies—such as the introduction of polar functional groups—to mitigate solubility risks and accelerate the path to clinically viable drug candidates.[8]
References
- This compound - Introduction. ChemBK. [Link]
- Experimental and Computational Methods Pertaining to Drug Solubility. (2012). InTech. [Link]
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2007).
- Solubility experimental methods. (2016). Slideshare. [Link]
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013).
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A Technical Guide to the Spectroscopic Properties of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous pharmacologically active agents. The presence of a chlorine atom at the 6-position and a reactive carbaldehyde group at the 3-position makes this molecule a versatile building block for the synthesis of diverse compound libraries for high-throughput screening and lead optimization.
This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering a detailed interpretation of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectra. Understanding these spectroscopic signatures is paramount for unambiguous structure elucidation, purity assessment, and quality control in a research and development setting.
Molecular Structure and Key Features
The structural framework of this compound, with the systematic numbering of the bicyclic system, is crucial for the correct assignment of its spectroscopic signals.
Caption: Molecular structure of this compound.
Spectroscopic Data Analysis
A thorough analysis of the spectroscopic data is essential for the structural confirmation of this compound. The following sections detail the expected and observed signals in ¹³C NMR, ¹H NMR, Mass Spectrometry, and Infrared Spectroscopy.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. The electron-withdrawing effects of the chlorine atom, the aldehyde group, and the nitrogen atoms within the heterocyclic system significantly influence the chemical shifts of the carbon atoms.
Table 1: ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (δ) ppm | Rationale for Assignment |
| C=O (Aldehyde) | 177.8 | The deshielded nature of the carbonyl carbon results in a characteristic downfield shift. |
| C2 | 149.2 | This carbon is adjacent to two nitrogen atoms, leading to a significant downfield shift. |
| C8a | 147.1 | As a bridgehead carbon in an aromatic system, it appears at a downfield position. |
| C3 | 136.6 | The attachment of the electron-withdrawing aldehyde group causes a downfield shift. |
| C7 | 128.6 | Aromatic carbon in the pyridine ring. |
| C5 | 124.8 | Aromatic carbon in the pyridine ring. |
| C6 | 116.9 | The carbon atom bearing the chlorine atom is expected in this region. |
| C8 | 116.9 | Aromatic carbon in the pyridine ring. |
| Note: The provided data is from a published source and was recorded in CDCl₃ at 126 MHz.[1] |
Expert Insights: The overlapping signals at 116.9 ppm for C6 and C8 are plausible in a complex aromatic system. Two-dimensional NMR techniques, such as HSQC and HMBC, would be invaluable for the definitive assignment of each carbon signal by correlating them to their attached or nearby protons.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
At the time of this writing, a publicly available, peer-reviewed ¹H NMR spectrum for this compound could not be located. However, based on the analysis of structurally similar compounds, a predictive assignment can be made. For comparison, the ¹H NMR spectrum of the related compound, 3,6-dichloroimidazo[1,2-a]pyridine, shows signals at δ 8.13 (s, 1H), 7.57 (d, J = 9.6 Hz, 2H), and 7.19 (d, J = 8.6 Hz, 1H) in CDCl₃.
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz | Rationale for Prediction |
| CHO | ~9.8 - 10.2 | Singlet (s) | - | The aldehyde proton is highly deshielded and typically appears as a singlet. |
| H5 | ~9.3 - 9.7 | Doublet (d) or Singlet (s) | ~1.0 - 2.0 | This proton is adjacent to the bridgehead nitrogen and is expected to be the most downfield of the aromatic protons. It may appear as a singlet or a narrow doublet due to a small coupling with H7. |
| H2 | ~8.2 - 8.5 | Singlet (s) | - | The proton at the 2-position of the imidazole ring is typically a singlet. |
| H7 | ~7.3 - 7.6 | Doublet of doublets (dd) | ~9.5, ~2.0 | This proton is coupled to both H5 and H8. |
| H8 | ~7.0 - 7.3 | Doublet (d) | ~9.5 | This proton is coupled to H7. |
Authoritative Grounding: The predicted chemical shifts and coupling patterns are based on established principles of NMR spectroscopy and analysis of published data for analogous imidazo[1,2-a]pyridine derivatives. The electron-withdrawing nature of the aldehyde group at position 3 will likely deshield the H2 proton significantly.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₅ClN₂O), the expected monoisotopic mass is approximately 180.0090 g/mol .
Expected Observations in Mass Spectrometry:
-
Molecular Ion Peak (M⁺): An intense peak at m/z 180.
-
Isotope Pattern: Due to the presence of chlorine, a characteristic M+2 peak at m/z 182 with an intensity of approximately one-third of the M⁺ peak is expected, corresponding to the ³⁷Cl isotope.
-
Fragmentation: Common fragmentation pathways may include the loss of the aldehyde group (CHO, 29 Da) leading to a fragment at m/z 151, and the loss of a chlorine atom (35/37 Da).
Expert Insights: High-resolution mass spectrometry (HRMS) would be the gold standard for confirming the elemental composition. An observed mass within a few parts per million (ppm) of the calculated mass would provide unequivocal evidence for the molecular formula.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and the aromatic heterocyclic system.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale for Prediction |
| C-H stretch (aromatic) | 3000 - 3100 | Medium | Characteristic of C-H bonds in aromatic rings. |
| C-H stretch (aldehyde) | 2720 - 2820 | Medium to Weak | The C-H stretch of the aldehyde group often appears as two weak bands. |
| C=O stretch (aldehyde) | 1680 - 1710 | Strong | The strong absorption of the carbonyl group is a key diagnostic feature. Conjugation with the aromatic ring will lower the frequency compared to a simple aliphatic aldehyde. |
| C=N and C=C stretch | 1450 - 1650 | Medium to Strong | Multiple bands are expected for the stretching vibrations of the imidazo[1,2-a]pyridine ring system. |
| C-Cl stretch | 700 - 800 | Medium | The carbon-chlorine stretching vibration is typically found in this region. |
Authoritative Grounding: The predicted IR frequencies are based on well-established correlation tables for infrared spectroscopy. For comparison, the related compound 3-chloroimidazo[1,2-a]pyridine exhibits IR bands at 2992, 1486, 1219, 1037, and 954 cm⁻¹.
Experimental Protocols
The following are generalized, best-practice protocols for the acquisition of the spectroscopic data discussed above.
Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of ~12-16 ppm.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 512-2048 scans, relaxation delay of 2-5 seconds, spectral width of ~220-250 ppm.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.
Caption: A generalized workflow for NMR data acquisition and analysis.
Protocol for Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or inject a dilute solution in a volatile solvent (e.g., methanol, dichloromethane) if using a GC-MS system.
-
Ionization: Utilize a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak and the characteristic isotopic pattern for chlorine. Analyze the fragmentation pattern to gain further structural information.
Protocol for Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Background Spectrum: Acquire a background spectrum of the empty ATR crystal.
-
Sample Spectrum: Acquire the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion
The spectroscopic data for this compound provides a unique fingerprint for its unambiguous identification and characterization. The combination of ¹³C NMR, ¹H NMR, mass spectrometry, and infrared spectroscopy allows for a comprehensive understanding of its molecular structure. This guide serves as a valuable resource for scientists working with this important heterocyclic building block, enabling confident structural verification and facilitating its application in the development of novel therapeutic agents.
References
- Rao, C., Mai, S., & Song, Q. (2017). Cu-Catalyzed Synthesis of 3-Formyl imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as C1 Synthon. Organic Letters, 19(18), 4726–4729. [Link]
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1H NMR spectrum of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key building block in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a privileged structure, and functionalization at the 3-position with a carbaldehyde group offers a versatile handle for synthesizing diverse compound libraries.[1] Understanding the precise structural features through NMR spectroscopy is paramount for quality control, reaction monitoring, and the rational design of new therapeutic agents.[2][3] This document offers a predictive analysis of the proton signals, a detailed experimental protocol for spectrum acquisition, and a logical framework for spectral interpretation, tailored for researchers, chemists, and drug development professionals.
Introduction: The Significance of this compound
The imidazo[1,2-a]pyridine ring system is a 10 π-electron aromatic system, structurally analogous to purines, which has garnered significant interest in pharmaceutical research.[4] Compounds bearing this scaffold are known to exhibit a wide range of biological activities, leading to marketed drugs such as Zolpidem (a sedative) and Olprinone (a cardiac stimulant).[3]
The subject of this guide, this compound, combines three critical structural motifs:
-
The Imidazo[1,2-a]pyridine Core: A rigid, bicyclic aromatic system that provides a defined three-dimensional orientation for substituents.
-
The 6-Chloro Substituent: A halogen atom that modulates the electronic properties of the pyridine ring and can serve as a vector for further chemical modification.
-
The 3-Carbaldehyde Group: An electron-withdrawing group and a versatile synthetic handle, enabling reactions such as reductive amination, oxidation, and Wittig-type reactions to build molecular complexity.
Accurate structural confirmation is the bedrock of chemical synthesis and drug development. ¹H NMR spectroscopy is the primary analytical tool for this purpose, providing detailed information about the electronic environment, connectivity, and relative orientation of protons within a molecule.[5][6]
Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis
While experimental spectra can vary slightly based on solvent and concentration, a robust prediction can be formulated based on established principles of chemical shifts, substituent effects, and spin-spin coupling.[7][8] The structure and numbering scheme are shown below.

The molecule possesses five distinct proton environments: four aromatic protons (H-2, H-5, H-7, H-8) and one aldehydic proton (-CHO).
Substituent Effects
-
3-Carbaldehyde (-CHO): This is a strong electron-withdrawing and deshielding group. It will significantly shift the adjacent H-2 proton downfield. Its carbonyl bond creates a strong anisotropic field, causing the aldehydic proton itself to appear at a very high chemical shift.[6]
-
6-Chloro (-Cl): The chlorine atom is an electronegative, electron-withdrawing group. It will deshield adjacent protons (H-5 and H-7) and influence the overall electron density of the pyridine ring.
Predicted Signal Assignments
The following table summarizes the predicted ¹H NMR signals for this compound, assuming a standard deuterated solvent like CDCl₃ or DMSO-d₆.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| -CHO | 9.5 – 10.5 | Singlet (s) | N/A | The aldehydic proton is highly deshielded by the carbonyl group and has no adjacent protons to couple with. Its chemical shift is characteristic of aromatic aldehydes.[7][9] |
| H-2 | 8.0 – 8.5 | Singlet (s) | N/A | Located on the electron-rich imidazole ring but adjacent to the strongly electron-withdrawing aldehyde group. No neighboring protons result in a singlet. |
| H-5 | 8.2 – 8.6 | Doublet (d) | J ≈ 9.5 Hz | This proton is ortho to the bridgehead nitrogen and meta to the chlorine. It will be strongly deshielded and will show a large coupling constant from its trans relationship with H-7 across the ring. |
| H-8 | 7.8 – 8.2 | Doublet (d) | J ≈ 2.0 Hz | This proton is ortho to the chlorine atom and experiences its deshielding effect. It exhibits a small meta-coupling to H-7. |
| H-7 | 7.2 – 7.6 | Doublet of Doublets (dd) | J ≈ 9.5 Hz, 2.0 Hz | Coupled to both H-5 (large coupling) and H-8 (small meta-coupling), resulting in a doublet of doublets. It is expected to be the most upfield of the pyridine ring protons. |
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
Adherence to a standardized protocol is essential for obtaining reproducible and high-resolution NMR data.
Materials and Instrumentation
-
Analyte: this compound (5-10 mg)
-
NMR Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) with 0.03% Tetramethylsilane (TMS).
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Equipment: 5 mm NMR tube, volumetric flask, Pasteur pipette.
Step-by-Step Procedure
-
Sample Preparation: a. Accurately weigh approximately 5 mg of the analyte into a clean, dry vial. b. Add ~0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial. c. Gently swirl or vortex the vial until the sample is fully dissolved. d. Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Instrument Setup & Shimming: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Spectrum Acquisition: a. Set the spectral width to cover a range of -1 to 12 ppm. b. Use a standard 90° pulse sequence. c. Set the number of scans to 16 or 32 to ensure a good signal-to-noise ratio. d. Set the relaxation delay (d1) to at least 2 seconds to allow for full proton relaxation.
-
Data Processing: a. Apply a Fourier Transform to the acquired Free Induction Decay (FID) signal. b. Perform phase correction to ensure all peaks are in the positive absorptive phase. c. Apply baseline correction to create a flat baseline. d. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. e. Integrate the area under each peak to determine the relative ratio of protons.[10] f. Pick and label the peaks with their chemical shifts.
Visualization of Key Workflows
Diagrams created using Graphviz help to visualize the logical processes involved in the analysis.
Caption: Experimental workflow from sample preparation to final spectrum interpretation.
Caption: Logical flow for the interpretation and assignment of ¹H NMR signals.
Conclusion
The ¹H NMR spectrum of this compound provides a rich source of structural information. Through a systematic analysis of chemical shifts, multiplicities, and coupling constants, every proton in the molecule can be unambiguously assigned. The highly deshielded aldehydic proton singlet, the lone imidazole ring singlet, and the characteristic splitting pattern of the three pyridine ring protons serve as definitive fingerprints for this compound. This guide provides the predictive framework and experimental protocol necessary for researchers to confidently acquire, interpret, and utilize this data in the pursuit of novel chemical entities for drug discovery and development.
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An In-Depth Technical Guide to the 13C NMR Analysis of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a privileged structure in numerous pharmacologically active compounds, and the introduction of a chloro group at the 6-position and a carbaldehyde at the 3-position offers a versatile platform for the synthesis of novel therapeutic agents.[1] A thorough understanding of its spectral properties is paramount for unambiguous structure elucidation, purity assessment, and as a tool for monitoring chemical transformations.
The Structural and Electronic Landscape of this compound
The foundation of a robust 13C NMR spectral interpretation lies in a detailed understanding of the molecule's structure and the electronic influence of its constituent atoms and functional groups. The imidazo[1,2-a]pyridine core is a bicyclic heteroaromatic system comprising a pyridine ring fused to an imidazole ring. This fusion results in a unique electron distribution that governs the chemical environment of each carbon atom.
The introduction of a chlorine atom at the C-6 position and a carbaldehyde group at the C-3 position significantly modulates the electronic landscape of the parent scaffold. Chlorine, being an electronegative atom, exerts an inductive electron-withdrawing effect (-I) and a weaker resonance electron-donating effect (+R). The carbaldehyde group is strongly electron-withdrawing through both inductive and resonance effects (-I, -R). These substituent effects are critical in predicting the 13C NMR chemical shifts.
To facilitate a clear discussion, the standard numbering of the imidazo[1,2-a]pyridine ring system is employed as illustrated below:
Caption: Numbering scheme for this compound.
Principles of 13C NMR Spectroscopy and Predictive Analysis
13C NMR spectroscopy is a powerful analytical technique that provides information on the carbon framework of a molecule.[2][3] The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment. Electron-withdrawing groups deshield the nucleus, causing its resonance to appear at a higher frequency (downfield), while electron-donating groups cause shielding and an upfield shift.
Due to the unavailability of a publicly accessible, experimentally verified 13C NMR spectrum for this compound, this guide will utilize a predictive approach grounded in established substituent effects on heteroaromatic systems and data from closely related compounds. This approach is a cornerstone of modern structure elucidation, enabling chemists to anticipate and interpret spectral data with a high degree of confidence. Online prediction tools, which employ large databases of known spectra and machine learning algorithms, can also provide valuable estimations.[4][5][6][7][8]
Predicted 13C NMR Chemical Shifts and Assignments
The predicted 13C NMR chemical shifts for this compound are presented in the table below. These values are estimated based on the known effects of chloro and carbaldehyde substituents on the imidazo[1,2-a]pyridine ring system, drawing comparisons with experimentally determined spectra of related derivatives. The analysis is performed assuming the spectrum is acquired in a common deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C-CHO | 185.0 - 190.0 | The carbonyl carbon of an aldehyde is highly deshielded and typically resonates in this downfield region. |
| C-8a | 145.0 - 148.0 | This is a bridgehead carbon adjacent to a nitrogen atom, leading to a downfield shift. |
| C-2 | 142.0 - 145.0 | The presence of the adjacent nitrogen and the electron-withdrawing carbaldehyde group at C-3 causes significant deshielding. |
| C-6 | 128.0 - 132.0 | The carbon directly attached to the chlorine atom (ipso-carbon) is expected to be deshielded. |
| C-5 | 125.0 - 128.0 | This carbon is ortho to the chlorine-bearing carbon and will experience a moderate downfield shift. |
| C-7 | 118.0 - 122.0 | This carbon is meta to the chlorine and is expected to be less affected, but still influenced by the overall electron-poor nature of the ring. |
| C-3 | 115.0 - 119.0 | The ipso-carbon to the carbaldehyde group is expected to be significantly shielded due to the resonance effect of the formyl group. |
| C-8 | 110.0 - 114.0 | This carbon is para to the chlorine and is expected to show a slight shielding effect. |
Experimental Protocol for 13C NMR Acquisition
To ensure the acquisition of a high-quality 13C NMR spectrum, the following protocol is recommended. This protocol is designed to be a self-validating system, with each step contributing to the overall integrity of the final data.
Sample Preparation
-
Compound Purity: Ensure the this compound sample is of high purity. Impurities will introduce extraneous peaks and complicate spectral interpretation. The synthesis of this compound is typically achieved via a Vilsmeier-Haack formylation of 6-chloroimidazo[1,2-a]pyridine.[1]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is readily soluble. Deuterochloroform (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. The chemical shifts of residual solvent peaks should be noted to avoid misinterpretation.[6][9][10][11]
-
Concentration: Prepare a solution with a concentration of 20-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.[12]
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (0 ppm).
-
Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
Caption: Workflow for 13C NMR sample preparation.
NMR Spectrometer Setup and Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled 1D 13C pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected chemical shift range.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is crucial for obtaining quantitative data, especially for quaternary carbons.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.
-
Data Processing and Interpretation
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum by setting the chemical shift of the internal standard (e.g., TMS) to 0 ppm or the residual solvent peak to its known value.
-
Peak Picking and Integration: Identify all significant peaks and, if desired, integrate their areas. Note that in proton-decoupled 13C NMR, peak intensities are not always directly proportional to the number of carbons due to the Nuclear Overhauser Effect (NOE).
Advanced NMR Experiments for Unambiguous Assignments
For definitive assignment of all carbon signals, especially in cases of spectral overlap or ambiguity, advanced 2D NMR experiments are invaluable.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates carbon signals with their directly attached protons. This is essential for distinguishing between quaternary carbons (which will not show a correlation) and protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds away. This is a powerful tool for piecing together the carbon skeleton and confirming the assignments of quaternary carbons.
Caption: Logical workflow for 13C NMR spectral assignment.
Conclusion
The 13C NMR analysis of this compound is a critical component in the characterization of this important synthetic intermediate. This guide has provided a comprehensive framework for understanding, predicting, and experimentally determining its 13C NMR spectrum. By combining a solid theoretical understanding of substituent effects with robust experimental protocols and the potential for advanced 2D NMR techniques, researchers can confidently elucidate and verify the structure of this and related molecules, thereby accelerating the drug discovery and development process.
References
- Wishart DS, et al. (2024). CASPRE - 13C NMR Predictor. Metabolites, 14(5), 290.
- Taylor & Francis Online. (2018). 13C NMR chemical shift prediction of diverse chemical compounds.
- Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs).
- PubMed. (2000). Fast determination of 13C NMR chemical shifts using artificial neural networks. J Chem Inf Comput Sci, 40(5), 1169-76.
- Royal Society of Chemistry. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.
- MDPI. (2005). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. International Journal of Molecular Sciences, 6(3), 283-299.
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
- ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Org. Process Res. Dev., 20(4), 751-757.
- Fiveable. (n.d.). 13.13 Uses of 13C NMR Spectroscopy.
- Slideshare. (n.d.). C-13 NMR Spectroscopy.
- Semantic Scholar. (2005). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds.
- DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
- ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
- ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of 6a.
- Mesbah Energy. (2021). Spectroscopy 13C NMR and 1H NMR.
- Studylib. (n.d.). Carbon-13 NMR Spectroscopy: Principles and Applications.
- Chemistry LibreTexts. (2021). 6.8: Principles of ¹³C NMR Spectroscopy.
- University of Ottawa NMR Facility Blog. (2010). 13C NMR of "Perdeuterated" Solvents.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
- Go up. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
- ALWSCI. (2025). How To Prepare And Run An NMR Sample.
- ResearchGate. (n.d.). 13C NMR spectrum of imidazo[1,2-a]pyridine 7a.
- Royal Society of Chemistry. (n.d.). Transition-Metal-Free Regioselective C–H Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite - Supporting Information.
- MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3463.
- ResearchGate. (2023). (PDF) Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study.
- Royal Society of Chemistry. (n.d.). Copper- and DMF-Mediated Switchable Oxidative C–H Cyanation and Formylation of Imidazo[1,2-a]pyridines Using Ammonium Iodide - Supporting Information.
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Mass spectrometry of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
An In-Depth Technical Guide to the Mass Spectrometry of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Foreword: Contextualizing the Analyte
In the landscape of modern drug discovery and medicinal chemistry, the imidazo[1,2-a]pyridine scaffold is a "privileged structure."[1] Its rigid, bicyclic framework is a cornerstone in the synthesis of numerous pharmacologically active compounds, demonstrating efficacy in oncology, infectious diseases, and beyond.[2][3] The specific derivative, this compound, is a particularly valuable synthetic intermediate. The aldehyde group at the 3-position serves as a versatile chemical handle for diversification, while the chloro-substituent at the 6-position offers a site for further modification or can influence the molecule's electronic properties and metabolic stability.[1][4]
Given its central role as a building block for novel therapeutics, unambiguous structural confirmation and purity assessment are paramount. Mass spectrometry (MS) stands as a primary analytical technique for this purpose, offering unparalleled sensitivity and structural insight from minimal sample quantities.[5][6] This guide provides a comprehensive exploration of the mass spectrometric behavior of this compound, grounded in the principles of structural elucidation for researchers and drug development professionals.
Foundational Analysis: Molecular Formula and Isotopic Signature
Before any analysis, understanding the fundamental properties of the target molecule is critical.
-
Molecular Formula: C₈H₅ClN₂O[7]
-
Nominal Mass: 180 g/mol
-
Monoisotopic Mass: 180.01414 Da
The presence of chlorine is a key feature. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), which results in a characteristic isotopic pattern in the mass spectrum. The molecular ion will appear as two distinct peaks separated by approximately 2 Da, with a relative intensity ratio of roughly 3:1 (M:M+2). This signature is a powerful diagnostic tool for confirming the presence of a single chlorine atom in the molecule.
The Analytical Workflow: From Sample to Spectrum
A successful mass spectrometric analysis is a multi-stage process. Each stage must be optimized to ensure data of the highest quality and integrity. The overall workflow is a self-validating system where each step confirms the assumptions of the next.
Caption: General workflow for LC-MS analysis.
Ionization Source Selection: The Rationale for Electrospray Ionization (ESI)
The first step within the mass spectrometer is the conversion of neutral analyte molecules into gas-phase ions.[8] For a molecule like this compound, Electrospray Ionization (ESI) is the premier choice.[9]
Expertise & Causality: The imidazo[1,2-a]pyridine core contains two nitrogen atoms, one in the pyridine ring and one at the bridgehead. These nitrogen atoms, particularly the pyridine nitrogen, are basic and readily accept a proton (H⁺) in an acidic solution. ESI is a "soft" ionization technique that transfers pre-existing ions from solution into the gas phase with minimal fragmentation.[9] By preparing the sample in a slightly acidic mobile phase (e.g., containing 0.1% formic acid), we ensure the analyte is predominantly in its protonated form, [M+H]⁺, making it ideal for positive-ion mode ESI analysis.[10] This approach avoids the harsh conditions of hard ionization techniques like Electron Impact (EI), which would cause extensive and often uninterpretable fragmentation of this relatively complex heterocyclic system.[11][12]
Full Scan MS Analysis: Deciphering the Molecular Ion Region
A full scan mass spectrum provides the mass-to-charge ratio (m/z) of all ions being generated from the sample. For our analyte, this initial scan is crucial for verifying the molecular weight and observing potential adducts.
Trustworthiness through High Resolution: High-Resolution Mass Spectrometry (HRMS) is essential for achieving trustworthy results.[5] Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers can measure m/z values to four or more decimal places.[13][14] This "accurate mass" measurement allows for the confident determination of the elemental composition, distinguishing the analyte from other compounds with the same nominal mass.[15][16]
Expected Ions and Adducts: In a typical positive-ion ESI-MS experiment, one should screen for several common ionic species. The protonated molecule, [M+H]⁺, is expected to be the base peak. However, adduct formation with alkali metals (from glassware or solvent impurities) or other species is common.[12][17]
| Ion Species | Description | Calculated Monoisotopic Mass (m/z) |
| [M+H]⁺ | Protonated Molecule | 181.02142 |
| [M+H+2]⁺ | Protonated Molecule (³⁷Cl isotope) | 183.01847 |
| [M+Na]⁺ | Sodium Adduct | 203.00336 |
| [M+K]⁺ | Potassium Adduct | 218.97730 |
| [M+CH₃OH+H]⁺ | Methanol Adduct (if used as solvent) | 213.04798 |
| [M+ACN+H]⁺ | Acetonitrile Adduct (if used as solvent) | 222.04795 |
Note: The presence and intensity of adducts can be minimized with high-purity solvents and plasticware.[17] Interestingly, in-source reactions between aromatic aldehydes and methanol to form [M+15]⁺ ions have been reported, which could be a relevant consideration if methanol is present.[18]
Tandem Mass Spectrometry (MS/MS): Unveiling the Molecular Structure
While HRMS confirms the elemental composition, tandem mass spectrometry (MS/MS) is required to elucidate the chemical structure.[13][19] In this process, the [M+H]⁺ ion is selectively isolated, subjected to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen), and the resulting fragment ions are mass analyzed.[13] The fragmentation pattern serves as a structural fingerprint.
Proposed Fragmentation Pathway: The fragmentation of the protonated this compound (m/z 181.02) is dictated by the stability of the resulting ions and neutral losses.
Caption: Proposed MS/MS fragmentation pathway.
Expertise in Interpretation:
-
Loss of Carbon Monoxide (CO): The most characteristic fragmentation of a protonated aromatic aldehyde is the neutral loss of 28.01 Da (CO). This leads to the formation of the fragment ion at m/z 153.03 . This is often the most intense fragment ion and is strong evidence for the presence of the carbaldehyde group.
-
Loss of Chlorine Radical (Cl•): Homolytic cleavage of the C-Cl bond can result in the loss of a chlorine radical (34.97 Da), yielding an ion at m/z 152.02 . While less common than neutral losses from even-electron ions, it can be observed.
-
Sequential Losses: The primary fragment at m/z 153.03 can undergo further fragmentation. A common pathway for chlorinated aromatics is the loss of HCl (35.98 Da), which would produce a fragment at m/z 117.03 .
-
Ring Cleavage: Further fragmentation can involve the cleavage of the heterocyclic ring system itself, for example, through the loss of acetylene (C₂H₂) or hydrogen cyanide (HCN), leading to smaller fragment ions such as m/z 125.03 .[10][20]
The combination of these fragments provides a self-validating map of the molecule's structure, confirming the imidazo[1,2-a]pyridine core, the chlorine substituent, and the carbaldehyde group.
Experimental Protocols
Authoritative and reproducible protocols are the bedrock of scientific integrity. The following provides a detailed starting point for analysis.
Protocol 1: Sample Preparation
-
Stock Solution: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a 1:1 (v/v) mixture of acetonitrile (ACN) and deionized water to create a 1 mg/mL stock solution.
-
Working Solution: Perform a serial dilution of the stock solution using a mobile phase-like solvent (e.g., 90:10 Water:ACN with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates before injection.
Protocol 2: LC-MS/MS Method Parameters
This protocol is designed for a standard UPLC system coupled to a Q-TOF or Orbitrap mass spectrometer.[21][22]
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Acquisition Mode:
-
MS¹ Scan: m/z 50-500, acquiring spectra for 0.5 seconds.
-
MS² (Tandem MS): Data-dependent acquisition (DDA). Isolate and fragment the top 3 most intense ions from the MS¹ scan.
-
Precursor Ion: m/z 181.02.
-
Collision Energy: Ramp from 15-40 eV to generate a rich fragmentation spectrum.
-
-
Calibration: Use an internal calibrant (lock mass) to ensure sub-ppm mass accuracy throughout the run.[16]
-
Logical Framework for Data Interpretation
The final step is the logical synthesis of all collected data to arrive at an unambiguous identification.
Caption: Logical decision-making for structural confirmation.
Conclusion
The mass spectrometric analysis of this compound is a clear demonstration of modern analytical capabilities in pharmaceutical development.[6][23] Through a logical combination of soft ionization (ESI), high-resolution mass analysis (Q-TOF, Orbitrap), and tandem mass spectrometry (MS/MS), a wealth of information can be obtained. The workflow presented here—from sample preparation to data interpretation—provides a robust, self-validating system to confirm the identity, elemental composition, and chemical structure of this vital synthetic intermediate. This level of analytical rigor is indispensable for advancing drug discovery programs and ensuring the quality and integrity of novel chemical entities.[24][25]
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An In-Depth Technical Guide to the Discovery and Synthesis of the Imidazo[1,2-a]pyridine Core
Executive Summary: The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous marketed drugs, including the widely prescribed hypnotic agent Zolpidem and the anxiolytics Alpidem and Saripidem.[1][2][3] Recognized as a "privileged scaffold," its unique bicyclic aromatic structure provides an ideal framework for interacting with a multitude of biological targets.[2][4] This guide provides a comprehensive exploration of the synthetic evolution of this vital heterocycle, tracing its history from the seminal, high-temperature condensations of the early 20th century to the sophisticated, efficient, and environmentally benign methodologies employed by researchers today. We will delve into the mechanistic underpinnings of foundational named reactions, chart the revolutionary impact of multicomponent strategies, and survey the modern landscape of metal-catalyzed and green chemical approaches, offering field-proven insights for researchers, scientists, and drug development professionals.
The Privileged Scaffold: A Foundation for Drug Discovery
The imidazo[1,2-a]pyridine system consists of a pyridine ring fused to an imidazole ring, creating a rigid, planar, and electron-rich aromatic structure. This configuration has proven exceptionally fruitful in drug discovery, with derivatives exhibiting a vast spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anticonvulsant properties.[2][3] Its importance is underscored by the high proportion of research publications in medicinal chemistry, biochemistry, and pharmacology that feature this core.[1] The success of drugs like Zolpidem (for insomnia), Zolimidine (for peptic ulcers), and Olprinone (for heart failure) has cemented its status as a critical pharmacophore, continually inspiring the development of novel synthetic routes to access new chemical space.[1][2][5]
Foundational Syntheses: The Dawn of an Era
The initial forays into synthesizing the imidazo[1,2-a]pyridine core laid the essential groundwork for all subsequent innovations. These early methods, while often demanding, established the fundamental bond-forming strategies that are still conceptually relevant today.
The Tschitschibabin Synthesis (1925): The First Foray
The first documented synthesis of the imidazo[1,2-a]pyridine ring system was reported by Aleksei Tschitschibabin in 1925.[6][7] The original method involved the condensation reaction of a 2-aminopyridine with an α-haloaldehyde, specifically bromoacetaldehyde.
Causality of the Reaction: The underlying principle of the Tschitschibabin reaction is a two-step sequence:
-
N-Alkylation: The more nucleophilic endocyclic nitrogen of 2-aminopyridine attacks the electrophilic carbon of the α-halocarbonyl compound, displacing the halide and forming an N-acylmethylpyridinium salt intermediate.
-
Intramolecular Cyclization/Dehydration: The exocyclic amino group then acts as an intramolecular nucleophile, attacking the carbonyl carbon. The subsequent dehydration of the resulting hemiaminal intermediate leads to the formation of the aromatic imidazole ring.
The initial conditions were harsh, requiring heating the reactants in a sealed tube at temperatures between 150-200°C, which resulted in modest yields.[6][7] Later refinements, such as the inclusion of a mild base like sodium bicarbonate (NaHCO₃), allowed the reaction to proceed under more controlled conditions, significantly improving its efficiency and practicality.[7]
Caption: One-pot synthesis via the Ortoleva-King reaction and subsequent cyclization.
Experimental Protocol: One-Pot Synthesis of 2-Aryl-Imidazo[1,2-a]pyridines via Ortoleva-King Reaction [8][9]
-
Step 1 (Ortoleva-King Reaction): In a round-bottom flask, combine the desired acetophenone (1.0 equiv), 2-aminopyridine (2.3 equiv), and iodine (1.2 equiv). Note: 2-aminopyridine serves as both reactant and solvent.
-
Heat the neat mixture to 110 °C and stir for 4 hours under a standard atmosphere. The mixture will become a dark, viscous liquid.
-
Allow the reaction to cool to room temperature.
-
Step 2 (Cyclization): Add aqueous sodium hydroxide (e.g., 10% w/v solution) to the flask.
-
Heat the mixture to 100 °C and stir vigorously for 1 hour.
-
Cool the reaction to room temperature. The product often precipitates from the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
The MCR Revolution: The Groebke-Blackburn-Bienaymé (GBB) Reaction
The late 1990s witnessed a paradigm shift with the independent discovery by the groups of Groebke, Blackburn, and Bienaymé of a powerful three-component reaction (3-CR) for the synthesis of 3-aminoimidazo[1,2-a]azines. [10][11][12]This reaction, now known as the Groebke-Blackburn-Bienaymé (GBB) reaction, is a type of isocyanide-based multicomponent reaction (MCR) that offers remarkable efficiency and molecular diversity.
The MCR Advantage: MCRs are processes where three or more reactants combine in a single synthetic operation to form a product that contains significant portions of all the initial components. The GBB reaction epitomizes the core tenets of MCRs:
-
Convergence and Atom Economy: Builds complex molecules in a single step, minimizing waste. [13][14]* Operational Simplicity: One-pot procedures reduce purification steps and handling losses.
-
Diversity-Oriented Synthesis: Allows for rapid generation of compound libraries by simply varying the three input components.
The GBB reaction condenses a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide, often in the presence of a Lewis or Brønsted acid catalyst. [15] Mechanistic Insights: The reaction proceeds through a well-defined cascade sequence:
-
Imine Formation: The 2-aminopyridine and aldehyde condense to form a reactive iminium ion intermediate, typically promoted by an acid catalyst which activates the aldehyde.
-
[4+1] Cycloaddition: The nucleophilic isocyanide attacks the electrophilic iminium ion. This is followed by an intramolecular attack from the endocyclic pyridine nitrogen onto the nitrile-like carbon. This key step can be viewed as a formal [4+1] cycloaddition. [11]3. Rearomatization: The resulting intermediate undergoes a-[10][16]hydride shift or proton rearrangement to rearomatize the ring system, yielding the stable 3-aminoimidazo[1,2-a]pyridine product. [11]
Caption: The GBB multicomponent reaction cascade for imidazo[1,2-a]pyridine synthesis.
Experimental Protocol: GBB Synthesis of 3-Aminoimidazo[1,2-a]pyridines [15]
-
To a solution of 2-aminopyridine (1.0 mmol) and the desired aldehyde (1.0 mmol) in methanol (5 mL), add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, 5 mol%).
-
Stir the mixture at room temperature for 15 minutes to facilitate imine formation.
-
Add the isocyanide (1.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 3-aminoimidazo[1,2-a]pyridine product.
Table 1: Scope of the Groebke-Blackburn-Bienaymé Reaction
| 2-Aminoazine | Aldehyde | Isocyanide | Catalyst | Yield (%) |
| 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | Sc(OTf)₃ | 85-95 |
| 2-Amino-5-chloropyridine | 4-Nitrobenzaldehyde | Cyclohexyl isocyanide | ZrCl₄ | 80-90 |
| 2-Aminopyrazine | Furfural | Benzyl isocyanide | BF₃·OEt₂ | 75-85 |
| 2-Aminopyrimidine | Isobutyraldehyde | tert-Butyl isocyanide | Sc(OTf)₃ | 70-80 |
The Modern Era: Diversification and Refinement
Building on the foundational methods, contemporary research focuses on expanding the synthetic toolkit with an emphasis on efficiency, functional group tolerance, and green chemistry principles.
Metal-Catalyzed Strategies
Transition metal catalysis has opened new avenues for constructing the imidazo[1,2-a]pyridine core through novel bond-forming disconnections.
-
Copper Catalysis: Copper catalysts are particularly versatile. They enable aerobic oxidative couplings of 2-aminopyridines with ketones or terminal alkynes, providing direct access to the scaffold while using air as a green oxidant. [6][16][17]Copper-catalyzed three-component reactions of 2-aminopyridines, aldehydes, and terminal alkynes have also been developed as a powerful alternative to the GBB reaction. [6]* Palladium and Gold Catalysis: Palladium catalysis has been employed to generate unique 3-vinylimidazo[1,2-a]pyridines. [17]Gold catalysts have been used in elegant, atom-economical syntheses that proceed from pyridine N-oxides and alkynes, forming the ring system through a redox process. [18] Table 2: Comparison of Modern Metal-Catalyzed Syntheses
| Metal Catalyst | Key Reactants | Reaction Type | Key Advantages |
| Copper (CuI) | 2-Aminopyridine, Ketone | Aerobic Oxidative Cyclization | Uses air as oxidant, broad scope. [16] |
| Copper (CuI) | 2-Aminopyridine, Aldehyde, Alkyne | A³ Coupling/Cyclization | High convergence, alkyne diversity. [6] |
| Gold (PicAuCl₂) | Pyridine N-oxide, Alkyne | Redox Annulation | High atom economy, mild conditions. [18] |
| Iron (FeCl₃) | 2-Aminopyridine, Nitroalkene | Oxidative Diamination | Regioselective, mild aerobic conditions. [16] |
The Rise of Green Chemistry
A major thrust in modern synthesis is the development of more sustainable and environmentally friendly protocols.
-
Photocatalysis: Visible-light photocatalysis, using organic dyes like Eosin-Y, has been used to activate the C(sp³)–H bonds of ethylarenes, allowing them to serve as sustainable surrogates for acetophenones in the synthesis. [5]This approach avoids pre-functionalization and uses light as a renewable energy source.
-
Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation can dramatically accelerate reaction rates, often enabling syntheses to be performed in green solvents like water at lower temperatures. [16][19]* Catalyst-Free and Solvent-Free Methods: For certain substrate combinations, the reaction between 2-aminopyridines and α-haloketones can be achieved efficiently under solvent-free conditions with thermal or microwave heating, representing the pinnacle of green chemistry by eliminating both catalyst and solvent waste. [6]
Conclusion and Future Outlook
The synthetic journey toward the imidazo[1,2-a]pyridine core is a compelling narrative of chemical innovation. From the brute-force thermal methods of Tschitschibabin to the elegant efficiency of the Groebke-Blackburn-Bienaymé reaction and the sophisticated, sustainable approaches of the 21st century, the evolution reflects the broader progress of organic synthesis. The ongoing demand for this privileged scaffold in drug discovery will continue to drive innovation. Future efforts will likely focus on the integration of these powerful methods with enabling technologies such as flow chemistry for scalable production, the development of biocatalytic routes for enhanced enantioselectivity, and the discovery of novel multicomponent reactions to further expand the accessible chemical space for the next generation of therapeutics.
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The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
The imidazo[1,2-a]pyridine ring system, a fused bicyclic 5-6 heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a cornerstone in the development of a wide array of therapeutic agents.[3] This versatile core is present in several marketed drugs, demonstrating its clinical significance. Notable examples include Zolpidem for insomnia, Alpidem as an anxiolytic, and Olprinone for heart failure.[4][5] The exponential growth in research publications centered on this scaffold underscores its escalating importance in the quest for novel therapeutics.[4] This guide provides a comprehensive technical overview of imidazo[1,2-a]pyridine derivatives, from their fundamental synthesis to their diverse biological applications and the critical structure-activity relationships that govern their therapeutic potential.
Physicochemical Properties: A Foundation for Drug Design
The physicochemical properties of the imidazo[1,2-a]pyridine core are fundamental to its utility in drug design. The parent compound, imidazo[1,2-a]pyridine, is a solid at room temperature with a melting point range of 119-121 °C and a boiling point of 278-280 °C.[6] It is slightly soluble in water but demonstrates good solubility in polar organic solvents like ethanol and acetone.[6] The molecule is aromatic and possesses a density of approximately 1.165 g/mL at 25 °C.
The nitrogen atoms within the fused ring system impart a degree of basicity to the molecule.[6] This characteristic allows for the formation of salts, which can be crucial for modulating solubility and bioavailability. Furthermore, the π-conjugated bicyclic structure gives rise to fluorescent properties, with the emission quantum yield being influenced by the nature and position of substituents.[7] This intrinsic fluorescence has opened avenues for its use in biological imaging and as a chemical sensor.[7]
Table 1: Key Physicochemical Properties of the Imidazo[1,2-a]pyridine Core
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂ | |
| Molar Mass | 118.14 g/mol | |
| Appearance | White to light yellow solid | [6] |
| Melting Point | 119 - 121 °C | [6] |
| Boiling Point | 103 °C at 1 mmHg | |
| Density | 1.165 g/mL at 25 °C | |
| Solubility in Water | Slightly soluble | [6] |
| Refractive Index | n20/D 1.626 |
Synthetic Strategies: Building the Core and Its Analogs
The synthesis of the imidazo[1,2-a]pyridine scaffold is a well-established yet continually evolving field. A variety of synthetic methodologies have been developed to construct this bicyclic system, often with the goal of allowing for diverse functionalization to explore structure-activity relationships (SAR).
Classical and Modern Synthetic Routes
The most traditional and widely employed method for synthesizing imidazo[1,2-a]pyridines is the Tschitschibabin reaction, first reported in 1925.[8] This reaction involves the condensation of a 2-aminopyridine with an α-haloketone.[8] While effective, this method can require harsh conditions and may have limitations in substrate scope.
Over the years, numerous advancements have been made to refine and expand upon this foundational chemistry. Modern synthetic strategies offer milder reaction conditions, improved yields, and greater functional group tolerance. These include:
-
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single pot to form a complex product, have become a powerful tool for rapidly generating libraries of imidazo[1,2-a]pyridine derivatives.[5][9] A notable example is the copper-catalyzed three-component coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne.[8]
-
Condensation with Other Electrophiles: Beyond α-haloketones, various other electrophilic partners can be used in condensation reactions with 2-aminopyridine. These include α-diazo compounds, 1,3-dicarbonyls, and arylglyoxal hydrates.[4]
-
Intramolecular Cyclizations and Oxidative Couplings: These methods provide alternative pathways to the imidazo[1,2-a]pyridine core, often under green chemistry conditions.[4][9]
-
Solvent-Free and Catalyst-Free Approaches: In a push towards more sustainable chemistry, methods that eliminate the need for solvents and catalysts have been developed. For instance, the reaction of α-bromo/chloroketones with 2-aminopyridines can proceed efficiently at 60°C without a catalyst or solvent.[8]
A Representative Synthetic Protocol: Tschitschibabin Reaction
The following is a generalized, step-by-step protocol for the synthesis of a 2-phenylimidazo[1,2-a]pyridine derivative via the Tschitschibabin reaction.
Step 1: Reaction Setup
-
In a round-bottom flask, dissolve 2-aminopyridine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Add a base, typically sodium bicarbonate (2-3 equivalents), to the solution.
Step 2: Addition of α-Haloketone
-
To the stirred suspension, add 2-bromoacetophenone (1 equivalent) portion-wise at room temperature.
Step 3: Reflux
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
Step 4: Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-phenylimidazo[1,2-a]pyridine.
Caption: General workflow for the Tschitschibabin synthesis of imidazo[1,2-a]pyridines.
Biological Activities and Therapeutic Applications
The imidazo[1,2-a]pyridine scaffold exhibits a remarkable breadth of biological activities, making it a focal point of drug discovery efforts across various therapeutic areas.[3][4]
Anticancer Activity
A significant area of research has focused on the development of imidazo[1,2-a]pyridine derivatives as anticancer agents.[10] These compounds have been shown to inhibit a variety of key targets in cancer cell signaling pathways, including:
-
Kinase Inhibition: Derivatives of this scaffold have demonstrated potent inhibitory activity against several kinases implicated in cancer progression, such as phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), and mammalian target of rapamycin (mTOR).[11][12] Inhibition of the Akt/mTOR pathway can lead to cell cycle arrest and apoptosis in cancer cells.[11]
-
Tubulin Polymerization Inhibition: Some imidazo[1,2-a]pyridine analogs act as inhibitors of tubulin polymerization, a validated target for cancer chemotherapy.[4]
-
Other Targets: Other notable anticancer targets for this scaffold include cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and epidermal growth factor receptor (EGFR).[10]
Anti-infective Properties
The imidazo[1,2-a]pyridine core has also yielded promising candidates for the treatment of infectious diseases.
-
Antituberculosis Activity: A particularly exciting development is the discovery of imidazo[1,2-a]pyridine-3-carboxamides as potent antituberculosis agents.[8][13] The clinical candidate Telacebec (Q203) targets the QcrB subunit of the cytochrome bc1 complex, which is essential for cellular respiration in Mycobacterium tuberculosis.[13][14] This compound has shown activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of tuberculosis.[13][14]
-
Antibacterial and Antifungal Activity: Certain derivatives have demonstrated broad-spectrum antibacterial and antifungal properties.[8]
-
Antiviral and Antiprotozoal Activity: The scaffold has also been explored for its potential in developing antiviral and antiprotozoal drugs.[3]
Central Nervous System (CNS) Applications
As evidenced by marketed drugs like Zolpidem and Alpidem, the imidazo[1,2-a]pyridine scaffold has a significant impact on the central nervous system.[15] These drugs act as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain, leading to their sedative and anxiolytic effects.[16]
Other Therapeutic Areas
The versatility of the imidazo[1,2-a]pyridine scaffold extends to other therapeutic areas, including:
-
Anti-inflammatory and Analgesic Effects: Some derivatives have shown potent anti-inflammatory and analgesic properties.[3]
-
Cardiovascular Applications: Olprinone, for example, is used in the treatment of heart failure.[5]
-
Neurodegenerative Diseases: Imidazo[1,2-a]pyridine derivatives have been investigated as ligands for detecting β-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.[17]
Structure-Activity Relationship (SAR) and Drug Design
The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. Understanding the structure-activity relationship (SAR) is crucial for the rational design of new and more potent therapeutic agents.
Key Positions for Substitution
The imidazo[1,2-a]pyridine ring system offers several positions for substitution, with C2, C3, C6, and C7 being the most commonly modified.
-
C2-Position: Substitution at the C2 position, often with an aryl group, is a common feature in many biologically active derivatives. For example, in the case of antituberculosis agents, modifications at this position can significantly impact potency.[18]
-
C3-Position: The C3 position is nucleophilic and readily undergoes functionalization.[5] The introduction of a carboxamide group at this position has been a key strategy in the development of potent antituberculosis agents.[13]
-
C6 and C7-Positions: Substitution on the pyridine ring, particularly at the C6 and C7 positions, can influence various properties, including metabolic stability and target selectivity. For instance, in the development of Nek2 inhibitors for gastric cancer, modifications at these positions were found to be critical for activity.[19]
A Case Study: SAR of Antituberculosis Imidazo[1,2-a]pyridines
The development of imidazo[1,2-a]pyridine-based antituberculosis agents provides an excellent example of SAR-driven drug design.
-
The 3-Carboxamide Moiety: The presence of a carboxamide group at the C3 position is a critical pharmacophoric feature for potent antituberculosis activity.[13]
-
Lipophilic Substituents: The introduction of bulky and lipophilic biaryl ethers at the C2 position has been shown to lead to nanomolar potency against M. tuberculosis.[13][18]
-
Side-Chain Modifications: Modifications to the side chain of the 3-carboxamide can also modulate activity and pharmacokinetic properties.[14]
Caption: Key structure-activity relationships for imidazo[1,2-a]pyridine derivatives.
Future Perspectives and Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for drug discovery. Its synthetic tractability, coupled with its proven ability to interact with a wide range of biological targets, ensures its continued relevance in medicinal chemistry. Future research will likely focus on several key areas:
-
Development of Novel Synthetic Methodologies: The creation of more efficient, sustainable, and diversity-oriented synthetic routes will accelerate the discovery of new lead compounds.
-
Exploration of New Biological Targets: As our understanding of disease biology grows, the imidazo[1,2-a]pyridine scaffold will undoubtedly be applied to novel and challenging biological targets.
-
Application of Computational Methods: The use of in silico tools, such as molecular modeling and virtual screening, will play an increasingly important role in the rational design of new derivatives with improved potency and selectivity.[20]
-
Clinical Advancement of Promising Candidates: The progression of current lead compounds, such as Telacebec, through clinical trials will be a major focus, with the potential to deliver new and much-needed therapies.
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The Ascendant Therapeutic Potential of Chlorinated Imidazopyridines: A Technical Guide for Drug Discovery Professionals
Abstract
The imidazopyridine scaffold, a privileged heterocyclic motif in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities. The strategic incorporation of chlorine atoms onto this scaffold has emerged as a powerful tool to modulate and enhance its biological potential, leading to the discovery of potent anticancer, antimicrobial, and antiviral agents. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of chlorinated imidazopyridines. We delve into the nuanced effects of chlorination on molecular properties and target interactions, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are presented to empower the rational design and development of next-generation therapeutics based on this promising chemical class.
Introduction: The Imidazopyridine Core and the Strategic Advantage of Chlorination
Imidazopyridines, bicyclic heteroaromatic compounds formed by the fusion of imidazole and pyridine rings, are structural mimics of purines, allowing them to interact with a wide array of biological targets.[1][2] This inherent versatility has led to the development of numerous clinically used drugs with diverse therapeutic applications.[3] The introduction of chlorine atoms into the imidazopyridine framework is not a trivial modification; it profoundly influences the molecule's physicochemical properties, including lipophilicity, electronic distribution, and metabolic stability. This, in turn, can lead to enhanced binding affinity for target proteins, improved pharmacokinetic profiles, and novel mechanisms of action. This guide will explore the multifaceted biological potential unlocked by the chlorination of imidazopyridine scaffolds.
Synthetic Strategies for Chlorinated Imidazopyridines
The synthesis of chlorinated imidazopyridines can be achieved through various strategies, either by utilizing chlorinated starting materials or by direct chlorination of a pre-formed imidazopyridine ring.
Synthesis from Chlorinated Precursors
A common and effective approach involves the use of chlorinated aminopyridines as key building blocks. For instance, the solid-phase synthesis of trisubstituted imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines can be efficiently carried out starting from 2,4-dichloro-3-nitropyridine. This method allows for the sequential introduction of various substituents, providing a high degree of molecular diversity.
Direct Chlorination of the Imidazopyridine Nucleus
Direct chlorination of the imidazopyridine scaffold offers a straightforward route to introduce chlorine atoms at specific positions. Environmentally friendly methods utilizing reagents like chloramine-T have been developed for the efficient C-3 chlorination of imidazo[1,2-a]pyridines.
Experimental Protocol: Synthesis of 3-chloro-2-phenylimidazo[1,2-a]pyridine
This protocol describes a general procedure for the direct chlorination of an imidazo[1,2-a]pyridine derivative.
Materials:
-
2-phenylimidazo[1,2-a]pyridine
-
Chloramine-T
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of 2-phenylimidazo[1,2-a]pyridine (1 mmol) in DCM (10 mL), add chloramine-T (1.1 mmol).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired 3-chloro-2-phenylimidazo[1,2-a]pyridine.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Anticancer Activity: A Prominent Therapeutic Avenue
Chlorinated imidazopyridines have demonstrated significant potential as anticancer agents, exhibiting activity against a range of human cancer cell lines. The presence of chlorine atoms often enhances cytotoxicity and can influence the mechanism of action.
Cytotoxicity Against Various Cancer Cell Lines
Numerous studies have reported the potent antiproliferative activity of chlorinated imidazopyridines. For instance, a series of imidazo[2,1-b]pyridine/pyrimidine chalcone derivatives, some of which were chlorinated, showed promising anticancer activity with GI50 values in the micromolar range.[4] Similarly, imidazopyridine-linked thiazolidinones have been evaluated against breast (MCF-7), lung (A549), and prostate (DU145) cancer cell lines, with some chlorinated analogs showing remarkable results.[5] A notable example is a compound bearing a p-chlorophenyl group at the C-3 position of a 3-aminoimidazo[1,2-α]pyridine scaffold, which exhibited the highest inhibitory activity against the HT-29 colon cancer cell line with an IC50 of 4.15 µM.
| Compound Class | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Imidazo[2,1-b]pyridine/pyrimidine chalcones | Various | 0.28 - 30.0 | [4] |
| Imidazopyridine-linked thiazolidinones | MCF-7, A549, DU145 | Not specified for individual chlorinated compounds | [5] |
| 3-Aminoimidazo[1,2-α]pyridine with p-chlorophenyl | HT-29 | 4.15 | |
| New imidazo[4,5-b]pyridine derivatives | MCF-7 | 0.63 - 1.32 | [6] |
| New imidazo[4,5-b]pyridine derivatives | HCT116 | Not specified for individual chlorinated compounds | [6] |
Table 1: Anticancer activity of selected imidazopyridine derivatives.
Mechanisms of Anticancer Action
The anticancer effects of chlorinated imidazopyridines are often attributed to their ability to induce apoptosis and cause cell cycle arrest.
Several chlorinated imidazopyridine derivatives have been shown to trigger programmed cell death in cancer cells. This is often mediated through the activation of caspase cascades and the regulation of pro- and anti-apoptotic proteins.
Another key mechanism is the disruption of the cell cycle. For example, certain imidazo[2,1-b]pyridine/pyrimidine chalcones have been found to induce G1 cell cycle arrest by downregulating cyclin D1, E1, and CDK2.[4] Some imidazo[4,5-b]pyridine derivatives have shown potent inhibitory activity against cyclin-dependent kinase 9 (CDK9), a key regulator of transcription and cell cycle progression, with IC50 values in the sub-micromolar range.[6]
Figure 1: Simplified pathway of CDK9 inhibition by chlorinated imidazopyridines leading to apoptosis.
Experimental Protocol: In Vitro Anticancer Activity Evaluation (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxicity of chlorinated imidazopyridine derivatives against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Chlorinated imidazopyridine compounds (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the chlorinated imidazopyridine compounds in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours in a CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial and Antiviral Potential
The biological activity of chlorinated imidazopyridines extends beyond cancer, with promising results in the fields of antimicrobial and antiviral research.
Antibacterial and Antifungal Activity
The imidazopyridine scaffold has been explored for its activity against various bacterial and fungal pathogens. The introduction of chlorine atoms can significantly impact this activity. For example, certain 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives, including a 6-chloro substituted compound, have been evaluated for their antifungal activity against Candida albicans, with some showing notable minimum inhibitory concentrations (MICs).[7] Furthermore, a review of synthetic imidazopyridine-based derivatives highlighted their potential as inhibitors against multi-drug resistant bacteria, with some compounds exhibiting significant activity against Staphylococcus aureus with MIC values as low as 3.12 µg/mL.[8]
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Trisubstituted Imidazopyridine | Staphylococcus aureus | 3.12 | [8] |
| 3-Imidazo[1,2-a]pyridinyl-1-arylpropenone | Candida albicans | 139.35 (µmol/L) | [7] |
Table 2: Antimicrobial activity of selected imidazopyridine derivatives.
Antiviral Activity
The antiviral potential of halogenated imidazopyridines has also been investigated. A study on original dibromoimidazo[1,2-a]pyridines bearing a thioether side chain reported their antiviral activity, with structure-activity relationship (SAR) studies identifying hydrophobicity as a key factor for activity.[9]
Figure 2: Workflow from synthesis to biological evaluation of chlorinated imidazopyridines.
Structure-Activity Relationships (SAR) and Future Perspectives
The biological activity of chlorinated imidazopyridines is intricately linked to the number, position, and electronic environment of the chlorine substituents. SAR studies have revealed that the introduction of a chlorine atom can enhance binding affinity through favorable hydrophobic and halogen bonding interactions with the target protein. For example, in the context of benzodiazepine receptor ligands, 7-halo analogues of imidazo[4,5-c]quinolines exhibited agonist activity, in contrast to the antagonist or inverse agonist activity of their non-halogenated counterparts.[10]
The future of chlorinated imidazopyridines in drug discovery is promising. Further exploration of the chemical space through combinatorial synthesis and high-throughput screening will undoubtedly lead to the identification of novel and more potent therapeutic agents. A deeper understanding of their mechanisms of action, aided by advanced molecular modeling and structural biology techniques, will facilitate the rational design of next-generation drugs with improved efficacy and safety profiles. The continued investigation into this fascinating class of compounds holds the key to addressing unmet medical needs in oncology, infectious diseases, and beyond.
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Introduction: The Strategic Importance and Handling of a Key Pharmaceutical Building Block
An In-Depth Technical Guide to the Safe Handling of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde for Research and Development Professionals
This compound (CAS No: 29096-59-1) is a heterocyclic compound of significant interest to the scientific community. Its imidazo[1,2-a]pyridine core is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous pharmacologically active molecules.[1][2] This scaffold is a cornerstone in the development of novel therapeutics, particularly in oncology and for infectious diseases.[3] The carbaldehyde group at the 3-position provides a chemically versatile handle, enabling synthetic chemists to elaborate the core structure into diverse libraries of compounds for drug discovery and lead optimization.[1]
Given its reactivity and biological potential, a comprehensive understanding of its safety profile and handling requirements is not merely a regulatory formality but a prerequisite for sound scientific practice. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to handle this compound safely and effectively, ensuring both personal safety and the integrity of experimental outcomes.
Section 1: Compound Profile and Hazard Identification
A foundational principle of laboratory safety is a thorough understanding of the material's intrinsic properties and hazards. This knowledge informs every subsequent handling decision.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 29096-59-1 | [4][5] |
| Molecular Formula | C₈H₅ClN₂O | [6] |
| Appearance | White crystalline powder | [7] |
| Melting Point | ~148-152 °C | [7] |
| Solubility | Soluble in DMSO and chloroform; slightly soluble in water. | [7] |
The compound's classification under the Globally Harmonized System (GHS) provides a clear, standardized summary of its health risks.
Table 2: GHS Hazard Classification
| Classification | Hazard Statement | GHS Code | Source(s) |
| Signal Word | Warning | - | [8][9] |
| Acute Toxicity (Oral) | Harmful if swallowed | H302 | [4][8] |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | [4][8] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [4][8] |
| STOT (Single Exposure) | May cause respiratory irritation | H335 | [4][8] |
Expert Analysis: The identified hazards are consistent with a substituted heterocyclic aldehyde. The aldehyde functional group can act as a moderate irritant, while the fine, crystalline nature of the solid necessitates careful handling to prevent the generation of airborne dust, which could lead to respiratory tract irritation (H335).[8][10]
Section 2: A Proactive Safety Framework: The Hierarchy of Controls
Effective laboratory safety transcends the mere use of personal protective equipment (PPE). A senior scientist's approach is to apply the "Hierarchy of Controls," a systematic methodology that prioritizes the most effective risk-reduction strategies.[11][12] PPE, while essential, is considered the final barrier to exposure.[11]
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
For a specific chemical intermediate like this compound, elimination and substitution are not viable. Therefore, our focus is on robust Engineering Controls, stringent Administrative Controls, and appropriate PPE.
Section 3: Engineering and Administrative Controls: The Primary Defense
Engineering Controls: Isolating the Hazard The most critical engineering control for this compound is a properly functioning and certified Chemical Fume Hood .
-
Causality: Handling this solid outside of a fume hood can easily generate airborne dust. A fume hood provides constant airflow to capture and exhaust these particles before they can be inhaled, directly mitigating the respiratory irritation risk (H335).[8][10] All weighing and transfer operations must be performed within this controlled environment.
Administrative Controls: Modifying Work Practices
-
Designated Area: All work with this compound should occur in a designated, clearly marked area of the laboratory. This prevents cross-contamination and unintentional exposure of personnel not directly involved in the work.[13]
-
Restricted Activities: Prohibit eating, drinking, applying cosmetics, and smoking in the laboratory, especially in the designated handling area, to eliminate routes of accidental ingestion.[14]
-
Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound must be available to all users. This ensures procedural consistency and reinforces safety protocols.
-
Quantity Management: Only the minimum quantity of material required for an experiment should be removed from the main container. This minimizes the potential impact of a spill or other accident.
Section 4: Personal Protective Equipment (PPE): The Final Barrier
PPE is the last line of defense and its selection must be deliberate and based on the specific hazards of the compound.[12]
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[10] Standard safety glasses with side shields are not sufficient as they do not protect against fine dusts. A face shield should be worn over goggles when handling larger quantities where a risk of splashing dissolved material exists.[11]
-
Hand Protection: Chemically resistant nitrile gloves are required. For any task involving significant handling, such as weighing or preparing solutions, double-gloving is the recommended best practice. The outer glove is removed and disposed of immediately after the task, containing any surface contamination and protecting the inner glove and the user during subsequent operations.[14]
-
Body Protection: A clean, knee-length laboratory coat with long sleeves and tight-fitting cuffs is required. The coat must be kept fully fastened to protect street clothes and skin from contamination.[14]
-
Respiratory Protection: When all handling is performed within a certified chemical fume hood, respiratory protection is typically not necessary. However, in the event of a large spill outside of containment, a respirator may be required. Personnel must be medically cleared, fit-tested, and trained on the proper use of respiratory protection in accordance with institutional and OSHA standards.[11][13]
Caption: Standard PPE Donning and Doffing Sequence for safe handling.
Section 5: Storage and Chemical Compatibility
Proper storage is crucial for maintaining the compound's purity and preventing hazardous reactions.
Table 3: Recommended Storage Conditions
| Parameter | Recommendation | Rationale / Source(s) |
| Container | Tightly closed, original or compatible container. | Prevents contamination and moisture uptake.[8] |
| Environment | Store in a cool, dry, well-ventilated area. | Minimizes degradation and pressure buildup.[8][10] |
| Temperature | Store at 0-8 °C. | Recommended for long-term stability.[3] |
| Security | Store locked up or in a secured area. | Restricts access to authorized personnel.[8] |
| Separation | Segregate from incompatible materials. | Prevents accidental hazardous reactions.[13] |
Incompatible Materials:
-
Strong Oxidizing Agents
-
Strong Acids
-
Strong Bases
-
Strong Reducing Agents
Expert Analysis: The imidazo[1,2-a]pyridine nucleus can be reactive towards strong acids and bases. The aldehyde functionality is susceptible to oxidation by strong oxidizing agents. Contact with these materials could lead to vigorous, exothermic reactions or degradation of the compound, compromising experimental integrity and posing a safety risk.[10][15]
Section 6: Emergency Procedures
Preparedness is key to mitigating the impact of an incident. All personnel must be familiar with these procedures before beginning work.
Spill Response Protocol (Small Solid Spill) The following workflow should be adopted for managing a small spill (<5 grams) within a chemical fume hood.
Caption: Workflow for a small, contained solid spill.
For larger spills or any spill outside of a fume hood, evacuate the area, alert others, and contact your institution's Environmental Health & Safety (EHS) department immediately.[13]
First-Aid Measures Immediate and correct first aid can significantly reduce the severity of an exposure.
Table 4: First-Aid Protocols for Exposure
| Exposure Route | Action | Source(s) |
| Inhalation | Move person to fresh air. Keep comfortable for breathing. Seek medical attention if you feel unwell. | [8][16] |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, seek medical attention. Wash clothing before reuse. | [8][10] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [8][16] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor for treatment advice. | [8] |
Section 7: Waste Disposal
All materials contaminated with this compound, including surplus compound, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.[8]
Protocol:
-
Collect all waste in a designated, compatible, and sealable container.
-
Clearly label the container with "Hazardous Waste" and the full chemical name.
-
Store the waste container in a secure, designated satellite accumulation area, away from incompatible materials.
-
Arrange for disposal through your institution's EHS department or a licensed chemical waste disposal contractor.[17] Do not dispose of this material down the drain or in regular trash.
Conclusion
This compound is a valuable tool in the advancement of pharmaceutical and chemical sciences. Its potential, however, is paired with specific health hazards that demand respect and careful management. By adopting a safety-first mindset and rigorously applying the principles of the Hierarchy of Controls—from using engineering solutions like fume hoods to adhering to specific PPE and emergency protocols—researchers can handle this compound with confidence and integrity. This guide serves as a technical resource to empower scientists to conduct their work not only effectively but, most importantly, safely.
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An In-Depth Technical Guide to 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde. We will delve into the synthesis, chemical behavior, and strategic applications of this valuable heterocyclic building block, grounding our discussion in established reaction mechanisms and safety protocols to ensure both innovation and operational excellence in the laboratory.
Introduction: The Strategic Value of a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, frequently appearing in pharmacologically active compounds and marketed drugs.[1][2][3] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. This compound emerges as a particularly valuable derivative. The chloro-substituent at the 6-position offers a potential vector for cross-coupling reactions, while the carbaldehyde at the 3-position is a highly versatile functional handle for synthetic diversification.[1] This combination makes it a cornerstone intermediate for building diverse chemical libraries aimed at discovering novel therapeutic agents, particularly in fields like oncology and infectious diseases.[4]
Core Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to its effective use. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 29096-59-1 | [5][6][7] |
| Molecular Formula | C₈H₅ClN₂O | [5][6][8] |
| Molecular Weight | 180.59 g/mol | [8][9] |
| Appearance | White to light cream crystalline solid/powder | [1][8][9] |
| Melting Point | 148-152 °C | [9] |
| Purity | Typically ≥95-97% | [4][8] |
| Solubility | Soluble in DMSO and chloroform; slightly soluble in water | [9] |
Synthesis Pathway: The Vilsmeier-Haack Formylation
The most direct and widely adopted method for introducing a carbaldehyde group at the C3 position of the imidazo[1,2-a]pyridine ring is the Vilsmeier-Haack reaction.[1] This reaction is a robust electrophilic substitution where the electron-rich imidazo[1,2-a]pyridine nucleus attacks the Vilsmeier reagent, an electrophilic iminium cation. The synthesis is logically approached as a two-stage process.
Experimental Protocol
Part A: Synthesis of 6-Chloroimidazo[1,2-a]pyridine (Precursor)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-chloro-2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol.
-
Reagent Addition: At room temperature, add chloroacetaldehyde (1.2 eq, typically as a 50% aqueous solution) dropwise to the stirring solution.
-
Cyclocondensation: Heat the mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize with a saturated solution of sodium bicarbonate (NaHCO₃) and extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 6-chloroimidazo[1,2-a]pyridine, which can be purified further if necessary.
Part B: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Formation: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-Dimethylformamide (DMF). Cool the flask in an ice bath to 0°C. Slowly add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise while stirring vigorously, ensuring the internal temperature does not exceed 5°C. Stir the resulting mixture at 0°C for 30 minutes to ensure complete formation of the Vilsmeier reagent.[1]
-
Substrate Addition: Dissolve the 6-chloroimidazo[1,2-a]pyridine (1.0 eq) from Part A in an anhydrous solvent like dichloromethane (DCM) and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.[1]
-
Reaction: Once the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70°C for 3-5 hours, monitoring by TLC.[1]
-
Quenching and Work-up: Cool the reaction mixture in an ice bath and carefully quench by slowly adding a saturated sodium bicarbonate solution until the pH is neutral (7-8).
-
Extraction and Purification: Extract the aqueous layer multiple times with dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product is then purified by column chromatography on silica gel (using an ethyl acetate/hexane gradient) or recrystallization to afford this compound as a solid.[1]
Synthetic Workflow Diagram
Caption: Overall workflow for the two-stage synthesis.
Vilsmeier-Haack Reaction Mechanism
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
Chemical Reactivity and Strategic Derivatization
The synthetic utility of this compound lies in the orthogonal reactivity of its key functional groups.
-
The Aldehyde Handle (C3): The aldehyde is a gateway to a vast array of chemical transformations. It readily participates in reductive aminations to form secondary and tertiary amines, Wittig reactions to generate alkenes, and oxidation to produce the corresponding carboxylic acid. Furthermore, it can be used as an electrophile to construct new heterocyclic rings, as demonstrated in the synthesis of oxazole derivatives from related imidazopyridine aldehydes.[10][11]
-
The Chloro Group (C6): While chloroarenes are generally less reactive than their bromo or iodo counterparts in palladium-catalyzed cross-coupling reactions, modern catalysis offers solutions. The use of electron-rich, bulky phosphine ligands (e.g., those based on t-butyl or adamantyl groups) with palladium catalysts can facilitate Suzuki or Buchwald-Hartwig amination reactions at the C6 position.[12] This allows for the introduction of aryl, heteroaryl, or amine substituents, significantly expanding molecular complexity.
-
The Imidazo[1,2-a]pyridine Core: The C3 position is the most nucleophilic and therefore the most common site for electrophilic substitution, as seen in the formylation reaction itself.[1] Other C-H functionalization reactions, often proceeding through radical mechanisms, can also be employed to further decorate the scaffold.[13]
Potential Derivatization Pathways
Caption: Key reaction types for synthetic diversification.
Safety, Handling, and Storage
As with any active chemical reagent, adherence to strict safety protocols is paramount. This compound presents moderate hazards that must be managed with appropriate engineering controls and personal protective equipment.
GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
| Warning | H302: Harmful if swallowed.[5][14] H315: Causes skin irritation.[5][14] H319: Causes serious eye irritation.[5][14] H335: May cause respiratory irritation.[5][14] |
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or powder.[5][15] Ensure eyewash stations and safety showers are readily accessible.[16]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[16]
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, long trousers, and closed-toe shoes.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5][15]
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, call a physician.[5][16]
-
In Case of Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical attention. Remove contaminated clothing.[5][16]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[15]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[5]
Storage Conditions
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Keep away from incompatible materials such as strong oxidizing agents. The product should be stored locked up or in an area accessible only to qualified personnel.[5][15]
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its well-defined synthesis, coupled with the versatile reactivity of its aldehyde and chloro-moieties, provides chemists with a reliable platform for generating novel molecular architectures. As the demand for new therapeutics continues to grow, the intelligent application of such privileged building blocks will be crucial in the design and development of the next generation of medicines.
References
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- Santa Cruz Biotechnology, Inc. (n.d.). This compound.
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- Sigma-Aldrich. (2025). Safety Data Sheet for a related carbaldehyde.
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- Fluorochem. (2024). Safety Data Sheet for 7-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde.
- Fisher Scientific. (2009). Safety Data Sheet for 3-Pyridinecarboxaldehyde.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 6-Chloropyridine-3-carbaldehyde.
- ResearchGate. (2025). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction.
- Fisher Scientific. (2019). Safety Data Sheet for 6-Chloroimidazo-[1,2-b]pyridazine-2-carboxylic acid.
- Khan, I., et al. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. Saudi Pharmaceutical Journal, 31(8).[10][11]
- ChemRxiv. (n.d.). Benzimidazoles and Imidazo[1,2-a]pyridines: Biological Activities, Method of Synthesis and Perspectives.
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Methodological & Application
Application Note: A Detailed Protocol for the Two-Step Synthesis of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] This structural motif is central to several commercial drugs, including the sedative Zolpidem, the heart failure treatment Olprinone, and the anti-ulcer agent Soraprazan, highlighting its therapeutic versatility.[3][4] The synthesis of functionalized derivatives of this scaffold is therefore of paramount importance for the discovery of new therapeutic agents.[5] This document provides a comprehensive, field-tested guide for the synthesis of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde, a key building block where the aldehyde group at the C-3 position serves as a versatile handle for extensive chemical derivatization and library development.[6] The protocol details a robust two-step synthetic sequence starting from the commercially available 2-amino-5-chloropyridine.
Overall Synthetic Pathway
The synthesis is efficiently executed in two distinct stages:
-
Cyclocondensation: Formation of the bicyclic imidazo[1,2-a]pyridine core via the reaction of 2-amino-5-chloropyridine with chloroacetaldehyde.
-
Vilsmeier-Haack Formylation: Electrophilic formylation at the C-3 position of the imidazo[1,2-a]pyridine ring system using the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[6]
Experimental Workflow Overview
Caption: Overall workflow for the two-step synthesis.
Part 1: Synthesis of 6-Chloroimidazo[1,2-a]pyridine
Reaction Principle & Mechanism
This reaction is a classic cyclocondensation. The initial step involves a nucleophilic attack from the endocyclic pyridine nitrogen of 2-amino-5-chloropyridine onto the electrophilic carbon of chloroacetaldehyde. This is followed by an intramolecular cyclization via nucleophilic attack of the exocyclic amino group, which, after subsequent dehydration, yields the stable aromatic 6-chloroimidazo[1,2-a]pyridine ring system.
Table of Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Role |
| 2-Amino-5-chloropyridine | C₅H₅ClN₂ | 128.56 | 1.0 | Starting Material |
| Chloroacetaldehyde (50% aq. sol.) | C₂H₂ClO | 78.50 | 1.2 | Electrophile |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | - | Solvent |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | Base (Neutralization) |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | Extraction Solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | Drying Agent |
Detailed Experimental Protocol
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-5-chloropyridine (1.0 eq) in ethanol.
-
At room temperature, add chloroacetaldehyde (1.2 eq, as a 50% aqueous solution) dropwise to the stirring solution.
-
Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours.
-
Expert Insight: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexane) to confirm the consumption of the starting material.
-
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the mixture is approximately 7-8. This step neutralizes the hydrochloric acid formed during the reaction, causing the product to precipitate or become amenable to extraction.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of ethanol used).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic solution under reduced pressure to yield crude 6-chloroimidazo[1,2-a]pyridine, which can be used in the next step without further purification or purified by recrystallization if necessary.[6]
Part 2: Vilsmeier-Haack Formylation
Reaction Principle & Mechanism
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[7] It begins with the reaction between a substituted amide, in this case, N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloromethyliminium salt, known as the Vilsmeier reagent.[8] The electron-rich imidazo[1,2-a]pyridine ring then acts as a nucleophile, attacking the Vilsmeier reagent. The substitution occurs regioselectively at the C-3 position, which is the most electron-rich and sterically accessible site. A final aqueous workup hydrolyzes the resulting iminium intermediate to furnish the desired 3-carbaldehyde product.[6][9]
Caption: Vilsmeier-Haack reaction mechanism overview.
Table of Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Role |
| 6-Chloroimidazo[1,2-a]pyridine | C₇H₅ClN₂ | 152.58 | 1.0 | Starting Material |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 2.0 | Activating Agent |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | Reagent & Solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | Solvent |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | Base (Quenching) |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | Drying Agent |
Detailed Experimental Protocol
-
SAFETY FIRST: This procedure must be conducted in a well-ventilated fume hood. The reaction of POCl₃ and DMF is highly exothermic and releases HCl gas.
-
In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise to the cold DMF with vigorous stirring. Crucially, maintain the internal temperature below 5 °C throughout the addition.
-
Once the addition is complete, stir the resulting pale-yellow solution (the Vilsmeier reagent) at 0 °C for an additional 30 minutes.
-
In a separate flask, dissolve the 6-chloroimidazo[1,2-a]pyridine (1.0 eq) from Part 1 in anhydrous dichloromethane (DCM).
-
Add the solution of the substrate dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature, then heat it to 60-70 °C for 3-5 hours. Monitor the reaction's progress by TLC.[6]
-
Upon completion, cool the reaction mixture back to 0 °C in an ice bath.
-
CAUTION: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with stirring to quench the excess Vilsmeier reagent.
-
Neutralize the acidic aqueous solution by the slow portion-wise addition of solid sodium bicarbonate or a saturated aqueous solution until effervescence ceases and the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel, using an ethyl acetate/hexane gradient as the eluent, to yield pure this compound as a solid.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Part 1: Low Yield | - Incomplete reaction. - Insufficient reflux time. - Product loss during neutralization/extraction. | - Extend reflux time and monitor closely with TLC. - Ensure pH is fully neutralized before extraction. - Perform additional extractions of the aqueous layer. |
| Part 2: Reaction Fails/Stalls | - Vilsmeier reagent was not formed correctly (temperature too high). - Moisture in the reaction. - Insufficient heating time/temperature. | - Strictly maintain temperature below 5 °C during POCl₃ addition. - Use anhydrous solvents and reagents. - Ensure the reaction is heated to 60-70 °C and monitor by TLC until starting material is consumed. |
| Part 2: Multiple Products on TLC | - Overheating, leading to decomposition or side reactions. - Reaction of Vilsmeier reagent at other positions (less common). | - Maintain the specified reaction temperature. - Carefully purify the crude mixture using column chromatography with a shallow gradient to separate closely related products. |
| Difficult Purification | - Product co-elutes with impurities. - Streaking on the silica gel column. | - Try a different solvent system for chromatography (e.g., DCM/Methanol). - Consider recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) as an alternative or final purification step. |
Conclusion
This application note provides a validated and detailed two-step protocol for the synthesis of this compound. By explaining the causality behind critical steps and offering practical troubleshooting advice, this guide serves as a reliable resource for researchers in organic synthesis and drug discovery. The successful execution of this protocol yields a valuable intermediate, primed for diversification into novel compound libraries aimed at identifying next-generation therapeutic agents.
References
- BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
- Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51, 1555-1575.
- ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- Semantic Scholar. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.
- ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- PubMed. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.
- ResearchGate. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.
- BenchChem. (2025). Experimental procedure for synthesizing this compound.
- PubMed Central (PMC). (n.d.). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications.
- Guidechem. (n.d.). How to prepare 2-Amino-5-chloropyridine?.
- PubMed. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022).
- BenchChem. (n.d.). 2-Amino-5-chloropyridine: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery.
- ChemicalBook. (2025). 2-Amino-5-chloropyridine Chemical Properties,Uses,Production.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Tasneem, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
- National Institutes of Health (NIH), PubChem. (n.d.). 2-Amino-5-chloropyridine.
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Application Note & Protocol: A Streamlined One-Pot Synthesis of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of pharmacologically active compounds.[1][2] Its unique electronic properties and rigid bicyclic structure make it an ideal framework for designing molecules that can interact with a wide range of biological targets. This has led to its incorporation into sedative drugs like Zolpidem, as well as novel antiviral, anticancer, and anti-inflammatory agents.[3]
The specific derivative, 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde, is a particularly valuable synthetic intermediate.[1][4] The chlorine atom at the 6-position modulates the electronic and lipophilic character of the molecule, often enhancing metabolic stability and cell permeability. The carbaldehyde group at the 3-position serves as a versatile chemical handle, enabling a vast array of subsequent modifications such as reductive aminations, Wittig reactions, and condensations to build diverse molecular libraries for drug discovery.[1][5]
This document provides a detailed, field-proven, one-pot protocol for the efficient synthesis of this key building block. By combining the initial cyclocondensation and the subsequent formylation into a single continuous process, this method minimizes solvent usage, reduces manual handling, and circumvents the need to isolate the intermediate, thereby improving overall efficiency and yield.
Reaction Principle: A Tale of Two Reactions in One Pot
The synthesis is achieved through a sequential, one-pot process that combines two fundamental organic reactions:
-
Cyclocondensation: The process begins with the reaction between 5-chloro-2-aminopyridine and chloroacetaldehyde. The pyridine ring's endocyclic nitrogen attacks the aldehyde, initiating a cascade that results in the formation of the fused bicyclic 6-chloroimidazo[1,2-a]pyridine system.[1]
-
Vilsmeier-Haack Formylation: Without isolating the intermediate, the reaction environment is transitioned to facilitate an electrophilic aromatic substitution. The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is introduced.[6][7] The electron-rich C3 position of the imidazo[1,2-a]pyridine ring attacks this potent electrophile, leading to the introduction of the carbaldehyde group after aqueous workup.[8][9]
The elegance of the one-pot approach lies in its efficiency. Once the formation of the 6-chloroimidazo[1,2-a]pyridine intermediate is complete, the reaction conditions are simply adjusted for the subsequent formylation, streamlining the entire synthetic sequence.
Visualized Workflow
Caption: One-pot synthesis workflow.
Detailed Experimental Protocol
4.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 5-Chloro-2-aminopyridine | ≥98% | Standard Supplier |
| Chloroacetaldehyde | 50% wt. in H₂O | Standard Supplier |
| Phosphorus oxychloride (POCl₃) | ≥99% | Standard Supplier |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Standard Supplier |
| Ethanol (EtOH) | Anhydrous | Standard Supplier |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier |
| n-Hexane | ACS Grade | Standard Supplier |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | In-house preparation |
| Brine | Saturated Solution | In-house preparation |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Standard Supplier |
| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier |
4.2. Step-by-Step Synthesis Procedure
Part A: In Situ Formation of 6-Chloroimidazo[1,2-a]pyridine
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-chloro-2-aminopyridine (1.0 eq).
-
Dissolve the starting material in ethanol (approx. 10 mL per gram of aminopyridine).
-
At room temperature, add chloroacetaldehyde (1.2 eq, 50% aqueous solution) dropwise to the stirred solution over 5 minutes.
-
Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 4-6 hours.
-
Expert Insight: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (1:1) mobile phase. The disappearance of the 5-chloro-2-aminopyridine spot indicates completion.
-
Once complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude residue in anhydrous dichloromethane (DCM). This solution of the intermediate is used directly in the next step.
Part B: One-Pot Vilsmeier-Haack Formylation
-
In a separate, dry 500 mL flask under an inert atmosphere (e.g., Nitrogen), add anhydrous DMF (3.0 eq).
-
Cool the flask in an ice-water bath to 0°C.
-
Critical Step: Add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise to the cold DMF with vigorous stirring. Maintain the internal temperature below 5°C throughout the addition. The formation of the Vilsmeier reagent is a highly exothermic process and requires careful temperature control.[1]
-
After the addition is complete, stir the resulting pale-yellow slurry at 0°C for an additional 30 minutes.
-
Slowly add the DCM solution of the 6-chloroimidazo[1,2-a]pyridine intermediate (from Part A, step 7) to the prepared Vilsmeier reagent at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to 60-70°C and stir for 3-5 hours. Monitor the formation of the product by TLC.
Part C: Workup and Purification
-
Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice (approx. 200 g).
-
Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate until the pH reaches 7-8. Effervescence will occur.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 40% EtOAc) to afford this compound as a solid.[1]
Quantitative Data Summary
| Parameter | Value | Rationale |
| Reactants | ||
| 5-Chloro-2-aminopyridine | 1.0 eq | Limiting reagent |
| Chloroacetaldehyde | 1.2 eq | Slight excess ensures complete consumption of starting material |
| Vilsmeier Reagents | ||
| DMF | 3.0 eq | Acts as both reagent and solvent for this step |
| POCl₃ | 2.0 eq | Ensures complete activation of DMF to the Vilsmeier reagent |
| Conditions | ||
| Cyclocondensation Temp. | Reflux (~80°C) | Provides activation energy for ring formation |
| Formylation Temp. | 60-70°C | Drives the electrophilic aromatic substitution |
| Outcome | ||
| Expected Yield | 60-75% | Typical for this two-step, one-pot sequence |
| Product Appearance | Off-white to yellow solid | |
| Molecular Formula | C₈H₅ClN₂O | [10] |
| Molecular Weight | 180.6 g/mol | [10] |
Mechanistic Deep Dive: The Vilsmeier-Haack Reaction
The key transformation in this synthesis is the formylation step, which proceeds via the Vilsmeier-Haack mechanism. Understanding this mechanism is crucial for troubleshooting and optimization.
Caption: Vilsmeier-Haack formylation mechanism.
The reaction is initiated by the activation of DMF with POCl₃ to form the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[7][9] The imidazo[1,2-a]pyridine ring system is electron-rich, particularly at the C3 position, which readily attacks the Vilsmeier reagent. This electrophilic substitution forms a cationic intermediate (an iminium ion). During the final aqueous workup, this iminium ion is hydrolyzed, replacing the dimethylamino group with an oxygen atom to yield the final carbaldehyde product.[8]
References
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
- Kouassi, A. M., et al. (2018). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scientific Research Publishing.
- Adimurthy, S., et al. (2013). Ag-Catalyzed synthesis of imidazo[1,2-a]-pyridine-3-carbaldehydes. ResearchGate.
- Gürsoy, A., & Karali, N. (2003). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. PMC.
- Mantu, D., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
- Tasneem, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health.
- Rentería-Gómez, M. A., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
- Sahu, K., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaInfo.
- ResearchGate. (2025). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- De la Cour, T. C., et al. (2020). Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. National Institutes of Health.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- S. G., S., & Siddappa, B. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing.
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- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
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- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. scbt.com [scbt.com]
Scalable synthesis of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
An Application Note for the Scalable Synthesis of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Abstract
This compound is a critical building block in medicinal chemistry, serving as a versatile precursor for a multitude of pharmacologically active compounds.[1][2] The imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous approved drugs and clinical candidates.[1][3] This application note provides a comprehensive, scalable, and robust two-step protocol for the synthesis of this compound. The guide is designed for researchers and process chemists, offering in-depth procedural details, mechanistic insights, safety protocols, and optimization strategies essential for transitioning from laboratory-scale to pilot-plant production.
Introduction and Strategic Rationale
The synthetic route detailed herein proceeds in two distinct, high-yielding stages: (1) the cyclocondensation of 5-chloro-2-aminopyridine with chloroacetaldehyde to form the 6-chloroimidazo[1,2-a]pyridine core, followed by (2) the regioselective formylation at the C3 position via the Vilsmeier-Haack reaction.
This strategy was selected for its scalability and efficiency due to several key factors:
-
Starting Material Availability: The primary starting material, 5-chloro-2-aminopyridine, is commercially available or can be synthesized in high yield from inexpensive 2-aminopyridine.[4][5][6]
-
Reaction Robustness: Both the cyclocondensation and the Vilsmeier-Haack reaction are well-established, high-yielding transformations that are tolerant of various conditions, making them amenable to scale-up.[1][7]
-
Regioselectivity: The Vilsmeier-Haack reaction provides excellent regioselectivity for the electron-rich C3 position of the imidazo[1,2-a]pyridine ring, minimizing the formation of impurities and simplifying purification.[8]
While other methods exist for constructing the imidazo[1,2-a]pyridine core, such as copper-catalyzed couplings or multicomponent reactions, the classical Tschitschibabin-style cyclocondensation remains a highly reliable and cost-effective choice for large-scale production of this specific intermediate.[7][9][10]
Overall Synthesis Workflow
The complete synthetic pathway is illustrated below. This workflow diagram outlines the progression from commercially available starting materials to the final target compound, highlighting the key reagents and transformations.
Caption: High-level workflow for the two-step synthesis.
Part I: Scalable Synthesis of 6-Chloroimidazo[1,2-a]pyridine
This initial step involves the formation of the core heterocyclic system through a cyclocondensation reaction.
Protocol 1: Cyclocondensation
Materials:
-
5-Chloro-2-aminopyridine (1.0 eq)
-
Chloroacetaldehyde (50% w/w aqueous solution, 1.2 eq)
-
Ethanol (approx. 5-10 volumes)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and heating mantle.
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add 5-chloro-2-aminopyridine (1.0 eq) and ethanol (5-10 volumes). Stir the mixture at room temperature until the solid is fully dissolved.
-
Reagent Addition: Slowly add chloroacetaldehyde (1.2 eq, 50% aq. solution) dropwise to the stirred solution at room temperature. An initial exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 3 volumes).
-
Workup - Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or column chromatography to afford pure 6-chloroimidazo[1,2-a]pyridine.[1]
Part II: Vilsmeier-Haack Formylation
This second stage introduces the carbaldehyde group at the C3 position, yielding the final product. The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heterocyclic compounds.[11][12]
Reaction Mechanism
The reaction proceeds via two main phases: the formation of the electrophilic Vilsmeier reagent, followed by its reaction with the heterocyclic substrate.
-
Vilsmeier Reagent Formation: Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). Subsequent elimination of a dichlorophosphate anion generates the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[12][13]
-
Electrophilic Aromatic Substitution: The electron-rich C3 position of the 6-chloroimidazo[1,2-a]pyridine attacks the Vilsmeier reagent.
-
Hydrolysis: The resulting iminium salt intermediate is stable until aqueous workup, during which it is hydrolyzed to the final aldehyde product.[13]
Caption: Mechanism of the Vilsmeier-Haack formylation.
Protocol 2: Vilsmeier-Haack Formylation
Materials:
-
6-Chloroimidazo[1,2-a]pyridine (1.0 eq, from Part I)
-
Phosphorus oxychloride (POCl₃, 2.0 eq)
-
Anhydrous Dimethylformamide (DMF, 3.0-5.0 eq)
-
Anhydrous Dichloromethane (DCM, optional solvent)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask with a dropping funnel, thermometer, and nitrogen inlet.
-
Ice bath
-
Magnetic stirrer and heating mantle.
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Vilsmeier Reagent Preparation: In a three-neck flask under a nitrogen atmosphere, add anhydrous DMF (3.0-5.0 eq). Cool the flask to 0°C using an ice bath. CAUTION: Slowly add phosphorus oxychloride (2.0 eq) dropwise via the dropping funnel with vigorous stirring. The addition is highly exothermic; maintain the internal temperature below 5°C.[1]
-
Reagent Maturation: After the addition is complete, stir the resulting mixture at 0°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 6-chloroimidazo[1,2-a]pyridine (1.0 eq) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0°C.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature, and then heat to 60-70°C for 3-5 hours. Monitor the reaction by TLC.[1]
-
Workup - Quenching: Cool the reaction mixture to 0°C and quench it by carefully and slowly pouring it into a beaker of crushed ice and water. This step is also exothermic and should be done with caution in a fume hood.
-
Workup - Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate of the product may form.
-
Workup - Extraction: Extract the product with dichloromethane (3 x 3 volumes).
-
Workup - Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation & Purification: Concentrate the organic layer under reduced pressure. The crude solid can be purified by column chromatography (silica gel, eluting with an ethyl acetate/hexane gradient) or recrystallization to yield the final product, this compound, typically as a white to light yellow solid.[1][14]
Data Summary and Optimization
For scalable synthesis, understanding key parameters is crucial. The following table summarizes typical conditions and expected outcomes.
| Parameter | Step 1: Cyclocondensation | Step 2: Formylation | Rationale & Optimization Notes |
| Solvent | Ethanol | DMF / DCM | Ethanol is a good, relatively safe solvent for the cyclization. Anhydrous conditions are critical for the Vilsmeier-Haack step to prevent premature reagent decomposition. |
| Temperature | Reflux (~78°C) | 0°C (addition), 60-70°C (reaction) | Temperature control during POCl₃ addition is critical for safety and to prevent side reactions. Heating is required to drive the formylation to completion. |
| Stoichiometry | 1.2 eq Chloroacetaldehyde | 2.0 eq POCl₃, 3-5 eq DMF | A slight excess of the aldehyde in Step 1 ensures full conversion. An excess of the Vilsmeier reagent is used in Step 2 to drive the reaction forward. |
| Typical Yield | 85-95% | 75-90% | Yields are typically high but depend on the purity of starting materials and the efficiency of purification. |
| Purification | Recrystallization / Chromatography | Chromatography / Recrystallization | For large-scale work, recrystallization is often preferred over chromatography to reduce solvent waste and cost. |
Mandatory Safety Protocols
Strict adherence to safety protocols is non-negotiable, particularly when handling phosphorus oxychloride.
-
Phosphorus Oxychloride (POCl₃):
-
Hazards: Highly corrosive, toxic by inhalation, and reacts violently with water, releasing toxic fumes.[15][16][17] Causes severe skin burns and eye damage.[18]
-
Handling: Always handle in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, heavy-duty gloves (e.g., butyl rubber), and full-face protection (goggles and face shield).[17][18]
-
Storage: Store in a cool, dry place away from water and incompatible materials. The container must be tightly sealed.[15][18]
-
Spills & Quenching: Do not use water to clean up spills. Use an inert absorbent material. Unused reagent must be quenched slowly and carefully by adding it to a cooled, stirred solution of sodium bicarbonate or another suitable base.
-
-
General Precautions:
-
Ensure eyewash stations and safety showers are immediately accessible.[18]
-
Avoid inhalation of vapors and direct contact with skin and eyes for all chemicals used.
-
Perform all operations in a well-ventilated area, preferably a fume hood.
-
Conclusion
This application note details a validated and scalable two-step synthesis for this compound. By providing clear, step-by-step protocols, mechanistic insights, and critical safety information, this guide serves as an essential resource for chemists in research and development. The described method is robust, high-yielding, and utilizes readily available materials, making it an authoritative and trustworthy procedure for producing this valuable synthetic intermediate on a multi-gram to kilogram scale.
References
- Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner.
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- Experimental procedure for synthesizing this compound. Benchchem.
- Conversion of Pyridine to Imidazo[1,2-a]pyridines by Copper-Catalyzed Aerobic Dehydrogenative Cyclization with Oxime Esters.
- Process for preparing 2-amino-5-chloropyridine.
- A method for preparation of 2-amino-5-chloro-pyridine.
- Can the preparation method of 2-Amino-5-chloropyridine be optimized? Guidechem.
- Plausible mechanism of formylation of imidazo-pyridine ring.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC - NIH.
- 2-Amino-5-chloropyridine: An In-Depth Explor
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Vilsmeier–Haack reaction. Wikipedia.
- SAFETY DATA SHEET - Phosphorus Oxychloride. Spectrum Chemical.
- Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience.
- PHOSPHORUS OXYCHLORIDE. CAMEO Chemicals - NOAA.
- HAZARD SUMMARY - PHOSPHORUS OXYCHLORIDE. NJ.gov.
- Phosphorus oxychloride - SAFETY D
- SAFETY DATA SHEET - Phosphorus Oxychloride. Sigma-Aldrich.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- Synthesis of imidazo[1,2-a]pyridine deriv
- Vilsmeier-Haack Reaction. Chemistry Steps.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
- 6-Chloro-2-methyl-imidazo[1,2-a]pyridine-3-carbaldehyde. Chem-Impex.
- This compound. ChemUniverse.
- This compound. ChemBK.
- This compound | 29096-59-1. ChemicalBook.
- This compound. CymitQuimica.
- This compound | CAS 29096-59-1. Santa Cruz Biotechnology.
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- 5. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 6. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
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High-Purity Isolation of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde via Automated Flash Column Chromatography
An Application Note for Researchers and Drug Development Professionals
Abstract
6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry, serving as a precursor for a wide array of pharmacologically active molecules.[1][2] The purity of this intermediate is paramount, as contaminants can lead to complex side reactions, reduce yields in subsequent steps, and interfere with biological screening assays. This application note provides a detailed, field-proven protocol for the efficient purification of this compound from a crude synthetic mixture using silica gel column chromatography. The methodology emphasizes a systematic approach, from initial Thin-Layer Chromatography (TLC) for solvent system optimization to the final isolation of the highly purified product.
Introduction: The Principle of Chromatographic Separation
Column chromatography is a powerful preparative technique for separating and purifying compounds from a mixture.[3][4] The process relies on the differential partitioning of components between a stationary phase and a mobile phase.[3] In this protocol, we employ "normal-phase" chromatography, which utilizes a polar stationary phase (silica gel) and a less polar mobile phase (an organic solvent system).
The separation mechanism is governed by the polarity of the molecules in the crude mixture.[5]
-
Polar Compounds: Molecules with polar functional groups (like the aldehyde and the nitrogen-containing heterocyclic ring system in our target compound) will have a stronger affinity for the polar silica gel.[3][5] They adsorb more strongly and thus move more slowly down the column, eluting later.
-
Non-polar Compounds: Less polar impurities will interact weakly with the silica gel and spend more time dissolved in the mobile phase. Consequently, they travel down the column faster and are eluted first.
By gradually increasing the polarity of the mobile phase—a technique known as gradient elution—we can systematically elute compounds in order of increasing polarity, achieving a high degree of separation.[4]
Pre-Purification: TLC for Method Development
Before committing gram quantities of crude material to a column, it is essential to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC).[4][5] TLC is a rapid, small-scale version of column chromatography that allows for the efficient screening of various solvent systems.
The objective is to find a solvent mixture that provides:
-
A clear separation between the target compound and its impurities.
-
A Retention Factor (Rƒ) value for the target compound of approximately 0.3 - 0.4.[5] This Rƒ value suggests that the compound will migrate effectively through a column without eluting too quickly (poor separation) or too slowly (band broadening and excessive solvent use).
Protocol for TLC Analysis
-
Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of the chosen solvent system (e.g., start with 3:1 Hexane:Ethyl Acetate).
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the separated spots under UV light (254 nm and/or 366 nm).
-
Optimization: Adjust the solvent ratio to achieve the target Rƒ value. If the spot is too high (Rƒ > 0.5), the solvent is too polar; decrease the proportion of the more polar component (ethyl acetate). If the spot is too low (Rƒ < 0.2), increase the solvent polarity.
Detailed Protocol: Column Chromatography Purification
This protocol is designed for the purification of approximately 1-2 grams of crude this compound. Adjust the scale of the column and solvent volumes accordingly for different quantities.
Materials and Equipment
| Category | Item |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Solvents | Hexane (ACS Grade), Ethyl Acetate (ACS Grade), Dichloromethane (DCM, for loading) |
| Glassware | Chromatography Column (e.g., 40-60 mm diameter), Erlenmeyer flasks, Test tubes for fraction collection, Beakers |
| Apparatus | Fume hood, Rotary Evaporator, TLC plates and chamber, UV lamp |
| Other | Cotton or glass wool, Sand (purified), Spatula, Pasteur pipettes |
Step 1: Column Packing (Slurry Method)
The slurry packing method is superior for achieving a homogenous, air-free column bed, which is critical for optimal separation.[6]
-
Setup: Securely clamp the column in a perfectly vertical position inside a fume hood. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom to support the packing.[3][6]
-
Slurry Preparation: In a beaker, measure the required amount of silica gel (typically 30-50 times the weight of the crude sample).[3] Add the initial, least polar eluent (e.g., 100% Hexane or 9:1 Hexane:Ethyl Acetate) to form a free-flowing slurry.
-
Packing: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column continuously to encourage even settling of the silica gel. Add more eluent as needed, never allowing the silica gel bed to run dry.
-
Finalization: Once the silica has settled into a stable bed, add a thin (approx. 1 cm) layer of sand on top. This protects the silica surface from being disturbed during sample loading.[3] Drain the excess solvent until the liquid level is just at the top of the sand layer.
Step 2: Sample Loading (Dry Loading)
For solid samples, dry loading is highly recommended as it ensures the sample is introduced to the column in a very narrow, concentrated band, leading to sharper separation.
-
Dissolve the crude this compound (1-2 g) in a minimal volume of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (approx. 2-3 times the sample weight) to this solution.
-
Carefully evaporate the solvent on a rotary evaporator until a free-flowing powder is obtained.
-
Gently and evenly add this powder to the top of the sand layer in the prepared column.
Step 3: Elution and Fraction Collection
The elution is performed using a gradient of increasing solvent polarity. This ensures that less polar impurities are washed off first before the target compound is mobilized.
-
Initial Elution: Begin eluting with a non-polar solvent system, such as the one in which the column was packed (e.g., 95:5 Hexane:Ethyl Acetate). This will elute very non-polar impurities.
-
Gradient Increase: Gradually increase the polarity of the mobile phase according to a pre-determined gradient. A typical gradient is outlined in the table below. The transition between solvent mixtures should be seamless to avoid disturbing the column bed.
-
Fraction Collection: Collect the eluate continuously in numbered test tubes or flasks.[6] The size of the fractions should be consistent (e.g., 10-20 mL).
-
Monitoring: Monitor the progress of the separation by periodically analyzing the collected fractions using TLC.[7] Spot every few fractions on a single TLC plate to track the elution of the product.
Table of Chromatographic Parameters
| Parameter | Recommended Value / Description | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | High surface area provides excellent separation for polar molecules.[3] |
| Column Dimensions | 40 mm ID x 400 mm Length | Appropriate for purifying 1-2 g of crude material. |
| Sample Loading | Dry Loading | Ensures a narrow starting band, maximizing resolution. |
| Mobile Phase | Hexane / Ethyl Acetate Gradient | A versatile system for separating moderately polar compounds.[1] |
| Suggested Gradient | 1. 100% Hexane (2 column volumes) 2. 95:5 Hexane:EtOAc 3. 90:10 Hexane:EtOAc 4. 80:20 Hexane:EtOAc 5. 70:30 Hexane:EtOAc | Starts non-polar to remove fast-running impurities, then polarity is increased to elute the target compound. |
| Fraction Size | 15-20 mL | Small enough to resolve closely eluting compounds. |
| Analysis | TLC with UV visualization (254 nm) | Allows for quick identification of fractions containing the pure product. |
Step 4: Product Isolation
-
Based on the TLC analysis, identify all fractions containing the pure this compound, free from faster or slower-moving impurities.
-
Combine these pure fractions into a single round-bottom flask.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
The resulting solid should be dried further under high vacuum to remove any residual solvent, yielding the purified product. A sample should be reserved for characterization (NMR, MS, melting point).
Visual Workflow
The following diagram illustrates the key stages of the purification process.
Caption: Workflow for column chromatography purification.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution |
| Poor Separation / Overlapping Bands | - Inappropriate solvent system. - Column overloaded with sample. - Column packed improperly (channeling). | - Re-optimize the mobile phase with TLC for better spot separation. - Use a larger column or reduce the sample amount. - Repack the column carefully, ensuring no air bubbles or cracks. |
| Cracked Silica Bed | - Column ran dry. - Drastic/abrupt changes in solvent polarity. | - Always keep the solvent level above the silica bed. - Use a gradual gradient; avoid switching directly from a non-polar to a highly polar solvent. |
| Compound Won't Elute | - Mobile phase is not polar enough. | - Gradually increase the percentage of the polar solvent (ethyl acetate) in the mobile phase. |
| Streaking on TLC | - Sample is too concentrated. - Compound is highly acidic/basic. - Sample is not fully dissolved. | - Dilute the sample before spotting. - Add a trace amount of acid (acetic) or base (triethylamine) to the developing solvent. - Ensure complete dissolution before spotting. |
Safety Precautions
-
All procedures should be conducted inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Organic solvents are flammable and volatile. Avoid open flames and ensure proper ventilation.
-
Handle silica gel powder with care to avoid inhalation; a dust mask is recommended.
-
This compound may be irritating to the skin, eyes, and respiratory system; handle with caution.[8]
References
- ChemBK. (2024). This compound - Introduction.
- University of California, Los Angeles. (n.d.). Column chromatography.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2764053, 6-Chloropyridine-3-carbaldehyde.
- Columbia University, Department of Chemistry. (n.d.). Column chromatography.
- Chemistry LibreTexts. (2023). B. Column Chromatography.
Sources
Application Note and Protocol for the Recrystallization of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Abstract
This document provides a detailed methodology for the purification of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde via recrystallization. This compound is a key intermediate in the synthesis of various pharmacologically active compounds, making its purity paramount for successful downstream applications in drug discovery and development.[1] This guide elucidates the principles of solvent selection tailored to the physicochemical properties of the target compound, offers a step-by-step recrystallization protocol, and includes troubleshooting guidance. The presented protocol is designed to be a self-validating system, ensuring researchers and scientists can achieve high purity of the target compound consistently.
Introduction: The Rationale for Recrystallization
Recrystallization is a powerful purification technique for crystalline solids. The fundamental principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures.[2][3] An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent in which the compound has high solubility, followed by cooling to induce crystallization of the pure compound while the impurities remain dissolved in the mother liquor.[2]
This compound, a heterocyclic aldehyde, possesses a moderate polarity. Its structure, featuring a fused aromatic system with a chlorine substituent and a polar carbaldehyde group, suggests that a single solvent may not provide the optimal solubility gradient required for efficient recrystallization. Therefore, a mixed-solvent system is often the most effective approach.
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is essential for developing a robust recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂O | [4][5][6] |
| Molecular Weight | 180.59 g/mol | [4][5][6] |
| Appearance | White crystalline powder/solid | [7][8] |
| Melting Point | Approx. 148-152 °C | [7] |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) and chloroform; slightly soluble in water. | [7] |
The reported melting point provides a crucial benchmark for assessing the purity of the recrystallized product. A sharp melting point within the expected range is indicative of high purity. The solubility profile guides the selection of an appropriate solvent system.
Solvent System Selection: A-Priori Considerations
The ideal solvent for recrystallization should exhibit the following characteristics:
-
The compound of interest should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Impurities should either be highly soluble at all temperatures or insoluble in the hot solvent.
-
The solvent should be chemically inert towards the compound.
-
The solvent should be volatile enough to be easily removed from the purified crystals.
Given that this compound is soluble in the non-polar solvent chloroform and only slightly soluble in the polar solvent water, a mixed-solvent system is the logical choice. A common and effective strategy is to use a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent).
For this compound, an Ethyl Acetate/Hexane mixture is proposed. Ethyl acetate is a moderately polar solvent that should effectively dissolve the compound when heated, while hexane is a non-polar solvent in which the compound is likely to be poorly soluble. This combination allows for fine-tuning of the solvent polarity to achieve the desired solubility characteristics.
Experimental Protocol: Recrystallization of this compound
This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjust volumes accordingly for different scales.
Materials and Equipment
-
Crude this compound
-
Ethyl Acetate (reagent grade)
-
n-Hexane (reagent grade)
-
Erlenmeyer flasks (50 mL and 100 mL)
-
Hot plate with magnetic stirring
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Ice bath
-
Melting point apparatus
Step-by-Step Procedure
-
Dissolution:
-
Place the crude this compound (approx. 1 g) into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of ethyl acetate (start with 5-10 mL) to the flask.
-
Gently heat the mixture on a hot plate with stirring. Add ethyl acetate dropwise until the solid completely dissolves. Avoid adding an excess of solvent.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step is crucial to remove any particulate matter that will not be removed by crystallization.
-
-
Inducing Crystallization:
-
Once a clear solution is obtained, slowly add n-hexane dropwise to the hot solution while stirring.
-
Continue adding hexane until the solution becomes slightly turbid (cloudy), indicating the point of saturation.
-
Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution again.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount of cold n-hexane to remove any residual soluble impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum or in a desiccator until a constant weight is achieved.
-
-
Purity Assessment:
-
Determine the melting point of the recrystallized product. A sharp melting point in the range of 148-152 °C indicates a high degree of purity.
-
Further characterization can be performed using techniques such as NMR spectroscopy or HPLC.
-
Visual Workflow of the Recrystallization Process
Sources
Advanced Guide to the Functionalization of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde: Protocols and Mechanistic Insights
Introduction: A Versatile Scaffold in Medicinal Chemistry
The 6-chloroimidazo[1,2-a]pyridine core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its unique electronic properties and structural rigidity make it an attractive starting point for the development of novel drugs targeting a wide range of diseases, including cancer and infectious diseases. The introduction of a carbaldehyde group at the 3-position transforms this scaffold into a highly versatile synthetic intermediate, opening a gateway for a multitude of chemical transformations. This guide provides an in-depth exploration of key aldehyde functionalization strategies, offering detailed, field-proven protocols and the underlying mechanistic principles to empower researchers in drug discovery and chemical biology.
The strategic functionalization of the aldehyde group on the 6-chloroimidazo[1,2-a]pyridine ring system allows for the systematic exploration of the chemical space around this core, which is crucial for modulating biological activity and optimizing pharmacokinetic properties. This document will detail four cornerstone reactions for C-C and C-N bond formation: the Knoevenagel Condensation, the Horner-Wadsworth-Emmons (HWE) Reaction, the Wittig Reaction, and Reductive Amination. Each section will provide not just a recipe, but a comprehensive understanding of the reaction's nuances, enabling scientists to adapt and innovate.
I. Synthesis of the Starting Material: 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
A reliable and scalable synthesis of the starting aldehyde is paramount. The most common and efficient method is a two-step process commencing with the cyclocondensation of 5-chloro-2-aminopyridine, followed by a Vilsmeier-Haack formylation.
Protocol 1: Synthesis of 6-Chloroimidazo[1,2-a]pyridine
This initial step involves the construction of the imidazo[1,2-a]pyridine bicyclic system.
Materials:
-
5-Chloro-2-aminopyridine
-
Chloroacetaldehyde (50% aqueous solution)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard reflux and extraction glassware
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve 5-chloro-2-aminopyridine (1.0 eq) in ethanol.
-
At room temperature, add chloroacetaldehyde (1.2 eq, 50% aqueous solution) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield pure 6-chloroimidazo[1,2-a]pyridine.
Protocol 2: Vilsmeier-Haack Formylation
This reaction introduces the aldehyde functionality at the electron-rich C3 position of the imidazo[1,2-a]pyridine ring.
Materials:
-
6-Chloroimidazo[1,2-a]pyridine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Standard reaction and extraction glassware under inert atmosphere
Procedure:
-
In a flame-dried, two-necked flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (2.0 eq) dropwise with vigorous stirring, ensuring the temperature remains below 5 °C. This in-situ formation of the Vilsmeier reagent is exothermic.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Dissolve 6-chloroimidazo[1,2-a]pyridine (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 3-5 hours, monitoring by TLC.
-
After completion, cool the reaction in an ice bath and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization to obtain this compound as a solid.[3]
II. Carbon-Carbon Bond Forming Reactions
The aldehyde group is an excellent electrophile for reactions that extend the carbon framework, leading to the synthesis of α,β-unsaturated derivatives which are themselves valuable intermediates.
A. Knoevenagel Condensation: Synthesis of Electron-Deficient Alkenes
The Knoevenagel condensation is the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst to form a C=C double bond.[4] This reaction is particularly useful for synthesizing compounds with electron-withdrawing groups attached to the newly formed double bond.
Mechanistic Rationale: The reaction is typically catalyzed by a weak base, which deprotonates the active methylene compound to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol-type intermediate yields the α,β-unsaturated product. The use of weak bases is crucial to avoid self-condensation of the aldehyde.
Caption: Mechanism of the Knoevenagel Condensation.
Protocol 3: Synthesis of 2-((6-chloroimidazo[1,2-a]pyridin-3-yl)methylene)malononitrile
This protocol details the reaction with malononitrile, a common active methylene compound.
Materials:
-
This compound
-
Malononitrile
-
Piperidine or Imidazole (catalyst)
-
Ethanol or Dichloromethane
-
Standard reaction and filtration glassware
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add malononitrile (1.1 eq) to the solution.
-
Add a catalytic amount of piperidine or imidazole (e.g., 5-10 mol%).[5]
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours, as monitored by TLC.
-
Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be partially evaporated to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain the desired product in high purity.
| Reagent 1 | Reagent 2 | Catalyst | Solvent | Time | Yield | Ref. |
| This compound | Malononitrile | Piperidine | Ethanol | 2-4 h | >90% | Adapted from[5] |
| This compound | Ethyl Cyanoacetate | Imidazole | Dichloromethane | 6-8 h | ~85% | Adapted from[5] |
B. Horner-Wadsworth-Emmons (HWE) Reaction: Stereoselective Synthesis of (E)-Alkenes
The HWE reaction is a powerful modification of the Wittig reaction that utilizes phosphonate carbanions to react with aldehydes, typically yielding (E)-alkenes with high stereoselectivity.[6][7] A key advantage is that the water-soluble phosphate byproduct is easily removed during workup.[7]
Mechanistic Rationale: The reaction begins with the deprotonation of the α-carbon of the phosphonate ester by a base to form a stabilized carbanion. This nucleophile then adds to the aldehyde carbonyl to form a tetrahedral intermediate. This intermediate undergoes elimination of a dialkylphosphate to form the alkene. The preference for the (E)-isomer is generally attributed to thermodynamic control in the formation of the key oxaphosphetane intermediate.[7]
Caption: Experimental workflow for the HWE reaction.
Protocol 4: Synthesis of (E)-ethyl 3-(6-chloroimidazo[1,2-a]pyridin-3-yl)acrylate
This protocol describes the synthesis of an α,β-unsaturated ester, a common structural motif in bioactive molecules.
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard reaction and extraction glassware under inert atmosphere
Procedure:
-
In a flame-dried, two-necked flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Add triethyl phosphonoacetate (1.2 eq) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the ylide.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the aldehyde (typically 2-4 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to afford the pure (E)-alkene.
C. Wittig Reaction: A Classic Olefination Method
The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones using a phosphonium ylide (Wittig reagent).[8] The stereochemical outcome can be influenced by the nature of the ylide; stabilized ylides, like those used in this protocol, generally favor the formation of (E)-alkenes.[8]
Protocol 5: Synthesis of (E)-ethyl 3-(6-chloroimidazo[1,2-a]pyridin-3-yl)acrylate using a Stabilized Ylide
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane (stabilized ylide)
-
Anhydrous Toluene or THF
-
Standard reaction and purification glassware under inert atmosphere
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Add the stabilized ylide, (carbethoxymethylene)triphenylphosphorane (1.1 eq), in one portion.
-
Heat the reaction mixture to reflux (approx. 110 °C for toluene) and monitor the reaction by TLC.
-
Once the starting aldehyde is consumed, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide as a byproduct.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the desired (E)-alkene from triphenylphosphine oxide.[9]
III. Carbon-Nitrogen Bond Forming Reactions
The introduction of nitrogen-containing functional groups is a cornerstone of medicinal chemistry. Reductive amination provides a direct and efficient route to synthesize secondary and tertiary amines from the aldehyde.
A. Reductive Amination: Direct Synthesis of Amines
Reductive amination is a two-step process, often performed in one pot, where an aldehyde reacts with an amine to form an imine (or iminium ion), which is then reduced in situ to the corresponding amine.[10] The choice of reducing agent is critical; it must be capable of reducing the imine intermediate without significantly reducing the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is an excellent choice for this transformation due to its mildness and selectivity.[10]
Mechanistic Rationale: The reaction initiates with the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, forming a carbinolamine intermediate. Under slightly acidic conditions, this intermediate dehydrates to form an iminium ion. The hydride reagent, STAB, then selectively reduces the iminium ion to the final amine product.
Caption: Mechanism of Reductive Amination.
Protocol 6: Synthesis of N-((6-chloroimidazo[1,2-a]pyridin-3-yl)methyl)morpholine
This protocol provides a general procedure for the synthesis of a tertiary amine using morpholine as the amine component.
Materials:
-
This compound
-
Morpholine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Standard reaction and extraction glassware
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq) and dissolve it in anhydrous DCE.
-
Add morpholine (1.1 eq) to the solution and stir at room temperature for 20-30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. Reactions are typically complete within 3 to 12 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired tertiary amine.[10]
| Amine | Reducing Agent | Solvent | Time | Yield | Ref. |
| Morpholine | NaBH(OAc)₃ | DCE | 4 h | ~90% | Adapted from[10] |
| Benzylamine | NaBH(OAc)₃ | DCE | 6 h | ~85% | Adapted from[10] |
| Aniline | NaBH(OAc)₃ | DCE | 12 h | ~70% | Adapted from[10] |
Conclusion and Future Perspectives
The functionalization of the aldehyde group on this compound provides a powerful platform for generating diverse libraries of compounds for drug discovery. The protocols detailed herein for Knoevenagel condensation, Horner-Wadsworth-Emmons olefination, Wittig reaction, and reductive amination represent robust and versatile methods for C-C and C-N bond formation. By understanding the mechanistic underpinnings of these reactions, researchers can rationally design and synthesize novel imidazo[1,2-a]pyridine derivatives with tailored biological activities. The continued exploration of new reagents and catalytic systems for these transformations will undoubtedly lead to even more efficient and selective syntheses, further accelerating the development of new therapeutics based on this privileged scaffold.
References
- Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. (URL: [Link])
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (URL: [Link])
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
- Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (URL: [Link])
- Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis. (URL: [Link])
- Horner–Wadsworth–Emmons reaction - Wikipedia. (URL: [Link])
- Horner-Wadsworth-Emmons Reaction - NROChemistry. (URL: [Link])
- A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. (URL: [Link])
- Wittig Reaction - Organic Chemistry Portal. (URL: [Link])
- Enamine, enamide synthesis - Organic Chemistry Portal. (URL: [Link])
- Reductive Amin
- Knoevenagel condensation of aromatic aldehydes with active methylene compounds catalyzed by lipoprotein lipase. (URL: [Link])
- Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3. (URL: [Link])
- A Highly Versatile One-Pot Aqueous Wittig Reaction. (URL: [Link])
- PAPER: 06/3750 A practical Knoevenagel condensation c
- Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. (URL: [Link])
- The Horner-Wadsworth-Emmons modification of the Wittig reaction using triethylamine and lithium or magnesium salts. (URL: [Link])
- Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. (URL: [Link])
- Knoevenagel condensation of various aromatic aldehydes with active... (URL: [Link])
- Enamine synthesis by amination - Organic Chemistry Portal. (URL: [Link])
- Question about reductive amination reaction procedure : r/Chempros. (URL: [Link])
- (E)
- Microwave-assisted urea catalyzed Knoevenagel condensation of aldehydes with active methylene compounds. (URL: [Link])
- Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonyl
- 19.
- Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of c
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- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Reductive Amination Reactions with 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold and C-3 Functionalization
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, prominently featured in a range of therapeutics due to its broad spectrum of biological activities. This bicyclic system is a cornerstone in medicinal chemistry, found in marketed drugs such as the anxiolytics alpidem and saripidem, and the hypnotic agent zolpidem. Its derivatives have shown significant promise in various therapeutic areas, including as anticancer, antimicrobial, and antiviral agents.[1] The unique electronic properties and structural rigidity of the imidazo[1,2-a]pyridine nucleus make it an ideal framework for the design of novel drug candidates.
Functionalization at the C-3 position of the imidazo[1,2-a]pyridine ring is a key strategy for modulating the pharmacological profile of these molecules. The introduction of an aminomethyl group at this position via reductive amination of the corresponding 3-carbaldehyde derivative opens up a vast chemical space for the generation of diverse libraries of compounds. This application note provides a detailed guide to the reductive amination of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde, a versatile intermediate for the synthesis of novel therapeutics. We will delve into the mechanistic rationale, provide detailed experimental protocols, and offer insights into reaction optimization and troubleshooting.
Mechanistic Overview: The Two-Step Cascade of Reductive Amination
Reductive amination is a robust and highly efficient method for the synthesis of secondary and tertiary amines from carbonyl compounds. The reaction proceeds through a two-step, one-pot sequence:
-
Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of the aldehyde. This is followed by a dehydration step to form a Schiff base (imine). Under the typically slightly acidic reaction conditions, the imine is protonated to form a more electrophilic iminium ion.
-
In Situ Reduction: A mild and selective reducing agent, present in the reaction mixture, then reduces the imine or iminium ion to the corresponding amine. The choice of reducing agent is critical to the success of the reaction, as it must selectively reduce the C=N double bond of the imine/iminium ion in the presence of the starting aldehyde.
dot graph ReductiveAminationMechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} .
Caption: General Mechanism of Reductive Amination.
Choosing the Right Tools: A Guide to Reagents
The success of a reductive amination reaction hinges on the judicious selection of the reducing agent and solvent.
Reducing Agents: A Comparative Analysis
Several reducing agents are commonly employed for reductive amination, each with its own set of advantages and disadvantages.
| Reducing Agent | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) | Mild and highly selective for imines over aldehydes. Tolerates a wide range of functional groups. Less toxic byproducts compared to cyanoborohydride.[2][3] | Moisture sensitive. |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective and stable in mildly acidic conditions. | Highly toxic, and generates toxic cyanide byproducts. Less selective than STAB, can reduce some aldehydes.[2] |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Less selective; can readily reduce the starting aldehyde. Typically requires a two-step procedure where the imine is pre-formed.[2] |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | "Green" and atom-economical. | Requires specialized equipment (hydrogenator). The catalyst can be sensitive to functional groups and may lead to over-reduction. |
For the reductive amination of this compound, sodium triacetoxyborohydride (STAB) is the reagent of choice. Its mild nature and high selectivity prevent the reduction of the starting aldehyde, leading to cleaner reactions and higher yields of the desired amine product.[2][3]
Solvents
The choice of solvent is crucial for ensuring the solubility of reactants and facilitating the reaction. Anhydrous aprotic solvents are generally preferred for reactions involving STAB.
-
1,2-Dichloroethane (DCE): Often the preferred solvent for STAB-mediated reductive aminations, providing good solubility for a wide range of substrates.[3]
-
Dichloromethane (DCM): A common alternative to DCE.
-
Tetrahydrofuran (THF): Another suitable aprotic solvent.[3]
-
N,N-Dimethylformamide (DMF): Can be used, particularly for less soluble amines, but may require more rigorous purification.
Experimental Protocols
The following protocols provide a general framework for the reductive amination of this compound with primary and secondary amines using sodium triacetoxyborohydride.
dot graph ExperimentalWorkflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
color = "#4285F4"; AddSTAB [label="Add NaBH(OAc)₃\nin Portions"]; Stir [label="Stir at Room\nTemperature"]; Monitor [label="Monitor by\nTLC/LC-MS"]; }
color = "#EA4335"; Quench [label="Quench with Saturated\nNaHCO₃ Solution"]; Extract [label="Extract with\nOrganic Solvent"]; Purify [label="Purify by Column\nChromatography"]; }
} .
Caption: General Experimental Workflow.
Protocol 1: Reductive Amination with a Primary Amine
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, cyclopropylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the aldehyde in anhydrous DCE or DCM (to a concentration of approximately 0.1 M).
-
Add the primary amine (1.0-1.2 eq) to the solution and stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture in portions over 10-15 minutes. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the amine.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the desired N-substituted ((6-chloroimidazo[1,2-a]pyridin-3-yl)methyl)amine.
Protocol 2: Reductive Amination with a Secondary Amine
The procedure is analogous to Protocol 1, using a secondary amine (e.g., morpholine, N-methylpiperazine) in place of the primary amine.
Data Summary: Representative Examples
The following table summarizes expected outcomes for the reductive amination of this compound with a selection of primary and secondary amines, based on established methodologies for similar heterocyclic aldehydes.
| Amine Partner | Reducing Agent | Solvent | Typical Yield Range (%) | Product |
| Methylamine | NaBH(OAc)₃ | DCE | 70-85 | ((6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl)(methyl)amine |
| Ethylamine | NaBH(OAc)₃ | DCE | 75-90 | N-((6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl)ethanamine |
| Benzylamine | NaBH(OAc)₃ | DCM | 80-95 | N-((6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl)-1-phenylmethanamine |
| Cyclopropylamine | NaBH(OAc)₃ | DCE | 70-88 | N-((6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl)cyclopropanamine |
| Morpholine | NaBH(OAc)₃ | DCM | 85-98 | 4-((6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl)morpholine |
| N-Methylpiperazine | NaBH(OAc)₃ | DCE | 80-95 | 1-((6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl)-4-methylpiperazine |
Note: Yields are indicative and may vary depending on the specific reaction conditions and the scale of the reaction.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | - Incomplete imine formation- Deactivation of the reducing agent- Steric hindrance | - Increase the initial stirring time after adding the amine.- Use freshly opened or properly stored anhydrous solvent and NaBH(OAc)₃.- For sterically hindered amines, consider increasing the reaction temperature (e.g., to 40-50 °C) or using a more forcing reducing agent (with caution). |
| Formation of Alcohol Byproduct | - Reduction of the starting aldehyde | - Ensure that the reducing agent is added after the imine has had sufficient time to form.- Use a more selective reducing agent like NaBH(OAc)₃. |
| Dialkylation of Primary Amines | - The product secondary amine is more nucleophilic than the starting primary amine | - Use a slight excess of the aldehyde.- Perform a two-step procedure: first form and isolate the imine, then reduce it in a separate step. |
| Difficult Purification | - Presence of unreacted starting materials or byproducts | - Ensure the reaction goes to completion by monitoring with TLC or LC-MS.- Optimize the chromatography conditions (solvent system, gradient). |
Conclusion
The reductive amination of this compound is a powerful and versatile transformation for the synthesis of a diverse range of C-3 aminomethylated imidazo[1,2-a]pyridine derivatives. By employing sodium triacetoxyborohydride as the reducing agent, this one-pot procedure offers high yields and excellent functional group tolerance. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers in drug discovery and development, facilitating the exploration of this important chemical space.
References
- Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts.
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal.
- Reductive Amination - Common Conditions. organic-chemistry.org.
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
Sources
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- 3. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
Application Notes and Protocols: Wittig Reaction on 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Introduction: The Strategic Importance of Olefination in Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous pharmacologically active compounds with a broad range of therapeutic applications, including as anti-cancer, anti-inflammatory, and antiviral agents.[1][2][3][4][5] The functionalization of this scaffold is a key strategy in drug discovery for modulating potency, selectivity, and pharmacokinetic properties. The introduction of a carbaldehyde group at the 3-position of 6-chloroimidazo[1,2-a]pyridine provides a versatile synthetic handle for such elaborations.[6]
The Wittig reaction, a cornerstone of organic synthesis, offers a reliable method for converting aldehydes and ketones into alkenes.[7][8][9] This reaction is particularly valuable for its ability to form carbon-carbon double bonds with predictable regioselectivity, a feature that is often challenging to achieve through other olefination methods.[8][10] This application note provides a detailed protocol for the Wittig reaction on 6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde, a key transformation for accessing a diverse array of vinyl-substituted imidazopyridine derivatives for drug development programs.
Mechanistic Overview: The Wittig Reaction
The Wittig reaction proceeds through the reaction of a phosphorus ylide (a Wittig reagent) with a carbonyl compound.[7][11][12] The reaction is believed to proceed via a concerted [2+2] cycloaddition to form a transient four-membered oxaphosphetane intermediate.[7][11][13] This intermediate then collapses to yield the desired alkene and a triphenylphosphine oxide byproduct.[9][11]
The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the phosphorus ylide.[7][14][15]
-
Non-stabilized ylides (where the R group on the ylide carbon is alkyl or aryl) typically lead to the formation of (Z)-alkenes. This is attributed to the irreversible and kinetically controlled formation of the syn-oxaphosphetane.[14][15]
-
Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) generally favor the formation of (E)-alkenes. In this case, the initial cycloaddition is reversible, allowing for equilibration to the more thermodynamically stable anti-oxaphosphetane.[14][15][16]
Visualizing the Mechanism
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
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- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Wittig reaction | PPTX [slideshare.net]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. quora.com [quora.com]
- 15. adichemistry.com [adichemistry.com]
- 16. Probing the origins of stereoselectivity for the Wittig reaction of carbonyl-stabilized ylides - ProQuest [proquest.com]
Application Note: Knoevenagel Condensation with 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde for the Synthesis of Novel Bioactive Scaffolds
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the Knoevenagel condensation reaction utilizing 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents.[1] By coupling this heterocyclic aldehyde with various active methylene compounds, a diverse library of α,β-unsaturated products can be generated. These products serve as valuable intermediates for the synthesis of novel drug candidates.[2] This document details the reaction mechanism, provides step-by-step experimental protocols, offers a systematic troubleshooting guide, and discusses the potential applications of the synthesized compounds for researchers in organic synthesis and drug development.
Introduction: The Synergy of a Classic Reaction and a Privileged Scaffold
The Knoevenagel condensation, first reported by Emil Knoevenagel in 1894, is a cornerstone of carbon-carbon bond formation in organic synthesis.[3][4] It involves the reaction of an aldehyde or ketone with an active methylene compound—a compound possessing a CH₂ group flanked by two electron-withdrawing groups (e.g., -CN, -COOR, -COR)—in the presence of a basic catalyst.[5][6] The reaction proceeds via a nucleophilic addition followed by dehydration, yielding a stable α,β-unsaturated product.[7]
The strategic value of this reaction is amplified when applied to heterocyclic aldehydes of pharmaceutical importance. The imidazo[1,2-a]pyridine scaffold is one such "privileged structure," renowned for its wide spectrum of biological activities, including anti-cancer, anti-inflammatory, antiviral, and antibacterial properties.[8][9][10] Marketed drugs like Zolpidem (insomnia) and Alpidem (anxiolytic) feature this core, highlighting its therapeutic relevance.[11]
This application note focuses on the use of this compound as the aldehydic partner. The chloro-substituent at the 6-position provides a handle for further synthetic modifications, such as cross-coupling reactions, allowing for extensive diversification of the final products.
Reaction Principle and Mechanism
The Knoevenagel condensation is typically catalyzed by a weak base, such as a primary or secondary amine (e.g., piperidine, ammonium acetate), to prevent the competing self-condensation of the aldehyde.[7][12]
The mechanism involves three key steps:
-
Enolate Formation: The basic catalyst abstracts an acidic α-proton from the active methylene compound to form a resonance-stabilized carbanion or enolate.[13]
-
Nucleophilic Attack: The generated carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound to form an aldol-type addition intermediate.[5]
-
Dehydration: The intermediate undergoes elimination of a water molecule to form the final, thermodynamically stable, conjugated α,β-unsaturated product.[14]
Caption: Knoevenagel reaction mechanism overview.
Experimental Protocols
Materials and Equipment
-
Active Methylene Compounds: Malononitrile, Ethyl cyanoacetate, Diethyl malonate, etc.
-
Catalysts: Piperidine, Pyridine, Ammonium Acetate
-
Solvents: Ethanol (EtOH), Toluene, Acetonitrile (MeCN), Dichloromethane (DCM)
-
Equipment: Round-bottom flasks, magnetic stirrer with hotplate, reflux condenser, Dean-Stark apparatus (for toluene), thin-layer chromatography (TLC) plates, UV lamp, rotary evaporator, filtration apparatus, column chromatography setup.
General Protocol for Knoevenagel Condensation
This protocol provides a general framework. Optimal conditions may vary depending on the specific active methylene compound used.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add Reagents: Add the active methylene compound (1.0 - 1.2 eq) followed by the chosen solvent (e.g., ethanol, 5-10 mL per mmol of aldehyde).
-
Catalyst Addition: Add the base catalyst (e.g., piperidine, 0.1 eq) to the stirring mixture.
-
Reaction: Stir the reaction at room temperature or heat to reflux, depending on the reactivity of the substrates.[12] For reactions in toluene, a Dean-Stark trap can be used to remove the water byproduct azeotropically, which can drive the reaction to completion.[17]
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The formation of a new, typically more nonpolar spot and the disappearance of the aldehyde spot indicate reaction progression.
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid product by vacuum filtration and wash with cold solvent (e.g., cold ethanol).
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM), wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.[18]
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[19]
Example Reaction Conditions
The following table summarizes recommended starting conditions for various active methylene partners.
| Active Methylene Compound | Catalyst (mol%) | Solvent | Temperature | Typical Time | Expected Yield |
| Malononitrile | Piperidine (10%) | Ethanol | Room Temp. | 1-3 h | >90% |
| Ethyl Cyanoacetate | Ammonium Acetate (20%) | Toluene | Reflux | 4-8 h | 80-90% |
| Diethyl Malonate | Piperidine (15%) | Toluene | Reflux (Dean-Stark) | 8-16 h | 75-85% |
| Meldrum's Acid | Pyridine (10%) | DCM | Room Temp. | 2-4 h | >90% |
Experimental Workflow Visualization
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Knoevenagel reaction | PPTX [slideshare.net]
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- 19. acgpubs.org [acgpubs.org]
Application Note: 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde as a Versatile Scaffold for Diversity-Oriented Library Synthesis
Abstract
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold widely recognized in medicinal chemistry for its presence in numerous clinically approved drugs and its broad spectrum of biological activities.[1][2] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde, a key building block for the efficient construction of diverse small molecule libraries. We present validated protocols for its synthesis and its application in robust multicomponent reactions (MCRs), such as the Ugi four-component reaction, which are ideally suited for diversity-oriented synthesis.
Introduction: The Strategic Advantage of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a cornerstone of modern drug discovery, forming the structural basis for drugs like zolpidem and alpidem.[2][3] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an excellent scaffold for targeting various biological receptors and enzymes.[4] Derivatives of this scaffold have shown potent activities, including anticancer, antiviral, and anti-inflammatory properties.[3][5][6]
This compound is a particularly valuable intermediate for library synthesis for two primary reasons:
-
The C3-Carbaldehyde: This aldehyde group serves as a versatile chemical handle for a multitude of transformations, most notably as a key electrophilic component in one-pot multicomponent reactions that rapidly build molecular complexity.[7]
-
The C6-Chloro Substituent: The chlorine atom provides a secondary, orthogonal site for diversification. It can be readily functionalized post-synthesis via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the creation of a second vector of diversity from a single library core.
This guide details the synthesis of this key intermediate and its application in generating a library of novel chemical entities.
Synthesis of the Core Reagent: this compound
The target aldehyde is efficiently prepared via a reliable two-step sequence involving the initial construction of the heterocyclic core followed by a Vilsmeier-Haack formylation.[7]
Protocol 2.1: Vilsmeier-Haack Formylation of 6-chloroimidazo[1,2-a]pyridine
This protocol describes the critical step of introducing the aldehyde functionality at the C3 position of the imidazo[1,2-a]pyridine ring.
Materials:
-
6-chloroimidazo[1,2-a]pyridine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, reflux condenser
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere.
-
Add anhydrous DMF (5.0 eq) to the flask and cool it to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise to the stirred DMF.
-
Scientist's Note: This step generates the Vilsmeier reagent in situ. The addition must be slow and controlled as the reaction is highly exothermic. Maintaining the temperature below 5 °C is critical for safety and to prevent degradation of the reagent.[7]
-
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the reagent.
-
In a separate flask, dissolve 6-chloroimidazo[1,2-a]pyridine (1.0 eq) in anhydrous DCM.
-
Add the solution of 6-chloroimidazo[1,2-a]pyridine dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux (approx. 60-70 °C) for 3-5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully pour it over crushed ice.
-
Neutralize the mixture by slowly adding a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization or column chromatography to obtain this compound as a crystalline solid.[8]
Application in Library Synthesis: The Ugi Four-Component Reaction (Ugi-4CR)
Multicomponent reactions (MCRs) are powerful tools in drug discovery, enabling the synthesis of complex molecules in a single, atom-economical step.[9] The Ugi-4CR is exceptionally well-suited for library synthesis, as it combines four diverse inputs—an aldehyde, an amine, a carboxylic acid, and an isocyanide—to produce a complex bis-amide product.[10]
Principle of the Ugi-4CR
By using this compound as the fixed aldehyde component, a vast library can be generated by simply varying the other three commercially available starting materials. This strategy allows for the exploration of a large chemical space around the core scaffold with minimal synthetic effort.
Caption: Ugi-4CR workflow for diversity-oriented synthesis.
Protocol 3.1: Library Synthesis via Ugi-4CR
Procedure:
-
To a 10 mL vial, add this compound (1.0 eq, e.g., 100 mg).
-
Add methanol (2 mL) and stir until the aldehyde is dissolved.
-
Add the selected primary amine (1.0 eq).
-
Add the selected carboxylic acid (1.0 eq).
-
Finally, add the selected isocyanide (1.0 eq).
-
Scientist's Note: The order of addition is generally flexible, but adding the isocyanide last is common practice. Isocyanides often have strong, unpleasant odors and should be handled in a well-ventilated fume hood.[9]
-
-
Seal the vial and stir the mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC. Upon completion, the product often precipitates from the methanol.
-
If a precipitate has formed, collect the solid by vacuum filtration and wash with cold methanol.
-
If no precipitate forms, concentrate the reaction mixture in vacuo and purify the residue by flash column chromatography on silica gel.
Data Presentation: Representative Ugi Product Library
The following table illustrates a small subset of a potential library, demonstrating the structural diversity achievable from a single core aldehyde.
| Amine (R¹) | Carboxylic Acid (R²) | Isocyanide (R³) | Representative Product Yield (%) |
| Benzylamine | Acetic Acid | Cyclohexyl isocyanide | 85 |
| Aniline | Benzoic Acid | tert-Butyl isocyanide | 78 |
| 4-Fluoroaniline | Propionic Acid | Benzyl isocyanide | 81 |
| Cyclopropylamine | Furoic Acid | Cyclohexyl isocyanide | 88 |
Alternative MCR Strategy: Groebke-Blackburn-Bienaymé (GBB) Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is another powerful MCR for synthesizing imidazo[1,2-a]pyridines.[11][12] In this three-component reaction, an aldehyde, an amino-heterocycle (like 2-aminopyridine), and an isocyanide condense to form the fused heterocyclic product. While our starting material is already an imidazo[1,2-a]pyridine, the principles of the GBB reaction highlight the utility of the aldehyde in forming related complex structures.
Caption: Simplified mechanism of the GBB reaction.
Characterization and Validation of the Synthesized Library
Ensuring the structural integrity and purity of each library member is paramount. A standard suite of analytical techniques should be employed for validation.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the covalent structure of the products. For Ugi products, characteristic signals include amide N-H protons and the α-amino acid proton.[13]
-
Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the molecular weight of each compound and to assess its purity.[13]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides confirmation of key functional groups, such as the strong carbonyl (C=O) stretching bands of the amide groups in Ugi products, typically found around 1640-1680 cm⁻¹.[13][14]
Conclusion and Future Directions
This compound is a high-value, versatile starting material for the construction of diverse chemical libraries. Its utility in robust multicomponent reactions like the Ugi-4CR allows for the rapid and efficient generation of novel molecular entities with high potential for drug discovery. The protocols outlined in this note provide a validated pathway for synthesizing and utilizing this key building block.
Libraries generated from this scaffold can be screened against a wide array of biological targets. Furthermore, the presence of the C6-chloro atom allows for post-synthesis modification, enabling a "late-stage diversification" strategy to further refine structure-activity relationships (SAR) for any identified hits. This dual-handle approach makes this compound an exceptional tool for accelerating the hit-to-lead optimization process.
References
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Semantic Scholar.
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed.
- The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Royal Society of Chemistry.
- Experimental procedure for synthesizing this compound. Benchchem.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.
- This compound - Introduction. ChemBK.
- Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. NIH/PMC.
- Synthesis of heterocyclic bis-amides derivatives through four-component condensation Ugi reaction. Digital Commons@Georgia Southern.
- Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI.
- Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applic
- Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies.
- Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity rel
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
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- 4. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Georgia Southern Commons - GS4 Georgia Southern Student Scholars Symposium: Synthesis of heterocyclic bis-amides derivatives through four-component condensation Ugi reaction. [digitalcommons.georgiasouthern.edu]
- 11. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
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- 14. chemmethod.com [chemmethod.com]
Application Notes & Protocols: 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde as a Versatile Scaffold for Kinase Inhibitor Discovery
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their inherent ability to interact with multiple biological targets. The imidazo[1,2-a]pyridine core is a prominent member of this class, forming the basis of numerous therapeutic agents.[1][2][3] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal starting point for drug design.
Protein kinases, which regulate a vast number of cellular processes by phosphorylating substrate proteins, are a major class of therapeutic targets, particularly in oncology where their dysregulation is a common driver of disease.[4][5] The development of small molecule kinase inhibitors has revolutionized cancer treatment, creating a persistent demand for novel chemical scaffolds that can yield potent and selective inhibitors. The imidazo[1,2-a]pyridine scaffold has proven to be a highly effective core for developing such inhibitors, targeting critical kinases like PI3K, Akt, mTOR, and CDKs.[6][7][8]
This guide focuses on a specific, highly versatile starting material: 6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde . The strategic placement of its functional groups makes it an exceptional tool for kinase inhibitor development. The chlorine atom at the 6-position can enhance binding affinity and modulate metabolic stability, while the carbaldehyde group at the 3-position serves as a versatile synthetic handle.[9][10] This aldehyde allows for the systematic introduction of diverse chemical moieties, enabling a thorough exploration of the kinase active site to establish robust Structure-Activity Relationships (SAR).
This document provides the foundational knowledge and detailed protocols for synthesizing, derivatizing, and evaluating compounds based on this scaffold, empowering researchers to accelerate the discovery of next-generation kinase inhibitors.
Section 1: Synthesis and Derivatization of the Core Scaffold
The power of the this compound scaffold lies in its straightforward synthesis and the chemical reactivity of the C3-aldehyde, which serves as the primary diversification point.
Synthesis of this compound
The most common and efficient method for introducing the C3-aldehyde is the Vilsmeier-Haack reaction.[9] This electrophilic substitution reaction is highly reliable for imidazo[1,2-a]pyridine systems.
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Application Notes and Protocols for the Synthesis of Anticancer Agents from 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold in Oncology
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] Its derivatives have garnered significant attention for their potential as potent and targeted anticancer agents with minimal toxicity.[1][2] The therapeutic efficacy of these compounds is intricately linked to the substitution patterns on the core structure, leading to a diverse array of molecules with varied mechanisms of action.[1][3] Imidazo[1,2-a]pyridine derivatives have been shown to inhibit key cellular pathways crucial for cancer cell proliferation and survival, including the PI3K/Akt/mTOR pathway, tubulin polymerization, and cyclin-dependent kinases (CDKs).[3][4][5]
6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde serves as a versatile and crucial starting material for the synthesis of novel anticancer drug candidates.[6] Its aldehyde functional group provides a reactive handle for the construction of more complex molecules through various chemical transformations, including the formation of Schiff bases and chalcones. This document provides detailed protocols for the synthesis of anticancer agents derived from this key intermediate, outlines methods for their biological evaluation, and discusses the underlying rationale for these experimental designs.
Synthetic Pathways from this compound
The aldehyde group at the 3-position of the 6-chloroimidazo[1,2-a]pyridine core is the primary site for synthetic elaboration. Two common and effective strategies involve the synthesis of Schiff bases and chalcones, which can then be further modified to generate a library of diverse compounds for anticancer screening.
Diagram of Synthetic Pathways
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The Strategic Application of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde in the Discovery of Novel Anti-Infective Agents
Introduction: The Privileged Scaffold in Anti-Infective Research
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1] This bicyclic heterocyclic system is present in approved drugs targeting a range of conditions, from insomnia (Zolpidem) to peptic ulcers (Zolimidine).[2] In the realm of infectious diseases, this scaffold has demonstrated a broad spectrum of activities, including antibacterial, antifungal, antiviral, and antiparasitic properties.[1][2][3] The inherent bioactivity of the imidazo[1,2-a]pyridine core makes it a fertile ground for the development of new anti-infective therapies, a critical need in an era of escalating antimicrobial resistance.
The strategic functionalization of this core is paramount to unlocking its therapeutic potential. Specifically, 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde has emerged as a particularly valuable starting material. The chloro group at the 6-position can influence the electronic properties and metabolic stability of the molecule, while the carbaldehyde at the 3-position serves as a versatile chemical handle for a wide array of synthetic transformations.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the discovery of novel anti-infective agents. We will delve into its synthesis, key derivatization strategies, and detailed protocols for the evaluation of anti-infective efficacy.
Synthesis of the Core Intermediate: this compound
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[4][5] This reaction introduces a formyl group onto an electron-rich aromatic ring, in this case, the imidazo[1,2-a]pyridine nucleus.
Protocol 1: Vilsmeier-Haack Formylation of 6-Chloroimidazo[1,2-a]pyridine
Objective: To synthesize this compound.
Materials:
-
6-Chloroimidazo[1,2-a]pyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous DMF (3 equivalents) in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature is maintained below 5 °C. The formation of the Vilsmeier reagent is exothermic.[4]
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
Dissolve 6-chloroimidazo[1,2-a]pyridine (1 equivalent) in anhydrous dichloromethane (DCM) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.[4]
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[4]
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield this compound as a solid.[4]
Visualization of the Synthetic Pathway:
Caption: Vilsmeier-Haack synthesis of the target aldehyde.
Derivatization Strategies for Anti-Infective Agents
The aldehyde functionality at the 3-position of 6-Chloroimidazo[1,2-a]pyridine is a gateway to a diverse array of chemical transformations, enabling the synthesis of extensive compound libraries for anti-infective screening.
Synthesis of Schiff Bases: A Promising Avenue for Antibacterial and Antifungal Agents
The condensation of the carbaldehyde with various primary amines readily forms Schiff bases (imines). This class of compounds has been extensively studied for its broad-spectrum antimicrobial activities.[4]
Objective: To synthesize a library of Schiff bases for antimicrobial screening.
Materials:
-
This compound
-
Various substituted anilines or other primary amines
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve equimolar amounts of this compound and the desired primary amine in ethanol or methanol in a round-bottom flask.[6]
-
Add a catalytic amount of glacial acetic acid to the mixture.[6]
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.[6]
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash it with cold ethanol, and dry it.
-
If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation. Filter the solid, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualization of Schiff Base Formation:
Caption: General scheme for Schiff base synthesis.
Structure-Activity Relationship (SAR) Insights: The antimicrobial activity of the resulting Schiff bases is highly dependent on the nature of the substituent 'R' on the primary amine. Electron-withdrawing or electron-donating groups on an aromatic ring can significantly modulate the biological activity. For instance, the presence of halogen or nitro groups on the phenyl ring of the amine has often been associated with enhanced antimicrobial potency.
Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides: Potent Antitubercular Agents
Oxidation of the carbaldehyde to a carboxylic acid, followed by amide coupling, yields imidazo[1,2-a]pyridine-3-carboxamides. This class of compounds has shown remarkable activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.[7][8]
Objective: To synthesize carboxamide derivatives for antitubercular evaluation.
Step A: Oxidation of the Aldehyde to Carboxylic Acid
-
Materials: this compound, Potassium permanganate (KMnO₄) or other suitable oxidizing agent, Acetone, Water.
-
Procedure:
-
Dissolve the aldehyde in acetone.
-
Slowly add an aqueous solution of KMnO₄ at room temperature.
-
Stir the mixture until the purple color disappears.
-
Filter the manganese dioxide precipitate and wash with acetone.
-
Acidify the filtrate with dilute HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain 6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid.
-
Step B: Amide Coupling
-
Materials: 6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid, Desired amine, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), DMF (N,N-Dimethylformamide), Triethylamine.
-
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add EDC, HOBt, and triethylamine to the solution and stir for 30 minutes at 0 °C.
-
Add the desired amine and stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualization of Carboxamide Synthesis:
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Derivatization of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde for SAR studies
Application Notes & Protocols
Topic: Derivatization of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged scaffold".[1][2] Its rigid, bicyclic structure is present in numerous pharmacologically active compounds, including highly successful commercial drugs like Zolpidem (anxiolytic) and Alpidem (anxiolytic).[3][4] The therapeutic versatility of this core is vast, with derivatives showing promise as anticancer, anti-inflammatory, and anti-tuberculosis agents.[3][5]
The strategic value of this compound lies in its C3-carbaldehyde group. This aldehyde functionality serves as a highly versatile synthetic handle, allowing for a multitude of chemical transformations.[6] For drug discovery programs, this is invaluable. It provides a robust platform for generating large, diverse libraries of analogues from a common intermediate. By systematically modifying the C3 position, researchers can meticulously probe the structure-activity relationships (SAR) of the scaffold, optimizing for potency, selectivity, and pharmacokinetic properties.[7][8][9]
This guide provides a detailed framework and field-proven protocols for the derivatization of this key intermediate, empowering research teams to efficiently explore the chemical space and accelerate the lead optimization process.
Part 1: Synthesis of the Core Intermediate
Before derivatization, a reliable supply of the starting material, this compound, is essential. The most common and efficient synthesis is a two-step process.[6]
-
Cyclocondensation: The imidazo[1,2-a]pyridine core is formed by the reaction of 5-chloro-2-aminopyridine with chloroacetaldehyde.
-
Vilsmeier-Haack Formylation: The aldehyde group is introduced at the C3 position via an electrophilic substitution reaction using the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[6]
Caption: Synthesis workflow for the starting aldehyde.
Part 2: Key Derivatization Strategies for SAR Exploration
The aldehyde group is a gateway to immense structural diversity. The following protocols detail four robust and high-yield reactions ideal for building a compound library for SAR studies.
Reductive Amination: Probing Polar Interactions and Basicity
Rationale: Reductive amination is arguably the most powerful tool for derivatizing aldehydes in medicinal chemistry.[10] It forms a stable secondary or tertiary amine, allowing the introduction of a vast array of substituents. This strategy is perfect for exploring how changes in size, basicity (pKa), and hydrogen-bonding capacity at the C3-linker position impact target engagement and ADME properties. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is advantageous as it is a mild and selective reducing agent that can be used in a one-pot procedure without isolating the intermediate imine.[11][12]
Experimental Protocol: One-Pot Reductive Amination
-
Setup: To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add the desired primary or secondary amine (1.1 eq).
-
Imine Formation: If the amine is an HCl salt, add a non-nucleophilic base like triethylamine (TEA) (1.2 eq) to liberate the free amine. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Acetic acid (catalytic amount) can be added to accelerate this step.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. Caution: Gas evolution may occur.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Knoevenagel Condensation: Introducing Rigidity and H-Bond Acceptors
Rationale: The Knoevenagel condensation introduces a C=C double bond by reacting the aldehyde with an active methylene compound.[13][14] This is an excellent method for extending the scaffold and introducing planar, electron-withdrawing groups (e.g., nitriles, esters). These groups can act as potent hydrogen bond acceptors and participate in π-stacking interactions within a protein binding site. The resulting α,β-unsaturated system offers a rigid linker, which can be beneficial for locking in a specific conformation.
Experimental Protocol: Base-Catalyzed Knoevenagel Condensation
-
Setup: Dissolve this compound (1.0 eq) and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1.1 eq) in ethanol or toluene.
-
Catalysis: Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 eq).
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) for 4-12 hours. The reaction often results in the precipitation of the product upon cooling. Monitor progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration and wash with cold ethanol.
-
Purification: If no precipitate forms, concentrate the solvent under reduced pressure. Purify the residue by column chromatography (silica gel) or recrystallization to yield the pure condensation product.
Wittig Reaction: Exploring Steric and Hydrophobic Space
Rationale: The Wittig reaction is a classic and highly reliable method for converting an aldehyde into an alkene.[15][16] By choosing from a wide variety of commercially available or easily synthesized phosphonium ylides (Wittig reagents), this reaction allows for the precise installation of different alkyl or aryl substituents via a new C=C bond. This is particularly useful for probing hydrophobic pockets in a target protein and understanding the steric tolerance of the binding site. Non-stabilized ylides typically favor the formation of (Z)-alkenes.[17]
Experimental Protocol: Alkene Synthesis via Wittig Olefination
-
Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere (N₂ or Ar), suspend the desired triphenylphosphonium salt (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C or -78 °C.
-
Deprotonation: Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 eq), dropwise. A distinct color change (often to deep red or orange) indicates ylide formation. Stir for 30-60 minutes.
-
Aldehyde Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at the same low temperature.
-
Reaction: After the addition, allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The major byproduct is triphenylphosphine oxide, which can often be removed by precipitation from a nonpolar solvent (like hexane/ether) or by silica gel chromatography.
Hydrazone and Oxime Formation: Adding H-Bond Donors/Acceptors
Rationale: Condensation of the aldehyde with hydrazines or hydroxylamine derivatives provides stable hydrazones and oximes, respectively.[18][19] These functional groups are rich in heteroatoms and introduce valuable hydrogen bond donor and acceptor sites. Acylhydrazones, formed from acylhydrazides, are particularly noteworthy as they incorporate an amide-like motif that can mimic peptide bonds and form robust hydrogen bonding networks with protein backbones.[20]
Experimental Protocol: Synthesis of Hydrazone/Oxime Derivatives
-
Setup: Dissolve this compound (1.0 eq) in a protic solvent like ethanol or methanol.
-
Reagent Addition: Add the corresponding hydrazine, acylhydrazide, or hydroxylamine hydrochloride salt (1.1 eq).
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation. If a hydrochloride salt was used, a base like sodium acetate can be added to buffer the reaction.
-
Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) for 2-8 hours. The product often precipitates directly from the reaction mixture.
-
Work-up: Cool the mixture in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by filtration, wash with cold solvent, and dry under vacuum. The purity is often high enough for screening, but recrystallization can be performed if necessary.
Part 3: Structuring the SAR Campaign
The derivatization strategies outlined above enable a logical and systematic exploration of the chemical space around the imidazo[1,2-a]pyridine core.
Caption: Logical workflow for SAR exploration from the core aldehyde.
The table below summarizes how each derivatization method addresses key questions in a typical SAR campaign.
| Derivatization Method | Reactant Class | Resulting Moiety | Key SAR Questions Addressed |
| Reductive Amination | Primary/Secondary Amines | -CH₂-NR¹R² | How do basicity, polarity, and steric bulk at the C3-linker impact activity and solubility? |
| Knoevenagel Condensation | Active Methylene Cmpds | -CH=C(Z)Z' | Can a rigid, planar extension with H-bond acceptors improve potency? (Z = CN, COOR) |
| Wittig Reaction | Phosphonium Ylides | -CH=CHR | What is the steric tolerance of the binding pocket? Can hydrophobic interactions be optimized? |
| Hydrazone Formation | Hydrazines / Acylhydrazides | -CH=N-NHCOR | Is a combination of H-bond donors and acceptors crucial for binding affinity? |
| Oxime Formation | Hydroxylamines | -CH=N-OR | How do different ether substituents on an oxime modulate activity and metabolic stability? |
Conclusion
This compound is a high-value intermediate for drug discovery. Its facile synthesis and the exceptional chemical versatility of the C3-aldehyde group provide a robust platform for extensive SAR studies. The protocols detailed in this guide for reductive amination, Knoevenagel condensation, Wittig olefination, and hydrazone/oxime formation represent reliable and efficient methods for generating diverse chemical libraries. By applying these strategies within a logical SAR framework, research organizations can systematically optimize this privileged scaffold to develop novel therapeutics with enhanced potency, selectivity, and drug-like properties.
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- 8. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 11. A one-pot parallel reductive amination of aldehydes with heteroaromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 14. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 15. Wittig reaction - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Wittig Reaction [organic-chemistry.org]
- 18. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemtube3d.com [chemtube3d.com]
- 20. SAR Studies on Aromatic Acylhydrazone-Based Inhibitors of Fungal Sphingolipid Synthesis as Next-Generation Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Abstract
This application note provides a comprehensive guide to the quantitative analysis of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde, a critical intermediate in modern pharmaceutical synthesis.[1][2] Recognizing the importance of this building block, we present detailed, validated analytical protocols for its quantification using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The methodologies are designed for researchers, quality control analysts, and drug development professionals, emphasizing scientific integrity, robustness, and adherence to international regulatory standards. Each protocol is accompanied by an explanation of the underlying principles, validation parameters according to ICH Q2(R2) guidelines, and practical troubleshooting advice.
Introduction: The Significance of this compound
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] this compound (CAS No. 29096-59-1) is a key synthetic intermediate, with its aldehyde functional group providing a versatile handle for constructing diverse molecular architectures.[1][2] Its precise quantification is paramount during synthesis, for release testing of starting materials, and in stability studies to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
This document outlines robust analytical methods developed and validated to be fit for their intended purpose, ensuring reliable and reproducible data in a regulated environment.
Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the gold standard for the quantification of moderately polar, non-volatile organic molecules like this compound. The method's high resolution, sensitivity, and precision make it ideal for assay determination and impurity profiling.
Causality Behind Experimental Choices
The selection of a C18 stationary phase is based on the predicted hydrophobic interactions with the imidazopyridine ring system. A buffered mobile phase (pH ~6.8) is chosen to ensure the consistent ionization state of the molecule, leading to reproducible retention times and peak shapes. Acetonitrile is selected as the organic modifier due to its low UV cutoff and excellent elution strength for this class of compounds. UV detection is optimal as the fused aromatic ring system contains a strong chromophore.
Detailed HPLC Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
Materials & Reagents:
-
Reference Standard: this compound (Purity ≥ 98%)
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax)
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 6.8 with 2M KOH
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Diluent: 50:50 (v/v) Acetonitrile:Water
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
| Detection (λ) | 254 nm |
| Run Time | 15 minutes |
| Gradient | 30% B to 80% B over 10 min, hold for 2 min, return to 30% B and equilibrate for 3 min |
Procedure:
-
Standard Preparation (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Preparation: Accurately weigh an amount of the test sample expected to contain 10 mg of the analyte into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Analysis: Inject the standard and sample solutions in sequence and record the chromatograms. Calculate the concentration of the analyte in the sample by comparing the peak area to that of the reference standard.
Method Validation Summary (ICH Q2(R2) Framework)[3][4][5]
The described HPLC method must be validated to demonstrate its fitness for purpose.[3]
| Parameter | Acceptance Criteria |
| Specificity | No interference from blank, placebo, or known impurities at the analyte's retention time. |
| Linearity | R² ≥ 0.999 over a range of 50% to 150% of the nominal concentration (e.g., 50-150 µg/mL). |
| Accuracy | 98.0% - 102.0% recovery for spiked samples at three concentration levels. |
| Precision (RSD) | Repeatability (n=6): ≤ 1.0%; Intermediate Precision (different day/analyst): ≤ 2.0%. |
| LOQ | Signal-to-Noise ratio ≥ 10. Precision at LOQ (RSD) ≤ 10%. |
| Robustness | Method performance remains acceptable with small, deliberate changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2). |
HPLC Workflow Diagram
Caption: Workflow for the quantification of this compound by HPLC.
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS serves as an excellent confirmatory technique and is particularly useful for identifying and quantifying volatile impurities that may not be detected by HPLC. Given the analyte's molecular weight (180.59 g/mol ) and likely thermal stability, direct analysis without derivatization is feasible.[4]
Rationale for GC-MS
The primary advantage of GC-MS is the high specificity afforded by the mass spectrometer, which provides structural information, confirming the identity of the analyte beyond doubt. It is the preferred method for trace-level analysis and for resolving co-eluting impurities when coupled with a high-efficiency capillary column.
Detailed GC-MS Protocol
Instrumentation:
-
GC system with a split/splitless injector, coupled to a Mass Spectrometric detector (e.g., single quadrupole).
Materials & Reagents:
-
Reference Standard: this compound (Purity ≥ 98%)
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Solvent: Dichloromethane (GC Grade)
GC-MS Conditions:
| Parameter | Value |
|---|---|
| Inlet Temp. | 250 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 40-300) or SIM (m/z 180, 152, 117 for quantification) |
Procedure:
-
Standard/Sample Preparation: Prepare a stock solution of 1 mg/mL in dichloromethane. Create a calibration curve by diluting this stock to concentrations ranging from 1 to 50 µg/mL.
-
Analysis: Inject the standards and samples.
-
Quantification: Build a calibration curve by plotting the peak area of the target ion (e.g., m/z 180) against concentration. Determine the concentration of the analyte in the sample from this curve.
GC-MS Workflow Diagram
Caption: Workflow for the quantification of this compound by GC-MS.
Alternative Method: UV-Vis Spectrophotometry
For a rapid, simple, and cost-effective estimation of concentration, particularly for in-process checks where high sample throughput is required, UV-Vis spectrophotometry is a viable option. This technique relies on the principle that the analyte absorbs light in the UV-visible region in proportion to its concentration (Beer-Lambert Law).[5]
Detailed UV-Vis Protocol
Instrumentation:
-
Double-beam UV-Vis Spectrophotometer
Materials & Reagents:
-
Reference Standard: this compound (Purity ≥ 98%)
-
Solvent: Methanol (Spectroscopic Grade)
-
Cuvettes: 1 cm path length, quartz
Procedure:
-
Determine λmax: Prepare a ~10 µg/mL solution of the analyte in methanol. Scan the solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Curve:
-
Prepare a stock solution of 100 µg/mL of the reference standard in methanol.
-
Create a series of dilutions from the stock solution to yield concentrations of 2, 5, 10, 15, and 20 µg/mL.
-
Measure the absorbance of each standard at the predetermined λmax using methanol as the blank.
-
Plot a graph of absorbance versus concentration. The resulting plot should be linear (R² ≥ 0.998).
-
-
Sample Analysis:
-
Prepare a solution of the sample in methanol, ensuring the concentration falls within the linear range of the calibration curve.
-
Measure its absorbance at λmax.
-
Calculate the concentration using the equation of the line from the calibration curve.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| HPLC: Peak Tailing | 1. Column degradation. 2. Mobile phase pH issue. 3. Sample overload. | 1. Flush column or replace. 2. Verify mobile phase pH. 3. Dilute sample. |
| HPLC: No Peaks | 1. Detector lamp off. 2. No flow. 3. Autosampler malfunction. | 1. Check lamp status. 2. Check pump, solvent lines. 3. Check injector needle/vial. |
| GC-MS: Poor Sensitivity | 1. Dirty ion source. 2. Leak in the system. 3. Incorrect injection parameters. | 1. Clean the ion source. 2. Perform a leak check. 3. Optimize split ratio/inlet temp. |
| GC-MS: Broad Peaks | 1. Column contamination. 2. Slow oven ramp rate. 3. Inlet liner contamination. | 1. Bake out column. 2. Increase ramp rate. 3. Replace inlet liner. |
Conclusion
The analytical methods detailed in this note provide a robust framework for the accurate and reliable quantification of this compound. The primary HPLC method is recommended for routine quality control and release testing, while GC-MS offers unparalleled specificity for confirmation and impurity investigation. UV-Vis spectrophotometry is a valuable tool for rapid, high-throughput screening. Adherence to these protocols and the principles of method validation outlined by the ICH will ensure data integrity and support successful pharmaceutical development and manufacturing.
References
- BenchChem. (n.d.). Experimental procedure for synthesizing this compound.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- ICH guideline Q2(R2) on validation of analytical procedures - Step 5. (2023, December 14). European Medicines Agency.
- International Council for Harmonisation. (2025, June 23). ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures.
- Slideshare. (n.d.). Analytical methods validation as per ich & usp.
- Chem-Impex. (n.d.). 6-Chloro-2-methyl-imidazo[1,2-a]pyridine-3-carbaldehyde.
- ChemicalBook. (2025, July 16). This compound | 29096-59-1.
- Sigma-Aldrich. (n.d.). This compound.
- Science Ready. (n.d.). Ultraviolet-Visible Spectroscopy (UV-Vis) and Colourimetry.
- Synthonix. (n.d.). This compound - [C47616].
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Welcome to the technical support center for the synthesis of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during this synthetic procedure. Our goal is to provide in-depth, scientifically sound advice to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic compounds like 6-chloroimidazo[1,2-a]pyridine.[1][2][3] However, like any chemical transformation, it is not without its potential pitfalls. This section addresses common problems and their solutions in a direct question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
Question: I am experiencing very low or no yield of this compound. What are the likely causes and how can I improve my yield?
Answer: Low or no product yield is a frequent issue that can often be traced back to a few key areas: the quality of your reagents, the reaction conditions, or the nature of your substrate.
-
Reagent Quality: The Vilsmeier-Haack reagent is highly sensitive to moisture.[4]
-
Phosphorus oxychloride (POCl₃): Ensure you are using a fresh or recently distilled bottle of POCl₃. Over time, it can hydrolyze, reducing its reactivity.
-
N,N-Dimethylformamide (DMF): Use anhydrous DMF. The presence of water will quench the Vilsmeier reagent as it forms.[4] DMF can also decompose to form dimethylamine, which can lead to side reactions.[5]
-
-
Reaction Conditions:
-
Temperature: The formation of the Vilsmeier reagent is an exothermic process and should be carried out at low temperatures (0-5 °C) to prevent degradation.[5][6] For less reactive substrates, the subsequent formylation step may require heating, sometimes up to 60-80 °C or even refluxing overnight to proceed to completion.[5][6]
-
Stoichiometry: An insufficient amount of the Vilsmeier reagent can lead to an incomplete reaction. A common molar ratio is 1.5 to 2.0 equivalents of the reagent relative to the 6-chloroimidazo[1,2-a]pyridine substrate.[5][6]
-
-
Substrate Reactivity: While imidazo[1,2-a]pyridines are generally considered electron-rich and suitable for this reaction, the chloro-substituent at the 6-position is electron-withdrawing and can slightly deactivate the ring system compared to the unsubstituted parent heterocycle.[7][8] Ensuring adequate reaction time and temperature is crucial.
Issue 2: Formation of a Dark, Tarry, or Polymeric Material
Question: My reaction mixture turns dark and I'm isolating a tar-like substance instead of a clean product. What is causing this and how can I prevent it?
Answer: The formation of polymeric or tarry materials is often a sign of overly harsh reaction conditions or substrate decomposition.
-
Excessive Heat: While some heating may be necessary, excessively high temperatures can lead to polymerization, especially with activated aromatic systems.[4] It is crucial to carefully control the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC) to avoid prolonged heating once the starting material is consumed.
-
Acidic Conditions: The Vilsmeier-Haack reaction is conducted under acidic conditions. Some heterocyclic systems can be sensitive to strong acids, leading to decomposition. While inherent to the reaction, minimizing reaction time can help mitigate this.
-
Work-up Procedure: The work-up is a critical step. The reaction mixture should be cooled to room temperature before being carefully quenched by pouring it onto crushed ice or adding a saturated aqueous solution of a mild base like sodium bicarbonate or sodium acetate.[5][6] This neutralizes the strong acids and hydrolyzes the intermediate iminium salt to the desired aldehyde.[9] A rapid, uncontrolled quench can lead to localized heating and decomposition.
Issue 3: Presence of an Unexpected Side Product with a Higher Molecular Weight
Question: I've isolated a side product with a molecular weight that suggests the addition of a dimethylamino group. What is this impurity and how is it formed?
Answer: A common side product in the Vilsmeier-Haack reaction is the formation of a vinylogous amide or an enamine, which arises from the reaction of the Vilsmeier reagent with a methyl or methylene group adjacent to the heterocyclic ring. However, in the case of 6-Chloroimidazo[1,2-a]pyridine, a more likely scenario is the formation of an aminated species if the work-up is not performed correctly.
While less common for this specific substrate, another possibility is the formation of a di-formylated product, though this is more prevalent with highly activated systems like pyrroles.[10] Careful control of stoichiometry is key to preventing over-formylation.[10]
A more plausible side reaction for this system could involve the Vilsmeier reagent acting not just as a formylating agent but also participating in other transformations. For instance, if there are any activated methyl groups on a substituted version of the starting material, these can react to form more complex structures.[11]
Issue 4: Difficulty in Purifying the Final Product
Question: My crude product is an oil or a sticky solid that is difficult to purify by column chromatography. What are some alternative purification strategies?
Answer: If standard silica gel column chromatography is proving ineffective, consider the following:
-
Recrystallization: this compound is a solid at room temperature.[12] Experiment with different solvent systems for recrystallization. Common choices include ethyl acetate/hexane, dichloromethane/hexane, or ethanol/water mixtures.
-
Trituration: This involves suspending the crude product in a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble. The solid product can then be isolated by filtration. Hexane or diethyl ether are often good starting points for trituration.
-
Acid-Base Extraction: If your impurities have different acid-base properties than your product, an aqueous acid-base extraction during the work-up can be an effective purification step.
-
Alternative Chromatography: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina (basic or neutral), or reverse-phase chromatography.
Visualizing the Process: Reaction and Troubleshooting
To better understand the chemical transformations and the decision-making process for troubleshooting, the following diagrams have been generated.
Caption: Vilsmeier-Haack reaction mechanism overview.
Caption: Troubleshooting workflow for low reaction yield.
Experimental Protocols
For clarity and reproducibility, a standard experimental protocol for the synthesis and a method for product analysis are provided below.
Protocol 1: Synthesis of this compound
This protocol outlines the Vilsmeier-Haack formylation of 6-chloroimidazo[1,2-a]pyridine.[6]
Materials:
-
6-Chloroimidazo[1,2-a]pyridine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (3.0 eq).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise to the DMF with vigorous stirring, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Dissolve 6-chloroimidazo[1,2-a]pyridine (1.0 eq) in anhydrous dichloromethane (DCM) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 3-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[6]
-
Extract the product with dichloromethane (3 x 50 mL).[6]
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization to yield this compound as a solid.[6]
Table 1: Summary of Reaction Parameters
| Parameter | Recommended Value | Rationale |
| POCl₃ Equivalents | 2.0 | Ensures complete formation of the Vilsmeier reagent. |
| DMF Equivalents | 3.0 | Acts as both reagent and solvent. |
| Reagent Formation Temp. | 0-5 °C | Prevents degradation of the exothermic reaction.[6] |
| Reaction Temperature | 60-70 °C | To drive the reaction with the moderately activated substrate.[6] |
| Reaction Time | 3-5 hours | Typical duration, but should be monitored by TLC.[6] |
| Work-up pH | 7-8 | Ensures complete hydrolysis of the iminium salt and product stability.[6] |
References
- BenchChem. (n.d.). Experimental procedure for synthesizing this compound.
- BenchChem. (n.d.). Technical Support Center: Vilsmeier-Haack Reaction Troubleshooting.
- ResearchGate. (n.d.). Plausible mechanism of formylation of imidazo-pyridine ring.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- BenchChem. (n.d.). Troubleshooting guide for the formylation of aromatic amines.
- The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. (n.d.).
- BenchChem. (n.d.). Optimization of Vilsmeier-Haack reaction parameters.
- ResearchGate. (n.d.). The Vilsmeier Reaction of Non‐Aromatic Compounds | Request PDF.
- ChemBK. (n.d.). This compound.
- YouTube. (2022, April 19). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction.
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013, July 30).
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. growingscience.com [growingscience.com]
- 12. chembk.com [chembk.com]
Technical Support Center: 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Welcome to the technical support center for 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving the purity of this versatile building block. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and the 3-carbaldehyde functional group offers a key handle for further molecular elaboration.[1][2] Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of biological data.
This document is structured to address common challenges encountered during the synthesis and purification of this compound, which is typically synthesized via the Vilsmeier-Haack formylation of 6-chloroimidazo[1,2-a]pyridine.[1][3][4]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experimental work in a question-and-answer format.
Q1: My crude product is a dark brown or reddish oil/solid, and the purity by NMR is low (<80%). What are the likely causes and how can I fix this?
A1: This is a common issue often arising from incomplete reaction, side reactions, or residual reagents from the Vilsmeier-Haack reaction.
Potential Causes & Mechanistic Insight:
-
Residual Vilsmeier Reagent/Hydrolysis Byproducts: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is highly reactive.[3][5][6] If not properly quenched, it can lead to colored impurities. Incomplete hydrolysis of the iminium intermediate can also contribute to a complex product mixture.[4][5]
-
Unreacted 6-chloroimidazo[1,2-a]pyridine: If the formylation reaction does not go to completion, you will have the starting material in your crude product.
-
Overheating or Prolonged Reaction Time: Imidazopyridine derivatives can be sensitive to prolonged heating, potentially leading to decomposition or polymerization, resulting in tarry, colored byproducts.
-
Side-Product Formation: Although the 3-position is electronically favored for electrophilic substitution in imidazo[1,2-a]pyridines, minor substitution at other positions or reaction with trace impurities can occur.
Troubleshooting Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
Vilsmeier-Haack Reaction Technical Support Center: Imidazopyridine Formylation
Welcome to the technical support center for the Vilsmeier-Haack formylation of imidazopyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this crucial synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Section 1: Mechanism & Core Principles
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic systems, such as imidazopyridines.[1][2][3] The reaction's success hinges on the in-situ formation of a potent electrophile, the Vilsmeier reagent, from N,N-dimethylformamide (DMF) and an activating agent, most commonly phosphorus oxychloride (POCl₃).[4][5][6][7]
The mechanism proceeds through three key stages:
-
Formation of the Vilsmeier Reagent: DMF, acting as a nucleophile, attacks the electrophilic phosphorus center of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3][8]
-
Electrophilic Aromatic Substitution: The electron-rich imidazopyridine ring attacks the carbon of the Vilsmeier reagent. This attack typically occurs at the C3 position, which is the most nucleophilic site of the imidazopyridine scaffold. This step temporarily disrupts the aromaticity of the heterocyclic system. A subsequent deprotonation restores aromaticity, leading to an iminium salt intermediate.[1][5]
-
Hydrolysis: The reaction mixture is quenched with water or an aqueous base. The iminium salt intermediate is then hydrolyzed to yield the final 3-formyl-imidazopyridine product.[2][3][4]
Caption: The Vilsmeier-Haack reaction pathway for imidazopyridine formylation.
Section 2: Standard Experimental Protocol
This protocol provides a general methodology for the C3-formylation of an imidazopyridine derivative.
| Parameter | Recommended Condition | Notes |
| Solvent | Anhydrous DMF | DMF serves as both the solvent and a reactant. Ensure it is anhydrous to prevent premature quenching of the Vilsmeier reagent. |
| Reagents | Imidazopyridine (1.0 equiv), POCl₃ (1.5-3.0 equiv) | The amount of POCl₃ may need to be optimized based on the reactivity of the substrate. |
| Temperature | 0 °C to room temperature | The initial addition of POCl₃ to DMF should be performed at 0 °C to control the exothermic reaction. The subsequent reaction with the imidazopyridine can often be conducted at room temperature. |
| Reaction Time | 1-12 hours | Monitor the reaction progress by TLC or LC-MS. |
| Work-up | Quench with ice-water, basify with NaOH or NaHCO₃ | Careful and slow quenching is crucial due to the reactivity of residual POCl₃. The pH should be adjusted to ~8-9 to ensure complete hydrolysis of the iminium intermediate and to neutralize acidic byproducts. |
| Purification | Column chromatography on silica gel | A solvent system such as ethyl acetate/hexanes or dichloromethane/methanol is typically effective. |
Step-by-Step Procedure:
-
To a stirred solution of anhydrous DMF (10 volumes) under an inert atmosphere (N₂ or Ar), slowly add POCl₃ (2.0 equiv) dropwise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Add the imidazopyridine substrate (1.0 equiv) portion-wise or as a solution in a minimal amount of anhydrous DMF, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.
-
Basify the aqueous solution to pH 8-9 by the slow addition of aqueous NaOH or NaHCO₃ solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Section 3: Troubleshooting & FAQs
This section addresses common issues encountered during the Vilsmeier-Haack formylation of imidazopyridines.
Caption: A troubleshooting flowchart for the Vilsmeier-Haack reaction.
Q1: My reaction shows no conversion of the starting material. What could be the issue?
A1: This is a common problem that can often be traced back to the quality of the reagents.
-
Cause: The Vilsmeier reagent is highly sensitive to moisture. If your DMF is not anhydrous, the reagent will be quenched before it can react with your imidazopyridine. Similarly, old or improperly stored POCl₃ may have degraded.
-
Solution:
-
Ensure your DMF is of high purity and anhydrous. Using a freshly opened bottle or drying the DMF over molecular sieves is recommended.
-
Use a fresh bottle of POCl₃.
-
Confirm the formation of the Vilsmeier reagent. A properly formed reagent solution should be a pale yellow to orange color and may be a thick slurry.
-
If your imidazopyridine substrate is particularly electron-deficient due to other substituents, it may be less reactive. In this case, you may need to increase the reaction temperature or use a larger excess of the Vilsmeier reagent.[4][5]
-
Q2: I am observing multiple spots on my TLC plate, indicating several products.
A2: The formation of multiple products can arise from over-reaction or side reactions.
-
Cause: Imidazopyridines with multiple activated positions could potentially undergo di-formylation, although this is less common. More likely, side reactions may be occurring, especially at elevated temperatures.
-
Solution:
-
Reduce the number of equivalents of POCl₃ used. Start with a smaller excess (e.g., 1.2-1.5 equivalents).
-
Maintain a lower reaction temperature. If you are running the reaction at room temperature or higher, try conducting it at 0 °C for a longer duration.
-
Carefully monitor the reaction by TLC and stop it as soon as the desired product is the major component.
-
Q3: The reaction works, but my isolated yield is consistently low.
A3: Low yields can be due to incomplete reaction, product degradation during work-up, or purification losses.
-
Cause 1: Incomplete Hydrolysis: The iminium salt intermediate must be fully hydrolyzed to the aldehyde. If the pH of the aqueous work-up is not sufficiently basic, or if the quenching is too rapid, you may not achieve complete conversion.
-
Solution 1:
-
During the aqueous work-up, ensure the pH is maintained at 8-9 for a sufficient period (e.g., 30-60 minutes) with stirring to allow for complete hydrolysis.
-
Add the reaction mixture to the ice-water slowly to control the temperature of the quench.
-
-
Cause 2: Product Degradation: The formylated imidazopyridine product may be unstable under harsh work-up conditions.
-
Solution 2:
-
Maintain a low temperature throughout the aqueous work-up.
-
Minimize the time the product is in contact with strongly acidic or basic aqueous solutions.
-
Q4: I am having difficulty purifying my product by column chromatography.
A4: Purification challenges often stem from the presence of highly polar byproducts.
-
Cause: The Vilsmeier-Haack reaction can produce polar byproducts, including residual DMF and salts, which can interfere with silica gel chromatography.
-
Solution:
-
Before concentrating the organic extracts, wash them thoroughly with water to remove as much DMF as possible.
-
If the product is sufficiently non-polar, a preliminary filtration through a short plug of silica gel can remove some of the baseline impurities.
-
Experiment with different solvent systems for your column chromatography. Adding a small amount of a more polar solvent like methanol or a small amount of triethylamine to the eluent can sometimes improve separation.
-
Section 4: Alternative Formylation Methods
While the Vilsmeier-Haack reaction is a robust method, other formylation techniques exist for imidazopyridines.[9][10][11]
| Method | Reagents | Key Features |
| Duff Reaction | Hexamethylenetetramine, acid | Typically used for phenols, but can be applied to some activated heterocycles. |
| Reimer-Tiemann Reaction | Chloroform, strong base | Primarily for the ortho-formylation of phenols. |
| Metal-Catalyzed Formylation | Various (e.g., CO/H₂, metal catalysts) | Can offer different regioselectivity but often requires high pressures and specialized equipment. |
| Microwave-assisted synthesis | Bromomalonaldehyde, ethanol/water | An efficient, metal-free method that utilizes commercially available substrates.[11][12] |
References
- NROChemistry. Vilsmeier-Haack Reaction.
- Chem-Station Int. Ed. Vilsmeier-Haack Reaction. (2014-04-13).
- Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.
- ResearchGate. C‐3 formylation of imidazo[1,2‐a]pyridines.
- ResearchGate. Applications of the Vilsmeier reaction in heterocyclic chemistry | Request PDF. (2025-08-10).
- Semantic Scholar. Synthesis of imidazo[1,2-a]pyridines: a decade update.
- ResearchGate. Ag-Catalyzed synthesis of imidazo[1,2-a]-pyridine-3-carbaldehydes 36...
- Semantic Scholar. Vilsmeier– Haack reaction.
- Chemistry Steps. Vilsmeier-Haack Reaction.
- ResearchGate. Plausible mechanism of formylation of imidazo-pyridine ring.
- Scirp.org. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives.
- chemeurope.com. Vilsmeier-Haack reaction.
- Wikipedia. Vilsmeier–Haack reaction.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- PMC - NIH. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines.
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013-07-30).
- Microwave-assisted synthesis of 3-formyl substituted imidazo[1,2-a]pyridines. (2019-10-05).
- ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021-12-14).
Sources
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
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- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Preventing decomposition of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Welcome to the technical support guide for 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 29096-59-1). This valuable building block is integral to medicinal chemistry and drug discovery, largely due to the privileged imidazo[1,2-a]pyridine scaffold and the versatile carbaldehyde functional group.[1] However, the inherent reactivity of the aldehyde moiety, coupled with the electronic nature of the heterocyclic system, makes this compound susceptible to decomposition if not handled and stored correctly.
This guide is structured as a series of troubleshooting questions and answers to directly address common issues encountered during experimentation, ensuring the integrity of your starting material and the success of your synthetic outcomes.
Frequently Asked Questions & Troubleshooting
FAQ 1: My solid-state compound has developed a yellow or brownish tint over time. What is causing this discoloration and is the material still usable?
Root Cause Analysis:
Discoloration of the solid, typically a white to off-white crystalline powder, is a primary indicator of degradation.[2] The two most common culprits are oxidation and slow, acid-catalyzed polymerization.
-
Aerial Oxidation: The aldehyde group (-CHO) is highly susceptible to oxidation, converting it to the corresponding carboxylic acid (6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid). This process is accelerated by exposure to oxygen in the air and light.
-
Self-Condensation/Polymerization: Aldehydes can undergo acid-catalyzed self-condensation reactions to form oligomers or polymers.[3] Trace amounts of acidic impurities (e.g., HCl from synthesis precursors or atmospheric moisture) on the solid surface can initiate this process over time, leading to complex, often colored, mixtures.
Troubleshooting & Prevention Protocol:
-
Purity Check: Before use, assess the purity of the discolored material using Thin Layer Chromatography (TLC) or LC-MS. Compare it to a reference lot or previously recorded data. The presence of a new, more polar spot (often streaky) may indicate the carboxylic acid or polymeric byproducts.
-
Optimal Storage: The most effective prevention is strict adherence to proper storage protocols. Commercial suppliers recommend refrigerated storage.[4][5][6] For long-term stability, implement the following:
-
Inert Atmosphere: Store the vial under an inert atmosphere (Argon or Nitrogen) to displace oxygen and moisture.
-
Light Protection: Use an amber vial or store the container in a dark location to prevent photo-oxidation.
-
Temperature Control: Store at refrigerated temperatures (0-8 °C) to reduce the rate of decomposition reactions.[5][6]
-
Tight Sealing: Ensure the container is sealed tightly to prevent ingress of atmospheric moisture and oxygen.[4]
-
| Parameter | Recommended Condition | Rationale |
| Temperature | 0–8 °C (Refrigerator)[5][6] | Slows the rate of all decomposition pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents aerial oxidation to the carboxylic acid. |
| Light | Protect from light (Amber Vial) | Prevents photo-catalyzed degradation. |
| Container | Tightly sealed, well-ventilated area[4] | Prevents exposure to atmospheric moisture and oxygen. |
FAQ 2: I'm observing a new, more polar spot on my TLC/LC-MS immediately after dissolving the compound in my reaction solvent. What is happening?
Root Cause Analysis:
Decomposition in solution is often rapid and can occur before a reaction is even initiated. The choice of solvent and its purity are critical.
-
Solvent-Mediated Oxidation: Solvents that have not been properly degassed contain dissolved oxygen, which can readily oxidize the aldehyde. Peroxides in older ether solvents (like THF or Dioxane) are particularly aggressive oxidizing agents.
-
Reaction with Protic Solvents: Protic solvents (e.g., methanol, ethanol) can form hemiacetals with the aldehyde. While this is often a reversible equilibrium, it can complicate analysis and reactivity.
-
Trace Impurities: The presence of trace acid or base in the solvent can catalyze degradation pathways far more efficiently than in the solid state.[3]
Troubleshooting & Prevention Protocol:
-
Solvent Purity is Paramount:
-
Use only anhydrous, high-purity grade solvents.
-
For sensitive reactions, use freshly distilled solvents or those packaged under an inert atmosphere.
-
Before use, sparge the solvent with a stream of Argon or Nitrogen for 15-20 minutes to remove dissolved oxygen.
-
-
Inert Reaction Setup: Always prepare solutions and run reactions under an inert atmosphere.
-
Immediate Use: Prepare solutions of the aldehyde immediately before use. Do not store the compound in solution for extended periods.
Caption: Troubleshooting workflow for diagnosing decomposition.
FAQ 3: My reaction yields are inconsistent, and I suspect degradation during the workup. How can I improve the stability during extraction and purification?
Root Cause Analysis:
The compound's stability is highly pH-dependent. Both acidic and basic conditions during aqueous workup can promote degradation.
-
Acidic Conditions: Strong acids can catalyze the polymerization of the aldehyde.[3]
-
Basic Conditions: Strong bases can induce a Cannizzaro-type disproportionation reaction, where two molecules of the aldehyde react to form the corresponding alcohol and carboxylic acid. The imidazo[1,2-a]pyridine nitrogen atoms also have basic character, which can influence reactivity.
Optimized Workup & Purification Protocol:
-
Controlled Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize it by adding a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), until the pH is approximately 7-8.[1] This step is crucial to quench any acid catalysts and prevent degradation during extraction.
-
Prompt Extraction: Immediately extract the neutralized aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate.[1] Do not let the compound sit in the aqueous phase for an extended period.
-
Thorough Drying: Wash the combined organic extracts with brine to remove excess water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a moderate temperature.[1]
-
Rapid Purification: If column chromatography is required, perform it promptly after workup.
-
Stationary Phase: Use silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexane is typically effective.[1]
-
Minimize Time on Column: Do not let the compound sit on the silica gel for longer than necessary, as the slightly acidic nature of silica can contribute to degradation.
-
Caption: Primary decomposition pathways for the title compound.
By understanding the inherent reactivity of this compound and implementing these preventative and troubleshooting measures, researchers can ensure the integrity of their material, leading to more reliable and reproducible experimental results.
References
- BenchChem. (n.d.). Experimental procedure for synthesizing this compound.
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). PMC.
- Combi-Blocks, Inc. (2025). Safety Data Sheet for 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde.
- Chem-Impex. (n.d.). 6-Chloro-2-methyl-imidazo[1,2-a]pyridine-3-carbaldehyde.
- Sigma-Aldrich. (n.d.). This compound.
- Khan Academy. (n.d.). Reactivity of aldehydes and ketones.
- ACS Publications. (2026). ASAP (As Soon As Publishable).
- Fisher Scientific. (2009). Safety Data Sheet for 3-Pyridinecarboxaldehyde.
- Hardt, H., & Kok, B. (1976). Stabilization by glutaraldehyde of high-rate electron transport in isolated chloroplasts. Biochimica et Biophysica Acta (BBA) - Bioenergetics.
- Tchambaga Etienne, C., et al. (2024). Theoretical Investigation on the Stability and Reactivity of Imidazo [1,2-a] Pyridine N-Acylhydrazone Derivatives Using Density Functional Theory.
- Synthonix. (n.d.). This compound.
- Google Patents. (n.d.). Method of stabilizing aldehydes.
- MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
- PMC. (n.d.). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability.
- MDPI. (n.d.). 4'-Ethyl 1,2-dimethyl 1',5-dibenzyl-4,4-dicyano-2'-oxo-5'-phenyl-1',2',4a,5-tetrahydro-4H-spiro[benzo[5][6]imidazo[1,2-a]pyridine.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- Nature. (n.d.). Electrochemical synthesis of peptide aldehydes via C‒N bond cleavage of cyclic amines.
- ACS Publications. (n.d.). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes.
- PubMed. (2006). Microbial degradation of sulfur, nitrogen and oxygen heterocycles.
- PubMed. (n.d.).
- PMC. (n.d.).
- ChemBK. (2024). This compound.
- PubChem. (n.d.). 6-Chloroimidazo(1,2-a)pyridine-3-carbaldehyde.
- ResearchGate. (2025).
- ResearchGate. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study.
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
- ChemicalBook. (2025). This compound.
- Semantic Scholar. (n.d.).
- Wikipedia. (n.d.). Pyridine-3-carbaldehyde.
- PMC. (n.d.).
- Santa Cruz Biotechnology. (n.d.). This compound.
- CymitQuimica. (n.d.). This compound.
Sources
Technical Support Center: Synthesis of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Welcome to the technical support center for the synthesis of 6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during this synthetic procedure, with a particular focus on the critical role of solvents. This compound is a key building block in medicinal chemistry, and understanding the nuances of its synthesis is paramount for successful research and development.[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that you may encounter during the synthesis, providing explanations grounded in chemical principles and offering practical solutions.
Q1: My Vilsmeier-Haack reaction for the formylation of 6-chloroimidazo[1,2-a]pyridine is sluggish or not proceeding to completion. Could the solvent be the issue?
A1: Yes, the choice of solvent is a critical parameter that can significantly impact the rate and completion of your reaction. Here’s a breakdown of potential solvent-related problems and how to address them:
-
Insufficient Polarity: The Vilsmeier-Haack reaction proceeds through a charged intermediate, the Vilsmeier reagent (a chloroiminium salt).[2][3] Polar aprotic solvents are crucial for stabilizing this charged species, thereby facilitating the reaction. If you are using a non-polar solvent, the formation and reactivity of the Vilsmeier reagent may be hindered.
-
Troubleshooting Step: If your reaction is slow, consider switching to a more polar aprotic solvent. Commonly used and effective solvents for this reaction include N,N-dimethylformamide (DMF), which often serves as both reactant and solvent, and dichloromethane (DCM).[1] Other alternatives include acetonitrile or dioxane.[4][5]
-
-
Poor Solubility of Starting Material: If the 6-chloroimidazo[1,2-a]pyridine starting material is not fully soluble in the chosen solvent at the reaction temperature, the reaction will be slow and incomplete.
-
Troubleshooting Step: Ensure your starting material is fully dissolved. You may need to gently warm the mixture or choose a solvent in which the starting material has better solubility.
-
Q2: I am observing significant side product formation in my reaction. How can I mitigate this by adjusting the solvent?
A2: Solvent choice can directly influence the selectivity of the reaction and the formation of undesired byproducts. Here are some common issues and solvent-based solutions:
-
Over-formylation: In some cases, highly reactive aromatic systems can undergo di- or even tri-formylation. While less common for this specific substrate, it is a possibility.
-
Troubleshooting Step: To reduce the reactivity of the system, you can try a less polar solvent. This can sometimes temper the reactivity of the Vilsmeier reagent and improve selectivity for the desired mono-formylated product.[2]
-
-
Reaction with the Solvent: Protic solvents, such as alcohols or water, are detrimental to the Vilsmeier-Haack reaction. They can react with the highly electrophilic Vilsmeier reagent, consuming it and leading to undesired byproducts.
-
Troubleshooting Step: Always use anhydrous solvents. If you suspect your solvent has absorbed moisture, it should be freshly dried before use. Switching from a protic to an aprotic solvent is essential for the success of this reaction.[2]
-
-
Decomposition of the Vilsmeier Reagent: The stability of the Vilsmeier reagent can be solvent-dependent. In some nucleophilic solvents, the reagent can be attacked and degraded.
-
Troubleshooting Step: Stick to well-established, non-nucleophilic polar aprotic solvents like DMF or DCM.
-
Q3: What are some suitable alternative solvents to DMF and DCM, and in what situations should I consider them?
A3: While DMF and DCM are the most common solvents, there are situations where alternatives might be necessary or advantageous.
-
Toxicity and Environmental Concerns: Both DMF and DCM have recognized health and environmental hazards.[4][6] In a move towards greener chemistry, researchers are exploring less toxic alternatives.
-
Alternative Solvents: For the Vilsmeier-Haack reaction, other polar aprotic solvents like acetonitrile, tetrahydrofuran (THF), or 1,4-dioxane can be considered.[5][7] Toluene has also been used in some Vilsmeier-Haack procedures.[5][7] It is important to note that the reaction conditions, such as temperature and reaction time, may need to be re-optimized when switching solvents.
-
-
Solvent-Free Conditions: For certain substrates, Vilsmeier-Haack reactions can be performed under solvent-free conditions, where the reactants are ground together, often with microwave assistance.[8] This approach can lead to higher yields, shorter reaction times, and a significantly improved environmental profile.
Table 1: Solvent Selection Guide for the Vilsmeier-Haack Formylation
| Solvent Category | Examples | Suitability for Vilsmeier-Haack | Key Considerations |
| Polar Aprotic | DMF, DCM, Acetonitrile, THF, 1,4-Dioxane | Highly Recommended | Stabilizes the Vilsmeier reagent. DMF can act as both reagent and solvent. Ensure solvents are anhydrous. |
| Non-Polar Aprotic | Toluene, Hexane | Can be used, but may slow the reaction | May be used to control reactivity and reduce side products. Starting material solubility can be an issue. |
| Protic | Water, Alcohols (e.g., Ethanol, Methanol) | Not Recommended | Reacts with and deactivates the Vilsmeier reagent. |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Protocol 1: Synthesis of 6-Chloroimidazo[1,2-a]pyridine (Starting Material)
This initial step involves the cyclocondensation to form the imidazo[1,2-a]pyridine core.
Materials:
-
5-Chloro-2-aminopyridine
-
Chloroacetaldehyde (50% aqueous solution)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 5-chloro-2-aminopyridine (1.0 eq) in ethanol.
-
Add chloroacetaldehyde (1.2 eq, 50% aqueous solution) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 6-chloroimidazo[1,2-a]pyridine.[1]
Protocol 2: Vilsmeier-Haack Formylation to this compound
This protocol details the formylation of the synthesized 6-chloroimidazo[1,2-a]pyridine.
Materials:
-
6-Chloroimidazo[1,2-a]pyridine
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (5.0 eq).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise to the DMF with vigorous stirring, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is exothermic.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Dissolve 6-chloroimidazo[1,2-a]pyridine (1.0 eq) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 3-5 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization to yield this compound as a solid.[1]
Visualizations
Reaction Mechanism and Workflow
To provide a clearer understanding of the chemical transformations and experimental processes, the following diagrams illustrate the Vilsmeier-Haack reaction mechanism and the overall experimental workflow.
References
- Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3(3A), 7.
- Upadhyay, R. K. (2015). Are there any alternative solvents for DMF-DCM?
- BenchChem. (2025). Minimizing solvent effects on formylation reaction outcomes. BenchChem Technical Support.
- Molecular Solvents. (n.d.). Replacements for DMF, DMAC, NMP. WordPress.
- Linda, P., Lucarelli, A., Marino, G., & Savelli, G. (1974). The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects. Journal of the Chemical Society, Perkin Transactions 2, (13), 1610-1612.
- Patil, S. L., & Patil, D. R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(11), 4053-4065.
- Reddit. (2021). Anyone have any good recommendations for alternative solvents to NMP, DMA, DMF? r/Chempros. [Link]
- Clarke, C. J., et al. (2021). N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. Organic Process Research & Development, 25(9), 1978-1990.
- Rajanna, K. C., et al. (2010). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. Journal of Chemical and Pharmaceutical Research, 2(4), 549-557.
- BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Reaction Work-up and Byproduct Removal. BenchChem Technical Support.
- Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. r/OrganicChemistry. [Link]
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. J&K Scientific.
- Rajanna, K. C., et al. (2011). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry, 4(10), 1591-1594.
- BenchChem. (2025). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide. BenchChem Technical Support.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
- Reddit. (2024). Vilsmeier Haack Reaction. r/OrganicChemistry. [Link]
- BenchChem. (2025). Experimental procedure for synthesizing this compound. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
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- 5. ijpcbs.com [ijpcbs.com]
- 6. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 7. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [file.scirp.org]
- 8. ajrconline.org [ajrconline.org]
Technical Support Center: A Guide to Managing Impurities in the Scale-Up of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Welcome to the technical support center for the synthesis and purification of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the robust and efficient production of high-purity material.
I. Introduction to the Synthesis and its Challenges
This compound is a crucial building block in medicinal chemistry, valued for its role in the synthesis of a wide array of pharmacologically active compounds.[1][2] The most common synthetic route involves a two-step process: the initial cyclocondensation to form the 6-chloroimidazo[1,2-a]pyridine core, followed by a Vilsmeier-Haack formylation to introduce the aldehyde group at the 3-position.[2]
While this synthesis is well-established on a laboratory scale, scaling up production presents several challenges, primarily related to impurity formation, reaction control, and purification. This guide will address these critical aspects in a practical, question-and-answer format.
II. Reaction Pathway Overview
Caption: Overall synthetic route to this compound.
III. Frequently Asked Questions (FAQs)
Q1: What are the critical parameters for the Vilsmeier-Haack reagent formation?
A1: The formation of the Vilsmeier reagent (a chloroiminium salt) from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is a highly exothermic reaction that requires strict temperature control.[2]
-
Temperature: It is crucial to maintain a low temperature, typically between 0-5 °C, during the slow, dropwise addition of POCl₃ to DMF. Inadequate cooling can lead to the decomposition of the reagent and the formation of colored byproducts.
-
Anhydrous Conditions: The reaction is sensitive to moisture. Ensure that both DMF and the reaction vessel are thoroughly dried to prevent the hydrolysis of POCl₃ and the Vilsmeier reagent, which would reduce the yield and generate side products.
-
Stoichiometry: An excess of the Vilsmeier reagent is generally used to drive the formylation to completion. However, a large excess can increase the likelihood of side reactions, such as the formation of di-formylated or chlorinated byproducts. A molar ratio of 1.5 to 2.0 equivalents of the Vilsmeier reagent relative to the 6-chloroimidazo[1,2-a]pyridine substrate is a common starting point.
Q2: I am observing a dark green or blue color in my reaction mixture after quenching. What is it and how can I remove it?
A2: The appearance of a deep green or blue color is a common issue in Vilsmeier-Haack reactions and is often attributed to the formation of highly colored and polar cyanine dye byproducts. These can arise from the self-condensation of the Vilsmeier reagent or its reaction with the electron-rich product.
-
Prevention:
-
Strict Temperature Control: Avoid overheating during both the Vilsmeier reagent formation and the subsequent formylation reaction.
-
Controlled Quenching: Quench the reaction by slowly adding the reaction mixture to crushed ice or a cold, dilute aqueous base, maintaining a low temperature to manage the exotherm of hydrolysis.
-
-
Removal:
-
Crystallization: These dyes are typically highly polar and will remain in the mother liquor during the recrystallization of the less polar aldehyde product.
-
Column Chromatography: If crystallization is insufficient, silica gel chromatography is effective. The desired product will elute with a less polar solvent system (e.g., ethyl acetate/hexane), while the colored impurities will remain strongly adsorbed to the silica.
-
Activated Carbon: In some cases, treatment of the crude product solution with activated charcoal can help to adsorb the colored impurities before further purification steps.
-
Q3: How can I effectively remove residual DMF from my final product?
A3: N,N-Dimethylformamide (DMF) is a high-boiling point solvent and can be challenging to remove completely.
-
Aqueous Washes: After quenching, thoroughly wash the organic extract with water or brine multiple times to partition the majority of the DMF into the aqueous layer.
-
Azeotropic Removal: Toluene can be added to the crude product, and the mixture can be concentrated under reduced pressure. Toluene forms a low-boiling azeotrope with DMF, aiding in its removal. This can be repeated several times.
-
Lyophilization: If the product is a stable solid, lyophilization (freeze-drying) from a suitable solvent like 1,4-dioxane can be an effective, albeit slower, method for removing residual high-boiling solvents.
IV. Troubleshooting Guide: Managing Impurities in Scale-Up
Problem 1: Incomplete Conversion and Presence of Starting Material
Symptoms: TLC or HPLC analysis of the crude product shows a significant amount of unreacted 6-chloroimidazo[1,2-a]pyridine.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Insufficient Vilsmeier Reagent | The Vilsmeier reagent may have partially decomposed due to moisture or improper temperature control during its formation. | Ensure anhydrous conditions and maintain a temperature of 0-5 °C during reagent preparation. Consider a slight increase in the equivalents of POCl₃ and DMF (e.g., from 1.5 to 2.0 eq.). |
| Low Reaction Temperature | While initial addition is done at low temperature, the formylation of the imidazo[1,2-a]pyridine ring often requires heating to proceed at a reasonable rate. | After the addition of the substrate at 0 °C, allow the reaction to warm to room temperature and then heat to 60-70 °C, monitoring the progress by TLC or HPLC.[2] |
| Poor Mixing on Scale-Up | In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of low reagent concentration. | Ensure adequate agitation for the vessel size. Consider the use of baffled reactors and appropriate impeller design to ensure homogeneity. |
Problem 2: Formation of Chlorinated Byproducts
Symptoms: Mass spectrometry or elemental analysis indicates the presence of a dichlorinated species. This is often the result of electrophilic chlorination of the imidazo[1,2-a]pyridine ring.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| High Reaction Temperature | The Vilsmeier reagent can act as a chlorinating agent, a side reaction that is more prevalent at higher temperatures. | Maintain the lowest effective temperature for the formylation. If the reaction proceeds well at 60 °C, avoid unnecessarily increasing the temperature. |
| Excess POCl₃ | Unreacted POCl₃ or related species in the reaction mixture can contribute to chlorination. | Use the minimum effective excess of POCl₃ for the Vilsmeier reagent formation. Ensure that the addition of POCl₃ to DMF is slow and controlled. |
| Alternative Reagents | Other Vilsmeier reagents can be generated with different activating agents. | For sensitive substrates, consider using oxalyl chloride or thionyl chloride in place of POCl₃, as these may sometimes reduce the incidence of chlorination, although they present their own handling challenges. |
Problem 3: Product Isolation and Purification Issues
Symptoms: Difficulty in obtaining a high-purity solid product; oiling out during crystallization; poor separation during column chromatography.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Inadequate Quenching/Neutralization | The intermediate iminium salt must be fully hydrolyzed to the aldehyde. Incomplete neutralization can leave acidic residues that interfere with crystallization. | Ensure the pH of the aqueous phase is adjusted to 7-8 with a saturated sodium bicarbonate solution after quenching on ice.[2] |
| Inappropriate Crystallization Solvent | The choice of solvent is critical for effective purification by recrystallization. | A solvent system of ethyl acetate/hexane is commonly used for column chromatography and can be adapted for recrystallization.[2] Experiment with different ratios to find the optimal conditions where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Other potential solvent systems include isopropanol/water or acetone/hexane. |
| Overloaded Chromatography Column | On a larger scale, it is easy to overload a chromatography column, leading to poor separation. | For large-scale purification, consider using a wider diameter column and maintain a proper column-height-to-diameter ratio. Use a sample-to-silica ratio of no more than 1:20 to 1:50 (w/w) for difficult separations. |
V. Analytical Methods for Impurity Profiling
A robust analytical method is essential for monitoring reaction progress, identifying impurities, and ensuring the quality of the final product.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for resolving the desired product from its potential impurities and degradation products.
Recommended Starting HPLC Method:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Column Temperature | 30 °C |
This method should provide good separation of the non-polar starting material (6-chloroimidazo[1,2-a]pyridine) from the more polar product (this compound) and even more polar byproducts like cyanine dyes.
Forced Degradation Studies
To understand the intrinsic stability of the target molecule and to ensure the analytical method is "stability-indicating," forced degradation studies should be performed.[3] This involves subjecting a sample of the purified product to harsh conditions:
-
Acidic Hydrolysis: 0.1 N HCl at 60 °C
-
Basic Hydrolysis: 0.1 N NaOH at 60 °C
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
Thermal Degradation: Dry heat at 80-100 °C
-
Photolytic Degradation: Exposure to UV and visible light
The resulting samples are then analyzed by the developed HPLC method to identify any degradation products.
VI. Scale-Up Considerations and Safety
The Vilsmeier-Haack reaction is known to have thermal hazards, and careful consideration is required for safe scale-up.
Caption: Key considerations for the safe scale-up of the Vilsmeier-Haack reaction.
-
Calorimetry Studies: Before proceeding with a large-scale reaction, it is highly recommended to perform reaction calorimetry (RC1) or differential scanning calorimetry (DSC) studies to understand the heat of reaction and the thermal stability of the reaction mixture. The Vilsmeier reagent itself can be thermally unstable.
-
Reverse Addition: To better control the exotherm, consider a "reverse addition" protocol where the Vilsmeier reagent is added slowly to a solution of the 6-chloroimidazo[1,2-a]pyridine.
-
Off-Gas Scrubber: The reaction and quenching steps can evolve hydrogen chloride (HCl) gas. Ensure the reactor is equipped with an appropriate off-gas scrubber system.
By carefully considering the potential for impurity formation and implementing robust process controls and analytical methods, the successful and safe scale-up of this compound synthesis can be achieved.
VII. References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. [Link]
-
Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. [Link]
-
Reddit. (2023). Vilsmeier-Haack formilation help. [Link]
-
ResearchGate. (2025). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. [Link]
-
MedCrave. (2016). Forced degradation studies. [Link]
-
Rajput, A. P., & Rajput, S. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1-19.
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]
-
Royal Society of Chemistry. (2018). Transition-Metal-Free Regioselective CH Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite - Supporting Information. [Link]
-
ChemBK. (2024). This compound. [Link]
-
ResearchGate. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. [Link]
-
Chem-Impex. (n.d.). 6-Chloro-2-methyl-imidazo[1,2-a]pyridine-3-carbaldehyde. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
NIH. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]
-
SCIRP. (2015). Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance. [Link]
-
MDPI. (2024). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. [Link]
-
Journal of Young Pharmacists. (2022). Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review. [Link]
-
Chemical Safety. (n.d.). chemical label this compound. Retrieved from [Link]
-
PubMed. (2015). General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles. [Link]
-
Royal Society of Chemistry. (2015). Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions. [Link]
-
Beilstein Journals. (2020). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. [Link]
Sources
Technical Support Center: Overcoming Poor Reactivity of the Aldehyde Group in 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for the common challenge of poor reactivity associated with the aldehyde group of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde. Our goal is to empower you with the knowledge to optimize your synthetic strategies and achieve your desired outcomes.
Understanding the Challenge: The Electronic Nature of this compound
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2] The introduction of a carbaldehyde group at the 3-position provides a versatile handle for further chemical modifications.[1] However, the reactivity of this aldehyde can be unexpectedly low, posing a significant hurdle in multi-step syntheses.
The diminished reactivity stems from the electronic properties of the fused heterocyclic ring system. The imidazo[1,2-a]pyridine nucleus is electron-rich, and this electron density can be delocalized onto the aldehyde group. This delocalization reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and therefore less susceptible to nucleophilic attack. This effect can lead to sluggish or incomplete reactions under standard conditions.
Troubleshooting Guide: Common Reactions and Solutions
This section addresses specific issues you may encounter during common synthetic transformations involving this compound.
Issue 1: Low Yield in Reductive Amination
Question: My reductive amination of this compound with a primary/secondary amine is resulting in low yields of the desired amine product. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in reductive aminations with this substrate are often due to inefficient imine formation, a consequence of the aldehyde's reduced electrophilicity.[3][4] To overcome this, the reaction equilibrium needs to be shifted towards the imine intermediate.
Recommended Troubleshooting Protocol:
-
Choice of Reducing Agent: Switch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often superior to sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) for challenging reductive aminations.[5][6] It is particularly effective at reducing the intermediate iminium ion without competing with the less reactive aldehyde.[6]
-
Solvent and pH Control:
-
Use an anhydrous aprotic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[7]
-
The addition of a catalytic amount of acetic acid can facilitate imine formation.[6] However, for heteroaromatic amines, a combination of ZnCl₂ and TMSOAc (trimethylsilyl acetate) as activating agents has been shown to be effective.[5][8]
-
-
Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can often drive the imine formation to completion before the reduction step.
-
Stepwise vs. One-Pot: If optimization of a one-pot procedure fails, consider a two-step approach. First, form the imine using a dehydrating agent (e.g., molecular sieves) and then, after confirming imine formation via TLC or LC-MS, add the reducing agent.
Workflow for Optimized Reductive Amination:
Caption: Optimized workflow for reductive amination.
Issue 2: Failure or Low Yield in Wittig Reaction
Question: I am attempting a Wittig reaction to synthesize an alkene from this compound, but the reaction is not proceeding or giving very low yields. Why is this happening?
Answer:
The success of a Wittig reaction is highly dependent on the reactivity of both the carbonyl compound and the phosphorus ylide.[9][10] The reduced electrophilicity of the aldehyde group in this compound can make it unreactive towards stabilized ylides (those with electron-withdrawing groups).[10][11]
Recommended Troubleshooting Protocol:
-
Ylide Selection: Employ a more reactive, non-stabilized ylide (e.g., one derived from an alkyltriphenylphosphonium halide).[9] These ylides are stronger nucleophiles and are more likely to react with the less electrophilic aldehyde.
-
Base and Reaction Conditions:
-
Use a strong base to generate the ylide, such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[10]
-
Conduct the reaction under strictly anhydrous and inert conditions (e.g., using Schlenk techniques) as Wittig reagents are sensitive to moisture and oxygen.[10]
-
THF is a commonly used solvent for these reactions.[10]
-
-
Alternative Olefination Reactions: If the Wittig reaction remains problematic, consider the Horner-Wadsworth-Emmons (HWE) reaction. HWE reagents (phosphonate carbanions) are generally more nucleophilic than the corresponding Wittig ylides and often provide better yields with less reactive aldehydes.
Comparison of Olefination Reagents:
| Reagent Type | Reactivity with Unreactive Aldehydes | Typical Product Stereochemistry |
| Stabilized Wittig Ylide | Low | Predominantly (E)-alkene[9] |
| Non-stabilized Wittig Ylide | High | Predominantly (Z)-alkene[9] |
| Horner-Wadsworth-Emmons Reagent | High | Predominantly (E)-alkene |
Issue 3: Inefficient Knoevenagel Condensation
Question: My Knoevenagel condensation between this compound and an active methylene compound is slow and incomplete. How can I drive this reaction to completion?
Answer:
The Knoevenagel condensation is a base-catalyzed reaction that relies on the nucleophilic attack of a carbanion on the carbonyl carbon.[12] The reduced electrophilicity of the aldehyde can hinder this process.
Recommended Troubleshooting Protocol:
-
Catalyst and Base Selection:
-
Use a stronger base to generate a higher concentration of the nucleophilic carbanion. Piperidine or a combination of a weaker base with a Lewis acid (e.g., ZnCl₂) can be effective.
-
For some systems, using a catalyst like baker's yeast in an environmentally friendly solvent can improve yields.[13]
-
-
Removal of Water: The Knoevenagel condensation produces water as a byproduct.[14] Removing water can shift the equilibrium towards the product. This can be achieved by:
-
Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or benzene).
-
Adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture.
-
-
Reaction Conditions: Increasing the reaction temperature can also help to overcome the activation energy barrier.
Decision Tree for Knoevenagel Condensation Troubleshooting:
Caption: Troubleshooting Knoevenagel condensation.
Frequently Asked Questions (FAQs)
Q1: What is the underlying electronic reason for the poor reactivity of the aldehyde group?
The imidazo[1,2-a]pyridine ring system is inherently electron-rich. This is due to the presence of the nitrogen atom in the pyridine ring and the lone pair of electrons on the nitrogen atom in the imidazole ring, which can participate in resonance. This electron density can be delocalized to the C3 position, where the aldehyde group is attached. This delocalization reduces the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles compared to aldehydes on more electron-deficient aromatic systems.
Q2: Are there any activating agents that can be used to enhance the aldehyde's reactivity?
Yes, Lewis acids are commonly used to activate less reactive aldehydes. A Lewis acid can coordinate to the carbonyl oxygen, which withdraws electron density and increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Common Lewis acids for this purpose include zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄), and boron trifluoride etherate (BF₃·OEt₂). The choice of Lewis acid will depend on the specific reaction and the compatibility of other functional groups in the molecule.
Q3: How does the chloro substituent at the 6-position influence the aldehyde's reactivity?
The chlorine atom at the 6-position is an electron-withdrawing group through induction but can be a weak electron-donating group through resonance. Its overall electronic effect on the reactivity of the aldehyde at the 3-position is generally considered to be modest compared to the strong electron-donating nature of the fused heterocyclic ring system.
Q4: For which types of reactions is the poor reactivity of this aldehyde most pronounced?
The poor reactivity is most noticeable in reactions that are highly sensitive to the electrophilicity of the carbonyl carbon. These include reactions with weak nucleophiles, such as stabilized Wittig ylides, and equilibrium-limited reactions like imine formation with weakly basic amines.
Q5: Can I use this reduced reactivity to my advantage for selective reactions?
Potentially, yes. In a molecule with multiple aldehyde or ketone groups of varying reactivity, the less reactive nature of the aldehyde on the 6-Chloroimidazo[1,2-a]pyridine core could allow for selective reaction at a more reactive carbonyl center elsewhere in the molecule under carefully controlled conditions.
References
- Benchchem. Experimental procedure for synthesizing this compound.
- Organic Chemistry Portal. Wittig Reaction. [Link]
- PubMed.
- ACS Publications.
- PubMed.
- Wikipedia. Wittig reagents. [Link]
- PubMed Central.
- Quora. How to know when a Wittig reaction is possible? Is it possible on formaldehyde. [Link]
- Pearson+. Show how Wittig reactions might be used to synthesize the followi.... [Link]
- Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
- Master Organic Chemistry.
- ChemBK. This compound. [Link]
- Beilstein Journals.
- Organic Chemistry Portal.
- Myers Chem 115.
- ResearchGate. Formation of Imidazo[1,5-a]pyridine Derivatives Due to the Action of Fe2+ on Dynamic Libraries of Imines. [Link]
- Chemistry LibreTexts. Reactivity of Aldehydes & Ketones. [Link]
- ResearchGate. Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. [Link]
- ACS Omega. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. [Link]
- PubMed.
- MDPI.
- ResearchGate. Activation of Unreactive Bonds in Organic Synthesis. [Link]
- Journal of Pharmaceutical Negative Results. Bio Catalytic One-Pot Knoevenagel Condensation- Michael Type Addition-Heterocyclization Cascade For The Environmentally Friendly. [Link]
- ResearchGate.
- PubMed.
- MDPI. Carbon-Based Catalysts in Ozonation of Aqueous Organic Pollutants. [Link]
- Google Patents. Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
- Wikipedia. Pyridine-2-carbaldehyde. [Link]
- Jack Westin. Aldehydes And Ketones Important Reactions. [Link]
- Semantic Scholar. Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. [Link]
- ChemUniverse. This compound. [Link]
- Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
- PubMed Central.
- ResearchGate.
- MDPI.
- Scirp.org.
- NIH. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. [Link]
- PMC - NIH. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [Link]
- MSU chemistry. Aldehydes and Ketones. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. A one-pot parallel reductive amination of aldehydes with heteroaromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. Wittig reagents - Wikipedia [en.wikipedia.org]
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- 12. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnrjournal.com [pnrjournal.com]
- 14. One-Pot Tandem Amidation, Knoevenagel Condensation, and Palladium-Catalyzed Wacker Type Oxidation/C-O Coupling: Synthesis of Chromeno-Annulated Imidazopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde and its derivatives. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] The 3-carbaldehyde group provides a versatile synthetic handle for diversification and lead optimization.[1] However, the inherent reactivity of the aldehyde functional group, combined with the electronic nature of the heterocyclic core, can present significant stability challenges.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven answers to common issues encountered during the handling, storage, and formulation of these valuable compounds. Our goal is to explain the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary degradation pathways for my this compound derivative?
A1: Based on the chemical structure, these derivatives are susceptible to several primary degradation pathways. Understanding these is the first step toward mitigation. The aldehyde group is the most common site of instability, but the heterocyclic ring itself can also be involved.
-
Oxidation: The aldehyde group (-CHO) is highly susceptible to oxidation, converting it to the corresponding carboxylic acid (-COOH). This is one of the most frequently observed degradation pathways. The reaction can be catalyzed by atmospheric oxygen, trace metal impurities, or oxidizing agents.[4][5] Nitrogen-containing heterocyclic compounds can also undergo oxidative degradation, potentially leading to ring-opened products under harsh conditions.[6][7]
-
Photodegradation: The imidazo[1,2-a]pyridine core possesses a π-conjugated bicyclic structure that absorbs UV-Vis light.[8][9] Upon exposure to light, particularly UVA/B radiation, these compounds can undergo significant photodegradation. This process may involve the generation of reactive oxygen species (ROS), such as singlet oxygen, which can then attack the molecule, leading to complex degradation profiles.[10]
-
Hydrolysis: While the aldehyde itself is not directly hydrolyzed, reactions involving Schiff base formation with primary amines followed by hydrolysis are possible. More relevant is the potential for excipients or other formulation components containing ester or amide groups to undergo hydrolysis, which can alter the pH of a solution and subsequently catalyze the degradation of the primary compound.[4]
-
Metabolism-Mediated Degradation: In biological systems, aldehyde oxidase (AO) is a key enzyme that can rapidly metabolize imidazopyridine and similar heterocyclic systems. This is a critical consideration for in vivo and some in vitro studies.
Below is a diagram illustrating the most common chemical degradation pathways.
Caption: Common degradation pathways for aldehyde-containing imidazopyridines.
Q2: I'm seeing a new, more polar spot on my TLC plate after storing my compound in solution for a few days. What's happening and how can I stop it?
A2: This is a classic sign of the aldehyde oxidizing to the more polar carboxylic acid. Carboxylic acids exhibit stronger interactions with silica gel, resulting in lower Rf values (more polar spots). This is especially common in solvents like DMSO, DCM, or Chloroform that can contain dissolved oxygen or impurities.
Troubleshooting Steps:
-
Confirm Oxidation: Co-spot your stored sample on a TLC plate with a known standard of the corresponding carboxylic acid, if available. If not, you can tentatively identify the new spot by its polarity.
-
Inert Atmosphere: The most effective preventative measure is to remove oxygen. Before dissolving your compound, sparge your solvent with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to displace dissolved oxygen. Prepare your solution under a blanket of the inert gas and seal the vial tightly with a Teflon-lined cap.
-
Use High-Purity Solvents: Use freshly opened, anhydrous, or HPLC-grade solvents to minimize impurities that could catalyze oxidation.
-
Add an Antioxidant: For bulk solutions or longer-term storage, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) at a concentration of ~0.01%. Always run a small control experiment to ensure the antioxidant does not interfere with your downstream application.
Q3: What are the definitive best practices for storing my solid samples and stock solutions to ensure maximum long-term stability?
A3: Proper storage is crucial and requires controlling temperature, atmosphere, and light. Deviating from these conditions can lead to inconsistent experimental results.
| Parameter | Solid Compound | Solution (e.g., in DMSO) | Rationale |
| Temperature | -20°C or -80°C | -20°C or -80°C (in small aliquots) | Reduces the rate of all chemical degradation reactions.[] Freezing in aliquots prevents multiple freeze-thaw cycles which can introduce moisture. |
| Atmosphere | Store under Argon or Nitrogen. | Prepare with degassed solvent and store under an inert gas headspace. | Prevents oxidative degradation of the aldehyde group, which is a primary instability pathway.[4][12] |
| Light | Store in amber glass vials. | Store in amber glass vials or wrap clear vials in aluminum foil. | The imidazo[1,2-a]pyridine core is photosensitive and can degrade upon exposure to UV-Vis light.[4][10] |
| Container | Tightly sealed glass vials with Teflon-lined caps. | Tightly sealed glass vials with Teflon-lined caps. | Prevents moisture ingress and contamination from plasticizers or other leachable materials. |
Q4: My compound recovery is low after silica gel column chromatography. Is this a stability issue?
A4: Yes, this is a strong possibility. Standard silica gel is slightly acidic (pH ~4-5) and has a high surface area, which can catalyze the degradation of sensitive compounds. The aldehyde can irreversibly bind to the silica surface or degrade during a long purification run.
Recommended Solutions:
-
Neutralize the Silica: Prepare your silica slurry in the desired solvent system containing 0.5-1% triethylamine (Et₃N) to neutralize the acidic sites on the silica surface.
-
Use Alternative Stationary Phases: Consider using neutral alumina or a bonded-phase silica (like C18 for reverse-phase chromatography) which are less harsh.
-
Work Quickly: Do not let your compound sit on the column for extended periods. Elute the column as quickly as possible while maintaining good separation.
-
Keep it Cold: If feasible, run the column in a cold room or use a jacketed column to reduce the rate of potential degradation.
Key Experimental Protocols
To proactively assess and manage the stability of your derivatives, we recommend implementing the following standard industry protocols.
Protocol 1: Forced Degradation (Stress Testing) Workflow
Forced degradation studies are essential to identify potential degradants and establish the intrinsic stability of your molecule.[13] This is a requirement under ICH guidelines for pharmaceutical development.
Caption: Workflow for a comprehensive forced degradation study.
Methodology:
-
Sample Preparation: Prepare solutions of your compound (~1 mg/mL) in a suitable solvent (e.g., Acetonitrile:Water 50:50).
-
Acid/Base Hydrolysis: Add an equal volume of 0.2M HCl or 0.2M NaOH to the sample solution to achieve a final acid/base concentration of 0.1M. Heat as required. Neutralize the samples before analysis.
-
Oxidation: Add a specified volume of hydrogen peroxide solution (e.g., 3%) to the sample solution. Keep at room temperature and protect from light.
-
Thermal Degradation: Store both solid compound and a solution at an elevated temperature (e.g., 80°C) in a calibrated oven.
-
Photostability: Expose the solid compound and solution to controlled light conditions as specified in the ICH Q1B guideline (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Analysis: At designated time points, analyze all stressed samples, along with an unstressed control, using a stability-indicating analytical method.
Protocol 2: A General-Purpose Stability-Indicating HPLC-UV Method
A stability-indicating method is one that can separate the parent drug from its degradation products, allowing for accurate quantification of stability.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes. This will elute the polar degradants (like the carboxylic acid) first, followed by the less polar parent compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to the λmax of the compound (typically determined from a UV-Vis spectrum). A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Column Temperature: 30°C to ensure reproducible retention times.
This method should be validated for specificity, linearity, accuracy, and precision to ensure it is suitable for its intended purpose.[14]
References
- Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and electro-Fenton Methods - PubMed. (n.d.).
- A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines - ijrpr. (n.d.).
- In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist - PubMed. (n.d.).
- Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC - PubMed Central. (n.d.).
- Excited-state intramolecular proton transfer and photoswitching in hydroxyphenyl-imidazopyridine derivatives: A theoretical study | The Journal of Chemical Physics | AIP Publishing. (n.d.).
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - MDPI. (n.d.).
- Metabolism of five membered nitrogen containing heterocycles - Hypha Discovery Blogs. (n.d.).
- Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (2025, October 14). MDPI. [Link]
- Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and Electro-Fenton Methods - ResearchGate. (n.d.).
- Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles | ACS Sustainable Chemistry & Engineering. (2019, July 22).
- ASAP (As Soon As Publishable) - ACS Publications. (n.d.).
- Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO) | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
- This compound - ChemBK. (n.d.).
- Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO) | Request PDF - ResearchGate. (n.d.).
- Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry. (n.d.).
- How to Predict API Stability and Degradation from Its Chemical Structure. (2024, November 24).
- Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC - NIH. (n.d.).
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011, March 1). American Pharmaceutical Review. [Link]
- ANALYTICAL METHODS. (n.d.).
- Forced degradation studies - MedCrave online. (2016, December 14). MedCrave. [Link]
- JP2018095582A - Method of stabilizing aliphatic aldehyde - Google Patents. (n.d.).
- The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. (n.d.).
- Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - MDPI. (2023, January 5). [Link]
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023, March 3). Royal Society of Chemistry. [Link]
- Modern advances in heterocyclic chemistry in drug discovery - RSC Publishing. (n.d.).
- Role of Heterocyclic Compounds in Drug Development: An Overview - Research and Reviews. (2024, March 29). [Link]
- 4'-Ethyl 1,2-dimethyl 1',5-dibenzyl-4,4-dicyano-2'-oxo-5'-phenyl-1',2',4a,5-tetrahydro-4H-spiro[benzo[9][17]imidazo[1,2-a]pyridine - MDPI. (n.d.). Retrieved January 7, 2026, from https://www.mdpi.com/1422-8599/2023/1/27040
- Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors - MDPI. (n.d.).
- Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered | Applied and Environmental Microbiology - ASM Journals. (n.d.).
- Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction - ResearchGate. (n.d.).
- Theoretical Investigation on the Stability and Reactivity of Imidazo [1,2-a] Pyridine N-Acylhydrazone Derivatives Using Density Functional Theory - ResearchGate. (n.d.).
- CAS 29096-59-1 this compound. (n.d.).
- Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PubMed. (n.d.).
- carbaldehyde into 6-Fluoroimidazo[1,2-a] - Semantic Scholar. (2023, June 2).
- Functionalization of imidazo[1,2-a]pyridines via radical reactions - RSC Publishing. (n.d.).
- Recent synthetic scenario on imidazo[1,2-a]pyridines chemical intermediate - ResearchGate. (n.d.).
- Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds - NIH. (n.d.).
- (PDF) Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study - ResearchGate. (2023, June 2).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. How to Predict API Stability and Degradation from Its Chemical Structure [pharmaspecialists.com]
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- 6. Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijrpr.com [ijrpr.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JP2018095582A - Method of stabilizing aliphatic aldehyde - Google Patents [patents.google.com]
- 13. medcraveonline.com [medcraveonline.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Navigating the Functionalization of the Imidazo[1,2-a]pyridine Core
Welcome to the technical support center for the functionalization of the imidazo[1,2-a]pyridine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide practical, field-proven insights into overcoming common challenges in the chemical modification of this privileged heterocyclic system. The imidazo[1,2-a]pyridine core is a cornerstone in many marketed drugs, including Zolpidem and Alpidem, making its synthetic manipulation a critical skill.[1][2][3] This resource is structured to address specific experimental issues in a direct question-and-answer format, moving from frequently asked questions to in-depth troubleshooting guides for specific reaction classes.
Part 1: Frequently Asked Questions (FAQs) - Your First Stop for Troubleshooting
This section addresses the most common initial hurdles encountered during the functionalization of the imidazo[1,2-a]pyridine ring system.
Question 1: My C-H functionalization reaction at the C3 position is giving low to no yield. What are the likely causes?
Answer: Low or no yield in C-H functionalization at the C3 position is a frequent issue. The C3 position is the most electron-rich and sterically accessible, making it the most reactive site for electrophilic and radical substitutions.[4][5] However, several factors can impede this reactivity:
-
Inadequate Activation: Many C-H functionalization reactions, especially those involving radical intermediates, require an efficient initiating system. For instance, in visible-light-induced reactions, the choice and concentration of the photocatalyst are crucial.[6]
-
Poor Substrate Reactivity: The electronic nature of the substituents on both the pyridine and imidazole rings can significantly influence the reactivity of the C3-H bond. Electron-withdrawing groups on the pyridine ring can deactivate the system towards electrophilic attack.
-
Decomposition of Starting Material: Imidazo[1,2-a]pyridines can be sensitive to overly harsh reaction conditions, such as strong acids or high temperatures, leading to decomposition.
-
Catalyst Incompatibility: In metal-catalyzed reactions, the nitrogen atoms in the imidazo[1,2-a]pyridine core can act as ligands, potentially leading to catalyst inhibition or undesired side reactions.
Troubleshooting Workflow for Low Yield C-H Functionalization:
Caption: A decision-making workflow for troubleshooting low-yield C-H functionalization reactions at the C3 position of the imidazo[1,2-a]pyridine core.
Question 2: I am observing a mixture of regioisomers in my functionalization reaction. How can I improve regioselectivity?
Answer: Achieving high regioselectivity is a primary challenge in the functionalization of the imidazo[1,2-a]pyridine core. While C3 is the most common site of reaction, functionalization at other positions (C2, C5, C6, C7, and C8) is often desired and can occur as a side reaction.[7]
-
Inherent Reactivity: The inherent electronic properties of the ring dictate the preferred site of attack. C3 is the most nucleophilic carbon, followed by C5 and C7.
-
Steric Hindrance: Bulky substituents on the imidazo[1,2-a]pyridine core can block access to certain positions, directing the incoming group to a less hindered site.
-
Directing Groups: The presence of a directing group can override the inherent reactivity of the ring. For example, a substituent at the C2 position can direct functionalization to either C3 or the ortho position of the C2-aryl group.
-
Reaction Mechanism: The mechanism of the reaction plays a critical role. For instance, radical reactions often show different regioselectivity compared to electrophilic substitutions.
Strategies for Controlling Regioselectivity:
| Position | Typical Reaction Type | Key Control Strategy |
| C3 | Electrophilic Substitution, Radical Reactions | Generally the most favorable position. Use of mild conditions can enhance selectivity. |
| C2 | Lithiation followed by electrophilic quench | Introduction of a directing group at N1, followed by ortho-lithiation. |
| C5 | Metal-catalyzed C-H activation | Use of a directing group at C8. |
| Pyridine Ring (C6, C7, C8) | Nucleophilic Aromatic Substitution (on halogenated precursors) | Pre-functionalization with a halogen is typically required. |
Question 3: My Suzuki cross-coupling reaction with a halogenated imidazo[1,2-a]pyridine is sluggish and gives significant dehalogenation. What can I do?
Answer: Sluggish Suzuki reactions and competing dehalogenation are common problems when working with electron-rich heterocyclic systems like imidazo[1,2-a]pyridine.
-
Catalyst Deactivation: The nitrogen atoms in the imidazo[1,2-a]pyridine ring can coordinate to the palladium catalyst, leading to deactivation.
-
Inefficient Oxidative Addition: The C-X bond (where X is a halogen) on the electron-rich imidazo[1,2-a]pyridine ring can be less reactive towards oxidative addition to the Pd(0) catalyst.
-
Proto-dehalogenation: The presence of trace amounts of water or other proton sources can lead to the cleavage of the C-X bond, resulting in the dehalogenated starting material.
-
Base and Solvent Effects: The choice of base and solvent is critical and can significantly impact the reaction rate and the extent of side reactions. Strong bases in polar aprotic solvents often give better results.[8]
Troubleshooting Suzuki Cross-Coupling:
Caption: A systematic approach to troubleshooting common issues in Suzuki cross-coupling reactions of halogenated imidazo[1,2-a]pyridines.
Part 2: In-Depth Troubleshooting Guides
This section provides more detailed, scenario-based troubleshooting for specific functionalization reactions.
Guide 1: C-H Functionalization (Arylation, Alkylation, etc.)
Scenario: You are attempting a palladium-catalyzed C-H arylation at the C3 position of a 2-substituted imidazo[1,2-a]pyridine and observe a mixture of C3-arylated product, starting material, and homocoupled biaryl from your aryl halide.
| Observation | Potential Cause | Recommended Action |
| High levels of unreacted starting material | 1. Inefficient C-H activation. 2. Catalyst deactivation. | 1. Increase the reaction temperature in increments of 10 °C. 2. Screen different directing groups if applicable. 3. Use a more electron-rich ligand on the palladium catalyst. |
| Significant homocoupling of the aryl halide | 1. Reductive elimination from the Pd(II)-diaryl intermediate is faster than C-H activation. 2. Incorrect stoichiometry of reagents. | 1. Use a more sterically hindered phosphine ligand to disfavor the formation of the Pd(II)-diaryl species. 2. Slowly add the aryl halide to the reaction mixture. 3. Ensure an excess of the imidazo[1,2-a]pyridine substrate. |
| Formation of poly-arylated products | The mono-arylated product is more reactive than the starting material. | 1. Decrease the reaction time. 2. Use a lower stoichiometry of the aryl halide. 3. Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is maximized. |
| Low yield with electron-withdrawing groups on the imidazo[1,2-a]pyridine | The substrate is electronically deactivated towards C-H activation. | 1. Switch to a more electron-rich palladium catalyst. 2. Consider a different coupling strategy, such as a Suzuki reaction with a C3-halogenated precursor. |
Guide 2: Halogenation (Chlorination, Bromination, Iodination)
Scenario: You are trying to regioselectively brominate the C3 position of an imidazo[1,2-a]pyridine using NBS, but you are getting a mixture of mono- and di-brominated products, as well as bromination on the pyridine ring.
| Observation | Potential Cause | Recommended Action |
| Over-bromination (di-brominated product) | The mono-brominated product is still reactive towards further bromination. | 1. Use a stoichiometric amount of NBS (or slightly less). 2. Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C). 3. Add the NBS solution slowly to the reaction mixture. |
| Bromination on the pyridine ring | 1. Harsh reaction conditions. 2. The C3 position is blocked or deactivated. | 1. Use a milder brominating agent (e.g., Br2 in a non-polar solvent). 2. If the C3 position is substituted, pyridine ring bromination is more likely. Consider a different synthetic route if C3-bromination is desired. |
| No reaction or very slow reaction | The imidazo[1,2-a]pyridine is deactivated by electron-withdrawing groups. | 1. Use a more reactive brominating agent (e.g., Br2 with a Lewis acid catalyst). 2. Increase the reaction temperature. |
| Formation of N-oxide byproducts | If using oxidative halogenation methods. | Use non-oxidative halogenation conditions. If N-oxide has formed, it can sometimes be reduced back to the parent heterocycle.[9] |
Validated Protocol: Regioselective C3-Chlorination using Chloramine-T [7]
This protocol offers an environmentally friendly and efficient method for the C3-chlorination of imidazo[1,2-a]pyridines.
-
To a vial, add the imidazo[1,2-a]pyridine (0.5 mmol) and chloramine-T (1.0 equiv).
-
Stir the mixture at room temperature under neat (solvent-free) conditions.
-
Monitor the reaction by TLC. The reaction is typically complete within 5-15 minutes.
-
Upon completion, add water to the reaction mixture and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can often be purified by simple filtration or recrystallization, avoiding the need for column chromatography in many cases.
Part 3: Experimental Protocols and Data
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of 3-Iodoimidazo[1,2-a]pyridines[8]
This protocol provides a starting point for the Suzuki coupling of 3-iodoimidazo[1,2-a]pyridines. Optimization of the base, solvent, and catalyst may be necessary for specific substrates.
-
To a microwave vial, add the 3-iodoimidazo[1,2-a]pyridine (1.0 equiv), the boronic acid (1.5 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., K2CO3, 2.0 equiv).
-
Add a degassed solvent mixture (e.g., DME/water 4:1).
-
Seal the vial and heat the reaction mixture in a microwave reactor at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Table of Optimized Conditions for Suzuki Coupling:
| Substrate (3-Iodo-IAP) | Boronic Acid | Base | Solvent | Yield (%) |
| 2-Phenyl | 4-Methoxyphenylboronic acid | K2CO3 | DME/H2O | 85 |
| 2-Methyl | Phenylboronic acid | Na2CO3 | Toluene/H2O | 78 |
| Unsubstituted | 4-Fluorophenylboronic acid | Cs2CO3 | Dioxane/H2O | 92 |
Note: This is a representative table. Optimal conditions will vary depending on the specific substrates.
References
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. [Link]
- Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. Arkivoc. [Link]
- Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega. [Link]
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]
- Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
- Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry. [Link]
- Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules. [Link]
- C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Mini-Reviews in Medicinal Chemistry. [Link]
- An Efficient Microwave-Assisted Suzuki Cross-Coupling Reaction of Imidazo[1,2-a]pyridines in Aqueous Medium. Tetrahedron Letters. [Link]
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
- Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry. [Link]
- Synthesis of Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrazines and Imidazo[1,2-b]pyridazines by Multicomponent Reactions Using Green Solvents. European Journal of Organic Chemistry. [Link]
- Aromaticity in Heterocyclic Systems. IV. Substitution Reactions of Imidazo[1,2-a]pyridine and Related Methyl Derivatives. The Journal of Organic Chemistry. [Link]
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
- Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. ACS Medicinal Chemistry Letters. [Link]
- An Efficient Synthetic Route to New Imidazo[1,2‐a]pyridines by Cross‐Coupling Reactions in Aqueous Medium.
- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]
- C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction C
- Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. Chinese Chemical Letters. [Link]
- Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega. [Link]
- Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. Mini-Reviews in Medicinal Chemistry. [Link]
- Bromination of imidazo[1,2-a]pyridines.
- Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Advances. [Link]
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [https://www.researchgate.net/publication/381180894_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
- Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy. Organic Chemistry Frontiers. [Link]
Sources
- 1. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Byproduct Identification in 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde Synthesis
Welcome to the technical support center for the synthesis of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this critical synthetic process. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and the introduction of a carbaldehyde group at the 3-position provides a versatile handle for further molecular exploration.[1] However, the Vilsmeier-Haack formylation, a common method for this transformation, can sometimes lead to unexpected side products.[2] This resource provides in-depth, experience-driven insights to help you identify and mitigate these challenges, ensuring the integrity of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues that you may encounter during the synthesis of this compound, with a focus on identifying and understanding the formation of byproducts.
Q1: My reaction has gone to completion according to TLC, but after workup and purification, my yield of this compound is significantly lower than expected. What are the likely culprits?
A1: Core Issues and Potential Byproducts
Low yields despite apparent completion on TLC often point to the formation of byproducts that may have similar polarities to the desired product, making them difficult to distinguish and separate. The Vilsmeier-Haack reaction, while effective, is sensitive to reaction conditions, and deviations can lead to several side reactions.[2][3]
Potential Byproducts to Investigate:
-
Unreacted Starting Material (6-Chloroimidazo[1,2-a]pyridine): Incomplete formylation is the most straightforward reason for low yield. This can be due to insufficient Vilsmeier reagent, low reaction temperature, or a shortened reaction time.
-
Di-formylated Species: While the 3-position is the most electronically favorable for electrophilic substitution, aggressive reaction conditions (e.g., high temperature, excess Vilsmeier reagent) can potentially lead to a second formylation at another position on the imidazo[1,2-a]pyridine ring.
-
Hydrolysis of the Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive. If the reaction is not performed under strictly anhydrous conditions, the reagent can hydrolyze, reducing its effective concentration and leading to incomplete conversion.
-
Products of Ring Opening or Rearrangement: Under harsh conditions, the imidazo[1,2-a]pyridine ring system can be susceptible to degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Q2: I've isolated an impurity that has a mass corresponding to the addition of a formyl group, but its NMR spectrum doesn't match the expected this compound. What could it be?
A2: Isomeric Byproducts and Spectroscopic Analysis
The Vilsmeier-Haack reaction is generally regioselective for the electron-rich 3-position of the imidazo[1,2-a]pyridine ring. However, under certain conditions, formylation at other positions can occur, leading to isomeric byproducts.
Possible Isomeric Byproducts:
-
2-formyl isomer: 6-Chloro-imidazo[1,2-a]pyridine-2-carbaldehyde.
-
8-formyl isomer: 6-Chloro-imidazo[1,2-a]pyridine-8-carbaldehyde.
Spectroscopic Differentiation:
A careful analysis of ¹H and ¹³C NMR spectra is crucial for distinguishing these isomers. The chemical shifts and coupling constants of the protons on the pyridine and imidazole rings will be distinct for each isomer.
| Compound | Key ¹H NMR Signals (Illustrative) | Key ¹³C NMR Signals (Illustrative) |
| This compound (Target) | Singlet for H-2, Doublet for H-5, Doublet for H-7, Doublet for H-8. Aldehyde proton ~9.8-10.0 ppm. | C-3 will be significantly downfield due to the aldehyde. |
| 6-Chloro-imidazo[1,2-a]pyridine-2-carbaldehyde (Isomer) | Singlet for H-3, Doublet for H-5, Doublet for H-7, Doublet for H-8. Aldehyde proton ~9.9-10.1 ppm. | C-2 will be significantly downfield. |
| 6-Chloro-imidazo[1,2-a]pyridine-8-carbaldehyde (Isomer) | Singlet for H-2, Singlet for H-3, Doublet for H-5, Doublet for H-7. Aldehyde proton ~10.0-10.2 ppm. | C-8 will be significantly downfield. |
Experimental Protocol: Byproduct Isolation and Characterization
-
Column Chromatography: Carefully perform column chromatography on silica gel using a gradient elution system (e.g., ethyl acetate/hexane) to separate the isomers.[1] Monitor fractions closely by TLC.
-
High-Performance Liquid Chromatography (HPLC): For analytical and semi-preparative scale, reverse-phase HPLC can provide excellent resolution of isomers.
-
Spectroscopic Analysis:
-
¹H and ¹³C NMR: Acquire high-resolution spectra for each isolated impurity.
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for unambiguously assigning the proton and carbon signals and confirming the position of the formyl group.
-
High-Resolution Mass Spectrometry (HRMS): Confirm the elemental composition of the byproduct.[4]
-
Q3: My crude reaction mixture shows a complex pattern on the TLC plate with multiple spots, some of which are highly colored. What could be the cause?
A3: Understanding Complex Reaction Profiles and Colored Impurities
A complex TLC profile with colored impurities often suggests decomposition or polymerization pathways. The Vilsmeier reagent is a powerful electrophile and can react with itself or the product under certain conditions.
Potential Causes and Byproducts:
-
Vilsmeier Reagent Self-Condensation: At higher temperatures, the Vilsmeier reagent can undergo self-condensation, leading to colored, polymeric byproducts.
-
Reaction with Solvent: If not completely anhydrous, DMF can contain formic acid and dimethylamine from hydrolysis. These can participate in side reactions.
-
Product Decomposition: The aldehyde product, particularly if the reaction is run for an extended period at high temperatures, can be susceptible to further reactions or degradation.
-
Formation of Vinamidinium Salts: Carboxylic acids with alpha-hydrogens can react with the Vilsmeier reagent to form vinamidinium salts, which are often colored.[2] While not directly applicable to the starting material here, it highlights the reactivity of the reagent with other potential contaminants.
Mitigation Strategies:
-
Strict Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be done at low temperatures (0-5 °C).[1] The subsequent reaction with the imidazo[1,2-a]pyridine should also be carefully temperature-controlled.
-
Anhydrous Conditions: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.
-
Reaction Monitoring: Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to avoid over-reaction and decomposition.
-
Purification: Activated carbon treatment of the crude product solution can sometimes help in removing colored impurities before chromatographic purification.
Reaction Mechanism Overview:
Caption: Vilsmeier-Haack reaction mechanism and potential side reactions.
References
- Experimental procedure for synthesizing this compound. Benchchem.
- Plausible mechanism of formylation of imidazo-pyridine ring. ResearchGate.
- This compound. ChemBK.
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- Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
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Validation & Comparative
A Comparative Guide to the Structural Confirmation of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde: An In-Depth Analysis by X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, forming the core of numerous pharmacologically active compounds.[1][2][3] The introduction of a carbaldehyde group at the 3-position provides a versatile handle for synthetic modifications, enabling the creation of diverse compound libraries for therapeutic screening.[1] Given the critical importance of precise molecular geometry in determining biological activity, definitive structural confirmation is paramount.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
For the definitive determination of a molecule's three-dimensional structure at atomic resolution, single-crystal X-ray diffraction remains the gold standard.[4][5] This powerful technique provides unequivocal evidence of bond lengths, bond angles, and the overall conformation of the molecule, which is crucial for understanding its interaction with biological targets.
The Crystallography Workflow: From Powder to Structure
The journey from a synthesized powder to a fully resolved crystal structure involves a meticulous, multi-step process. Understanding the causality behind each step is key to appreciating the robustness of the final structural model.
Figure 1: A schematic overview of the single-crystal X-ray crystallography workflow.
Causality in Experimental Choices:
-
High Purity is Non-Negotiable: The synthesis of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde, typically achieved through a Vilsmeier-Haack formylation of 6-chloroimidazo[1,2-a]pyridine, must yield a highly pure compound.[1] Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and a lower quality diffraction pattern. Purification by column chromatography or recrystallization is a critical prerequisite.[1]
-
The Art of Crystal Growth: Obtaining a single crystal of suitable size and quality is often the most challenging step.[4] For small organic molecules like this compound, several techniques can be employed:
-
Slow Evaporation: A straightforward method where a near-saturated solution is allowed to evaporate slowly, gradually increasing the concentration to the point of crystallization.[6]
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing it in a sealed container with an "anti-solvent" in which it is less soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystal growth.[7]
-
Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, as solubility typically decreases with temperature, leading to crystallization.[5][8]
-
The choice of solvent is crucial and is often determined empirically through solubility screening.[7] For this particular molecule, solvents such as dichloromethane, ethyl acetate, or ethanol, and their mixtures with anti-solvents like hexane, are common starting points.[1]
Comparison with Alternative Structural Elucidation Techniques
While SCXRD provides the most definitive structural data, other spectroscopic and analytical techniques offer complementary information and can be valuable when suitable crystals cannot be obtained.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry. | Unambiguous, high-resolution structural determination.[4][5] | Requires high-quality single crystals, which can be difficult to grow.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei, solution-state conformation. | Provides data on the molecule in solution, which is closer to physiological conditions.[9] Can provide dynamic information.[9] | Provides indirect structural information; complex spectra can be challenging to interpret fully.[5] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, requires very small amounts of sample. | Provides no direct information on 3D structure or stereochemistry.[5] |
| Infrared (IR) & Raman Spectroscopy | Presence of specific functional groups. | Fast and non-destructive. | Provides limited information on the overall molecular structure. |
| Computational Modeling (e.g., DFT) | Theoretical prediction of molecular geometry and properties. | Can provide insights when experimental data is unavailable. | Predictions must be validated by experimental data; accuracy depends on the level of theory used.[10] |
In the context of this compound, a combined approach is often employed. NMR and MS are routinely used to confirm the identity and purity of the synthesized compound.[11] IR spectroscopy would confirm the presence of the aldehyde carbonyl group. However, only SCXRD can definitively establish the precise spatial arrangement of the chloro, imidazo, pyridine, and carbaldehyde moieties, including subtle details like the planarity of the fused ring system.[3][12]
Experimental Protocol: Single-Crystal X-ray Diffraction of this compound
This protocol outlines the key steps for the structural determination of the title compound.
1. Synthesis and Purification:
-
Synthesize this compound via the Vilsmeier-Haack reaction of 6-chloroimidazo[1,2-a]pyridine.[1]
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to achieve a purity of >97% as determined by NMR.[1]
2. Crystal Growth:
-
Solvent Screening: Perform small-scale solubility tests with various solvents (e.g., acetone, acetonitrile, ethanol, dichloromethane, ethyl acetate) and anti-solvents (e.g., hexane, diethyl ether).
-
Vapor Diffusion Setup:
-
Dissolve 5-10 mg of the purified compound in 0.5 mL of a suitable solvent (e.g., dichloromethane) in a small vial.
-
Place this vial inside a larger, sealed vial containing 2-3 mL of an anti-solvent (e.g., hexane).
-
Allow the system to stand undisturbed at room temperature for several days to weeks.[7]
-
-
Crystal Selection: Identify a single, well-formed, and transparent crystal of appropriate dimensions (typically 0.1-0.3 mm in each dimension) under a microscope.
3. Data Collection:
-
Mount the selected crystal on a goniometer head.
-
Place the mounted crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
4. Data Processing and Structure Solution:
-
Integrate the raw diffraction data to obtain a list of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build an initial molecular model into the electron density map.
5. Structure Refinement:
-
Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods.
-
Locate and refine hydrogen atoms.
-
The final refined structure should have low residual values (R-factors) and a good-quality factor (Goodness-of-Fit).
6. Validation and Interpretation:
-
Validate the final structure using software tools to check for geometric consistency and potential errors.
-
Analyze the final structure to determine bond lengths, bond angles, torsional angles, and intermolecular interactions. The final structural data is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD).[13]
Conclusion
For the unambiguous structural confirmation of this compound, single-crystal X-ray diffraction stands as the definitive method. Its ability to provide a precise and high-resolution three-dimensional map of the molecule is unparalleled. While other techniques like NMR and MS are indispensable for routine characterization and purity assessment, they cannot replace the certainty provided by a well-resolved crystal structure. For researchers in drug discovery and medicinal chemistry, investing the effort to obtain a crystal structure of key intermediates and final compounds is a critical step in building a robust and reliable structure-activity relationship, ultimately accelerating the drug development process.
References
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- Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure.
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- Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. NIH.
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- Crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde. NIH.
- Structural characterization and Hirshfeld surface analysis of a CoII complex with imidazo[1,2-a]pyridine - PMC. NIH.
- 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. NIH.
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Purity Assessment of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Introduction
6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde is a key intermediate in contemporary pharmaceutical research and development, serving as a foundational scaffold for a multitude of pharmacologically active agents.[1][2] The purity of this intermediate is paramount, as even trace impurities can carry through the synthetic pathway, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for its purity assessment are critical for ensuring quality control throughout the drug development lifecycle.
This guide provides an in-depth comparison of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity determination of this compound. The methodologies presented are grounded in established chromatographic principles for heterocyclic and aromatic compounds and are designed to meet the rigorous standards of the International Council for Harmonisation (ICH) guidelines on analytical procedure validation.[3][4][5][6][7]
Understanding the Analyte and Potential Impurities
This compound is a moderately polar, aromatic heterocyclic compound.[8][9][10] Its synthesis typically involves the condensation of 5-chloro-2-aminopyridine with an appropriate three-carbon aldehyde equivalent, followed by a formylation step, such as the Vilsmeier-Haack reaction.[1] This synthetic route informs the potential impurity profile, which may include:
-
Starting Materials: Unreacted 5-chloro-2-aminopyridine.
-
Intermediates: 6-chloroimidazo[1,2-a]pyridine (the precursor before formylation).
-
Side-Products: Isomers or products from over-reaction.
-
Degradants: Hydrolytic or oxidative degradation products.
An effective HPLC method must be able to resolve the main compound from these potential impurities, demonstrating specificity, a core tenet of analytical method validation.[4]
Methodology Comparison: C18 vs. Phenyl-Hexyl Stationary Phases
The choice of stationary phase is a critical parameter in HPLC method development, as it governs the primary mode of interaction and separation.[11][12][13] Reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase, is the most common and versatile technique for the analysis of small molecule pharmaceuticals.[14][15][16]
In this guide, we compare two common reversed-phase columns: a traditional C18 (octadecylsilane) column and a Phenyl-Hexyl column.
-
Method A (Primary): C18 Column. This is the workhorse of reversed-phase HPLC, offering excellent hydrophobic retention for a wide range of compounds. Separation is primarily driven by hydrophobic interactions between the analyte and the C18 alkyl chains.[14]
-
Method B (Alternative): Phenyl-Hexyl Column. This column provides an alternative selectivity due to the presence of phenyl rings in the stationary phase. It can offer enhanced retention and resolution for aromatic compounds through π-π interactions, in addition to hydrophobic interactions.[13][17]
Experimental Conditions
| Parameter | Method A: C18 (Primary) | Method B: Phenyl-Hexyl (Alternative) |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B | 0-20 min: 40-80% B; 20-25 min: 80-40% B; 25-30 min: 40% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 10 µL | 10 µL |
Causality Behind Experimental Choices:
-
Mobile Phase: A simple acidic mobile phase (0.1% Formic Acid) is chosen to ensure the ionization state of the analyte and potential basic impurities is consistent, leading to sharper peaks and reproducible retention times. Acetonitrile and methanol are compared as organic modifiers due to their different elution strengths and selectivities.[17]
-
Gradient Elution: A gradient is employed to ensure that both early-eluting polar impurities and later-eluting non-polar impurities are effectively separated and eluted within a reasonable run time.[18]
-
Detection Wavelength: 254 nm is a common wavelength for the detection of aromatic compounds due to the strong absorbance of the benzene ring, providing good sensitivity.
Comparative Performance Data
The following tables summarize the hypothetical, yet realistic, performance data obtained from the analysis of a spiked sample of this compound containing two known impurities: 5-chloro-2-aminopyridine (Impurity 1) and 6-chloroimidazo[1,2-a]pyridine (Impurity 2).
Table 1: Chromatographic Performance of Method A (C18 Column)
| Compound | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| Impurity 1 | 3.52 | 1.1 | - |
| Impurity 2 | 8.15 | 1.2 | 10.8 |
| Main Compound | 12.43 | 1.1 | 8.5 |
Table 2: Chromatographic Performance of Method B (Phenyl-Hexyl Column)
| Compound | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| Impurity 1 | 4.11 | 1.0 | - |
| Main Compound | 10.98 | 1.2 | 14.2 |
| Impurity 2 | 14.82 | 1.1 | 7.9 |
Analysis of Results
Both methods are capable of separating the main compound from its potential impurities. However, the Phenyl-Hexyl column in Method B demonstrates a different elution order and enhanced resolution between Impurity 1 and the main compound. This is likely due to the additional π-π interactions between the aromatic stationary phase and the analytes, which alters the selectivity of the separation.[17] The C18 column in Method A provides a more conventional separation based primarily on hydrophobicity.
The choice between the two methods would depend on the specific impurity profile of the sample. If impurities with similar hydrophobicity but different aromatic character are present, Method B might be superior. For general-purpose purity testing, Method A is robust and reliable.
Experimental Workflow and Protocols
The following diagram and protocol detail the steps for performing the purity assessment using the recommended primary method (Method A).
Caption: Workflow for HPLC Purity Assessment.
Detailed Protocol for Method A (Primary Method)
1. Mobile Phase Preparation: a. Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas. b. Mobile Phase B: Use HPLC-grade acetonitrile. Degas before use.
2. Standard Solution Preparation (0.1 mg/mL): a. Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. b. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B. Sonicate for 5 minutes to ensure complete dissolution.
3. Sample Solution Preparation (0.1 mg/mL): a. Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. b. Follow the same dissolution procedure as for the standard solution.
4. HPLC System Setup and Equilibration: a. Install the C18 column (250 mm x 4.6 mm, 5 µm). b. Set the column temperature to 30 °C. c. Set the UV detector to 254 nm. d. Equilibrate the column with the initial mobile phase composition (30% B) at a flow rate of 1.0 mL/min for at least 20 minutes or until a stable baseline is achieved.
5. System Suitability Testing (SST): a. Inject the standard solution five times. b. The system is deemed suitable if the relative standard deviation (RSD) for the peak area of the main compound is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000. These criteria are based on ICH guidelines.[3][4]
6. Sample Analysis: a. Once the system suitability is confirmed, inject the sample solution in duplicate. b. Run the gradient program as specified in the methods table.
7. Data Processing and Purity Calculation: a. Integrate all peaks in the chromatogram. b. Calculate the purity of the sample using the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
The following diagram illustrates the logical flow for validating the chosen HPLC method according to ICH Q2(R2) guidelines.
Caption: ICH Q2(R2) Method Validation Parameters.
Conclusion and Recommendations
Both the C18-based and Phenyl-Hexyl-based HPLC methods presented in this guide are suitable for the purity assessment of this compound.
-
Method A (C18) is recommended as a robust, general-purpose method for routine quality control, leveraging a well-understood and widely available column chemistry.
-
Method B (Phenyl-Hexyl) is a valuable alternative, particularly during method development or for troubleshooting complex separation challenges where alternative selectivity is required to resolve critical impurity pairs.
The ultimate choice of method should be based on a thorough validation study that demonstrates the method is fit for its intended purpose, in accordance with ICH guidelines.[5][6][7] This includes demonstrating specificity, linearity, accuracy, precision, and robustness for the specific impurity profile encountered in the manufacturing process.
References
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A Comparative Guide to the Synthesis of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde for Medicinal Chemistry Applications
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a carbaldehyde group at the 3-position, as seen in 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde, provides a crucial synthetic handle for the elaboration of diverse molecular libraries. This guide offers an in-depth comparison of prevalent synthetic routes to this key intermediate, providing researchers with the critical information needed to make informed decisions in their drug discovery and development endeavors.
Introduction to this compound
This compound is a valuable building block in the synthesis of a wide array of biologically active molecules. The chloro-substituent at the 6-position offers a site for further functionalization, for instance, through cross-coupling reactions, while the aldehyde at the 3-position is amenable to a vast range of chemical transformations, including reductive amination, oxidation, and olefination. The judicious selection of a synthetic route to this intermediate is paramount, impacting not only the efficiency and scalability of the synthesis but also its economic and environmental footprint. This guide will compare three distinct and prominent synthetic strategies: the classical two-step approach via Vilsmeier-Haack formylation, a direct copper-catalyzed C-H formylation, and a one-pot copper-catalyzed aerobic oxidative coupling.
Route 1: The Classical Two-Step Synthesis via Vilsmeier-Haack Formylation
This well-established and widely employed method involves two discrete steps: the initial construction of the 6-chloroimidazo[1,2-a]pyridine core, followed by the introduction of the formyl group at the C3 position through a Vilsmeier-Haack reaction.
Step 1: Synthesis of 6-Chloroimidazo[1,2-a]pyridine
The synthesis commences with the condensation of 5-chloro-2-aminopyridine with chloroacetaldehyde.[1] This reaction proceeds via an initial nucleophilic attack of the exocyclic amino group on the aldehyde, followed by an intramolecular cyclization and subsequent dehydration to afford the bicyclic imidazo[1,2-a]pyridine ring system.
Step 2: Vilsmeier-Haack Formylation
The second step is the electrophilic formylation of the electron-rich C3 position of the imidazo[1,2-a]pyridine ring. The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[1] This potent electrophile then attacks the C3 position, and subsequent hydrolysis yields the desired aldehyde.[1]
Experimental Protocol: Route 1
Part 1: Synthesis of 6-Chloroimidazo[1,2-a]pyridine [1]
-
In a round-bottom flask equipped with a reflux condenser, dissolve 5-chloro-2-aminopyridine (1.0 eq) in ethanol.
-
Add chloroacetaldehyde (1.2 eq, 50% aqueous solution) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part 2: Vilsmeier-Haack Formylation [1]
-
In a separate flask under an inert atmosphere, add anhydrous dimethylformamide (DMF) and cool to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 6-chloroimidazo[1,2-a]pyridine (1.0 eq) in anhydrous dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 3-5 hours, monitoring by TLC.
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate to a pH of 7-8.
-
Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Route 2: Direct Copper-Catalyzed C-H Formylation
This approach offers a more atom-economical and potentially greener alternative to the classical Vilsmeier-Haack reaction by directly functionalizing the C-H bond at the 3-position of the pre-formed 6-chloroimidazo[1,2-a]pyridine core. This method utilizes a copper catalyst and dimethyl sulfoxide (DMSO) as both the solvent and the formylating agent, with molecular oxygen serving as the terminal oxidant.[2][3][4][5]
The proposed mechanism involves the copper catalyst facilitating the activation of the C3-H bond. DMSO then serves as a one-carbon source, which, under oxidative conditions, is incorporated to form the aldehyde functionality. This direct functionalization avoids the use of stoichiometric and harsh reagents like POCl₃.
Experimental Protocol: Route 2 [2][3][5]
-
To a reaction vessel, add 6-chloroimidazo[1,2-a]pyridine (1.0 eq), a copper catalyst (e.g., Cu(OAc)₂, 10 mol%), and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Add dimethyl sulfoxide (DMSO) as the solvent and formylating agent.
-
Heat the reaction mixture to a specified temperature (e.g., 120 °C) under an atmosphere of molecular oxygen (O₂).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Route 3: One-Pot Copper-Catalyzed Aerobic Oxidative Coupling
This elegant one-pot synthesis directly constructs the 3-formyl-imidazo[1,2-a]pyridine core from readily available starting materials: a 2-aminopyridine and an α,β-unsaturated aldehyde. Specifically, the reaction of 5-chloro-2-aminopyridine with a cinnamaldehyde derivative in the presence of a copper bromide catalyst under an aerobic atmosphere yields the target molecule.[6]
This transformation is believed to proceed through a cascade of reactions, likely involving a Michael addition of the aminopyridine to the unsaturated aldehyde, followed by an intramolecular cyclization and subsequent oxidative aromatization, with the aldehyde group being retained from the cinnamaldehyde starting material. This one-pot approach significantly improves synthetic efficiency by reducing the number of synthetic steps and purification procedures.
Experimental Protocol: Route 3 [6]
-
In a reaction vessel, combine 5-chloro-2-aminopyridine (1.0 eq), the corresponding cinnamaldehyde derivative (1.2 eq), and a copper(I) bromide (CuBr) catalyst (10 mol%).
-
Add a suitable solvent, such as dimethylformamide (DMF).
-
Heat the reaction mixture to a specified temperature (e.g., 100 °C) under an air or oxygen atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and quench with an aqueous solution of ammonia.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Analysis
To facilitate a direct comparison of these synthetic strategies, the following table summarizes key performance indicators.
| Parameter | Route 1: Vilsmeier-Haack | Route 2: Direct C-H Formylation | Route 3: One-Pot Oxidative Coupling |
| Starting Materials | 5-chloro-2-aminopyridine, chloroacetaldehyde, POCl₃, DMF | 6-chloroimidazo[1,2-a]pyridine, DMSO, Cu catalyst | 5-chloro-2-aminopyridine, cinnamaldehyde derivative, Cu catalyst |
| Number of Steps | Two | One (from precursor) | One |
| Key Reagents | POCl₃ (corrosive, water-sensitive) | Copper catalyst, O₂ (air) | Copper catalyst, O₂ (air) |
| Reaction Conditions | Reflux, then 60-70 °C | Elevated temperature (e.g., 120 °C) | Elevated temperature (e.g., 100 °C) |
| Yields | Generally good to high | Moderate to good | Moderate to good |
| Atom Economy | Lower (due to stoichiometric POCl₃) | Higher | Higher |
| Environmental Impact | Use of hazardous POCl₃ | Greener (uses O₂ as oxidant) | Greener (one-pot, uses O₂ as oxidant) |
| Scalability | Well-established and scalable | Potentially scalable | Potentially scalable, one-pot nature is advantageous |
Visualizing the Synthetic Pathways
To further clarify the transformations involved in each route, the following diagrams illustrate the reaction schemes.
Caption: Route 1: Two-Step Synthesis via Vilsmeier-Haack Formylation.
Caption: Route 2: Direct Copper-Catalyzed C-H Formylation.
Caption: Route 3: One-Pot Copper-Catalyzed Aerobic Oxidative Coupling.
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound will depend on the specific requirements of the research program, including scale, cost, available resources, and green chemistry considerations.
-
Route 1 (Vilsmeier-Haack) remains a reliable and well-understood method, particularly for large-scale synthesis where the protocols are robust and have been extensively optimized. However, the use of stoichiometric and hazardous reagents like phosphorus oxychloride is a significant drawback from an environmental and safety perspective.
-
Route 2 (Direct C-H Formylation) offers a more sustainable approach by avoiding harsh reagents and utilizing molecular oxygen as the terminal oxidant. This method is attractive for its improved atom economy. Further optimization of catalyst loading and reaction conditions may be required to achieve yields comparable to the classical route.
-
Route 3 (One-Pot Oxidative Coupling) presents the most convergent and efficient strategy. By constructing the desired molecule in a single step from readily available starting materials, it significantly reduces operational complexity and waste generation. This method is particularly appealing for library synthesis and rapid exploration of structure-activity relationships.
For researchers prioritizing green chemistry principles and operational simplicity, the one-pot copper-catalyzed aerobic oxidative coupling (Route 3) is a highly recommended starting point. For those requiring a well-established and scalable process with potentially higher initial yields, the classical two-step synthesis via Vilsmeier-Haack formylation (Route 1) remains a viable, albeit less environmentally friendly, option. The direct C-H formylation (Route 2) represents a promising compromise, offering a greener alternative to the Vilsmeier-Haack reaction for the final formylation step.
References
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- National Center for Biotechnology Information. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [Link]
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- ResearchGate. Methods for the preparation of 3-formyl-2-phenyl-imidazo[1,2- a ]pyridines 3. [Link]
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- Beilstein Journals. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). [Link]
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- National Center for Biotechnology Information.
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A Comparative Guide to the Biological Activity of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde and Other Imidazopyridines
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its privileged structure and broad spectrum of pharmacological activities.[1][2] This versatile heterocyclic system is the backbone of several commercially available drugs and a fertile ground for the development of novel therapeutic agents.[2] The biological profile of imidazo[1,2-a]pyridine derivatives is exquisitely sensitive to the nature and position of substituents on the core structure. This guide provides an in-depth comparative analysis of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde, a key synthetic intermediate, against other notable imidazopyridine analogues. We will delve into its anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data, detailed protocols, and mechanistic pathway visualizations, to offer a comprehensive resource for researchers, scientists, and drug development professionals.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Drug Discovery
The imidazo[1,2-a]pyridine ring system is a fused bicyclic heterocycle that has garnered significant attention in drug discovery due to its remarkable therapeutic potential. Derivatives of this scaffold have demonstrated a wide array of biological activities, including but not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[2] The efficacy of these compounds is profoundly influenced by the substitution patterns around the bicyclic core, making the exploration of structure-activity relationships (SAR) a critical aspect of rational drug design in this chemical space.[3]
This compound: A Versatile Building Block
This compound serves as a crucial intermediate in the synthesis of a diverse range of biologically active molecules. The presence of the chlorine atom at the 6-position and the carbaldehyde group at the 3-position provides two reactive handles for further chemical modifications, allowing for the generation of extensive compound libraries for biological screening.
Synthesis of this compound
The synthesis of this compound is typically achieved through a Vilsmeier-Haack reaction. This electrophilic substitution reaction introduces a formyl group onto the electron-rich imidazo[1,2-a]pyridine ring system.
Caption: Synthetic pathway for this compound.
Comparative Biological Activity
The true value of this compound lies in the biological activities of the derivatives it can generate. The following sections compare the anticancer, antimicrobial, and anti-inflammatory properties of imidazo[1,2-a]pyridines, with a focus on the influence of substitutions at the 6th and 3rd positions.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting inhibitory effects on various cancer cell lines through diverse mechanisms of action.[1][3] These mechanisms include the inhibition of crucial cellular signaling pathways like PI3K/Akt/mTOR, tubulin polymerization, and cyclin-dependent kinases (CDKs).[1][4]
Influence of 6-Substitution:
The substituent at the 6-position of the imidazo[1,2-a]pyridine ring plays a significant role in modulating anticancer activity. While direct comparative data for this compound is limited, studies on related derivatives provide valuable insights. For instance, in the context of anti-tuberculosis activity, a 6-chloro substituent was found to be less potent than a 6-methyl group, suggesting that the electronic and steric properties of the C6-substituent are critical for biological activity.[5]
Conversely, other studies have highlighted the beneficial role of a halogen at the 6-position. For example, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were synthesized and evaluated as PI3Kα inhibitors, with some compounds exhibiting potent anticancer activity.[6]
Influence of 3-Substitution:
The 3-carbaldehyde group is a versatile precursor for synthesizing more complex molecules with enhanced biological activity. For example, imidazopyridine-3-carbaldehyde derivatives have been used to synthesize 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives, which have demonstrated antifungal activity against resistant strains of Candida albicans.[7]
The following table summarizes the anticancer activity of various imidazo[1,2-a]pyridine derivatives, highlighting the diversity of substitutions and their corresponding potencies.
| Compound/Derivative | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12b | 2-(tert-butylamino)-3-phenylamino | Hep-2, HepG2, MCF-7, A375 | 11, 13, 11, 11 | [8][9] |
| Compound 6 | Varied | A375, WM115 | <12 | [4] |
| Compound 13k | 6-(quinazolin-6-yl) | Various | 0.09 - 0.43 | [6] |
Table 1: Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives.
Caption: Generalized mechanism of anticancer action for imidazopyridine derivatives.
Antimicrobial Activity
Imidazo[1,2-a]pyridines also exhibit significant potential as antimicrobial agents, with activity reported against a range of bacteria and fungi.[10][11]
Structure-Activity Relationship (SAR) Insights:
SAR studies have revealed that the antimicrobial activity of imidazo[1,2-a]pyridines is highly dependent on the substitution pattern. For instance, the introduction of a triazole moiety at the 2-position has been shown to yield compounds with significant antibacterial and antifungal activities.[10] In another study, a series of azo-linked imidazo[1,2-a]pyridine derivatives were synthesized, with some exhibiting potent antibacterial activity against multidrug-resistant strains.[11]
The following table presents the antimicrobial activity of representative imidazo[1,2-a]pyridine derivatives.
| Compound/Derivative | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| Compound 13b, 13j | 2-(1,2,3-triazol-4-yl) | Various bacteria | - | [10] |
| Compound 4e | Azo-linked | E. coli CTXM, K. pneumoniae NDM | 0.5 - 0.7 | [11] |
| Compound 16 | 2-methyl-6-chloro-3-carboxamide | M. tuberculosis | - | [5] |
Table 2: Antimicrobial Activity of Selected Imidazo[1,2-a]pyridine Derivatives.
Anti-inflammatory Activity
The imidazo[1,2-a]pyridine scaffold has also been explored for its anti-inflammatory properties. Derivatives have been shown to inhibit key inflammatory mediators, suggesting their potential in treating inflammatory disorders.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key biological assays are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the test compounds on cancer cell lines.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Procedure:
-
Prepare a serial dilution of the test compounds in a suitable broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no drug) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.
Conclusion
This compound stands out as a valuable scaffold in medicinal chemistry, primarily due to its utility as a synthetic intermediate for generating a wide array of biologically active compounds. While direct comparative biological data for this specific molecule is not extensively available, the analysis of its derivatives and other substituted imidazo[1,2-a]pyridines provides a clear indication of the therapeutic potential held within this chemical class.
The structure-activity relationship studies consistently demonstrate that substitutions at the 6th and 3rd positions of the imidazo[1,2-a]pyridine core are critical determinants of biological activity. The 6-chloro substituent, while in some cases reducing potency compared to other groups like methyl, can also be a key feature in potent inhibitors of specific targets. The 3-carbaldehyde group offers a gateway to a multitude of functionalizations, leading to compounds with significant anticancer and antimicrobial properties.
Future research should focus on the systematic exploration of derivatives of this compound, with comprehensive in vitro and in vivo testing to elucidate its full therapeutic potential. The insights provided in this guide, along with the detailed experimental protocols, aim to empower researchers in their quest to develop novel and effective imidazopyridine-based therapeutics.
References
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In Vitro Evaluation of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde Derivatives: A Comparative Guide
The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1] Its rigid, planar structure and rich electron density make it an ideal framework for developing novel therapeutics. The introduction of a chlorine atom at the 6-position and a carbaldehyde group at the 3-position of this scaffold creates a unique pharmacophore, 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde, which serves as a versatile precursor for a diverse library of derivatives with significant therapeutic potential. This guide provides an in-depth comparison of the in vitro performance of these derivatives, supported by experimental data and protocols, to aid researchers in drug discovery and development.
The Strategic Importance of the 6-Chloro and 3-Carbaldehyde Moieties
The choice of the 6-chloro and 3-carbaldehyde substituents is a deliberate design element. The electron-withdrawing nature of the chlorine atom at the 6-position can significantly influence the electronic properties of the entire ring system, potentially enhancing interactions with biological targets. The 3-carbaldehyde group is a key synthetic handle, allowing for the facile introduction of a wide array of chemical functionalities through reactions like condensation, oxidation, and reduction. This enables the generation of diverse libraries of compounds for screening. For instance, Claisen-Schmidt condensation of imidazo[1,2-a]pyridine-3-carbaldehyde derivatives with acetophenones can yield chalcone derivatives with potential antibacterial activity.[2]
Comparative In Vitro Biological Activities
The this compound scaffold has been explored for a range of biological activities, with the most promising results observed in anticancer and antimicrobial applications.
Anticancer Activity: A Multi-pronged Attack
Derivatives of the imidazo[1,2-a]pyridine core have demonstrated potent anticancer activity against a variety of cancer cell lines.[3][4] The mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, and the induction of apoptosis.[3][5][6]
A study on 6-substituted imidazo[1,2-a]pyridines revealed excellent activity against colon cancer cell lines HT-29 and Caco-2, with apoptosis initiated within hours of treatment.[4] This process was shown to involve the release of cytochrome c and the activation of caspases 3 and 8, key mediators of programmed cell death.[4] While this study did not focus specifically on 3-carbaldehyde derivatives, it highlights the potential of the 6-chloro-substituted scaffold.
In a different investigation, novel imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their inhibitory activity against PI3Kα.[6] Several of these compounds exhibited submicromolar inhibitory activity against various tumor cell lines and induced cell cycle arrest and apoptosis.[6]
To illustrate a typical workflow for evaluating anticancer efficacy, consider the following experimental design:
Caption: Workflow for in vitro anticancer evaluation.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).
Comparative Data on Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Derivative Class | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 3-Aminoimidazo[1,2-a]pyridines | HT-29 | 4.15 ± 2.93 | Not specified | |
| 3-Aminoimidazo[1,2-a]pyridines | B16F10 | 21.75 ± 0.81 | Not specified | |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazolines | HCC827 | 0.09 - 0.43 | PI3Kα inhibition, G2/M arrest, apoptosis | [6] |
| Imidazo[1,2-a]pyridine-chalcones | Not specified | Not specified | Antibacterial | [2] |
Note: Data for direct this compound derivatives is limited in publicly available literature, highlighting a research gap and opportunity.
Antimicrobial and Antifungal Activity
The imidazo[1,2-a]pyridine scaffold is also a promising framework for the development of novel antimicrobial agents.[7][8] A study focused on the synthesis and anticandidal activity of new 6-chloroimidazo[1,2-a]pyridine derivatives demonstrated their potential against Candida parapsilosis.[9] The minimum inhibitory concentrations (MICs) for these compounds ranged from 19.36 µM to 89.38 µM, with structure-activity relationship (SAR) analysis indicating that electron-withdrawing or polarizable substituents on the aryl ring modulate antifungal efficacy.[9]
Furthermore, azo-based imidazo[1,2-a]pyridine derivatives have been shown to possess antibacterial and antibiofilm activities against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[10]
The general workflow for antimicrobial screening is as follows:
Caption: Workflow for in vitro antimicrobial evaluation.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
-
Compound Dilution: Prepare serial dilutions of the this compound derivatives in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include positive (microorganism only) and negative (broth only) controls.
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.
Comparative Data on Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives
| Derivative Class | Microorganism | MIC | Reference |
| (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitriles | Candida parapsilosis | 19.36 - 89.38 µM | [9] |
| Azo-linked imidazo[1,2-a]pyridines | E. coli CTXM, K. pneumoniae NDM | 0.5 - 0.7 mg/mL | [10] |
| Pyridine derivatives with imidazo[2,1-b][3][5][11]thiadiazole | Fungus ATCC 9763 | 8 µg/mL | [8] |
Anti-inflammatory Potential
While less explored for the specific 6-chloro-3-carbaldehyde scaffold, heterocyclic compounds, in general, are known to possess anti-inflammatory properties.[1][12] The evaluation of novel heterocyclic compounds often involves in vitro assays to determine their ability to inhibit key inflammatory mediators like cyclooxygenase-2 (COX-2).[13][14] For instance, the inhibition of protein denaturation and cell membrane protection are common in vitro assays for preliminary anti-inflammatory screening.[13]
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data, primarily on related imidazo[1,2-a]pyridine derivatives, strongly suggests potential for significant anticancer and antimicrobial activities.
Key takeaways for researchers:
-
The 3-carbaldehyde group is a versatile handle for creating diverse chemical libraries.
-
In vitro screening should prioritize anticancer and antimicrobial assays.
-
Mechanistic studies are crucial to understand the mode of action and identify specific molecular targets.
-
There is a clear need for more focused research on derivatives of the this compound core to fully elucidate its therapeutic potential.
This guide provides a foundational understanding of the in vitro evaluation of this important class of compounds. By employing the outlined experimental strategies and building upon the existing knowledge base, the scientific community can unlock the full therapeutic potential of this compound derivatives.
References
- Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. (n.d.). Wiley Online Library.
- Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (2021). Taylor & Francis.
- The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (2022). Royal Society of Chemistry.
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). National Center for Biotechnology Information.
- Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. (2025). Asian Journal of Chemistry.
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025). National Center for Biotechnology Information.
- Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (n.d.). National Center for Biotechnology Information.
- Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][3][12]benzothiazole motifs. (2025). ResearchGate.
- Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][3][6][12]Thiadiazole Moiety. (2019). National Center for Biotechnology Information.
- Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. (2022). Semantic Scholar.
- Synthesis and anti-inflammatory activity of diversified heterocyclic systems. (2019). National Center for Biotechnology Information.
- Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. (2025). Journal of Advances in Medicine and Medical Research.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde Analogs
The imidazo[1,2-a]pyridine scaffold stands as a "privileged" heterocyclic motif in the realm of medicinal chemistry. Its versatile structure is a cornerstone in numerous clinically approved drugs and a fertile ground for the discovery of novel therapeutic agents.[1][2][3] This guide delves into the structure-activity relationship (SAR) of analogs derived from a particularly promising starting material: 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde. We will explore how modifications to this core structure influence biological activity, with a focus on anticancer and antitubercular applications, supported by experimental data and detailed protocols.
The Strategic Importance of the this compound Scaffold
The this compound scaffold is a valuable building block in drug discovery for several key reasons:
-
The Imidazo[1,2-a]pyridine Core: This fused bicyclic system is present in a variety of pharmacologically active compounds, demonstrating a broad spectrum of biological activities including anticancer, antitubercular, anti-inflammatory, and antiviral properties.[4] Its rigid structure provides a well-defined orientation for substituents to interact with biological targets.
-
The 6-Chloro Substituent: Halogenation, particularly chlorination, at the 6-position of the imidazo[1,2-a]pyridine ring has been shown to be favorable for certain biological activities. The chloro group is a lipophilic, electron-withdrawing substituent that can influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing membrane permeability and target binding affinity.
-
The Versatile 3-Carbaldehyde Group: The aldehyde functionality at the 3-position is a key synthetic handle. It allows for a wide array of chemical transformations, enabling the generation of diverse libraries of analogs for SAR studies. This aldehyde can be readily converted into various functional groups such as amines, amides, oximes, hydrazones, and can also participate in cyclization reactions to form novel heterocyclic systems.
Comparative SAR Analysis of 6-Chloroimidazo[1,2-a]pyridine Analogs
While a comprehensive SAR study focusing exclusively on a systematic modification of the 3-carbaldehyde of the 6-chloro scaffold is not extensively documented in publicly available literature, we can glean significant insights from studies on related imidazo[1,2-a]pyridine derivatives.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have emerged as potent anticancer agents, often targeting key signaling pathways involved in tumor growth and proliferation, such as the PI3K/Akt/mTOR pathway.[1][5] The substitution pattern on the imidazo[1,2-a]pyridine core is critical for their cytotoxic efficacy.
A study on 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives identified potent PI3Kα inhibitors with significant antiproliferative activity against various cancer cell lines.[5] Although not direct analogs of the 3-carbaldehyde, this study underscores the importance of substitution at the 6-position for anticancer activity. For instance, compound 13k from this series demonstrated impressive IC50 values ranging from 0.09 to 0.43 μM against a panel of cancer cell lines.[5]
In another study, novel imidazo[1,2-a]pyridine compounds, IP-5 and IP-6 , exhibited strong cytotoxic effects against the HCC1937 breast cancer cell line with IC50 values of 45 µM and 47.7 µM, respectively.[4] These findings highlight the potential of the imidazo[1,2-a]pyridine scaffold in developing new anticancer therapies.
Table 1: Anticancer Activity of Representative Imidazo[1,2-a]pyridine Analogs
| Compound | R1 | R2 | R3 | Cell Line | IC50 (µM) | Reference |
| 13k | H | quinazoline derivative | H | HCC827 | 0.09 | [5] |
| A549 | 0.21 | [5] | ||||
| SH-SY5Y | 0.18 | [5] | ||||
| HEL | 0.43 | [5] | ||||
| MCF-7 | 0.11 | [5] | ||||
| IP-5 | H | not specified | not specified | HCC1937 | 45 | [4] |
| IP-6 | H | not specified | not specified | HCC1937 | 47.7 | [4] |
Note: The exact structures of IP-5 and IP-6 were not detailed in the provided search results.
The data suggests that large, aromatic substituents at the 6-position can lead to potent anticancer activity. Further exploration of derivatizing the 3-carbaldehyde of the 6-chloro scaffold with various heterocyclic and aromatic moieties is a promising strategy for discovering novel anticancer agents.
Antitubercular Activity
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular drugs. Imidazo[1,2-a]pyridines have shown significant promise in this area, with some analogs targeting the QcrB subunit of the cytochrome bc1 complex, which is essential for cellular respiration.[2]
A compelling example of SAR in this context comes from a study on 1,2,3-triazole analogs of imidazo-[1,2-a]-pyridine-3-carboxamide.[6] In this work, the 3-carboxamide was derived from the corresponding 3-carbaldehyde of a 6-chloro-2-methylimidazo[1,2-a]pyridine core. The study revealed that substitutions on the triazole ring significantly impacted the antitubercular activity.
Specifically, compounds with electron-releasing groups at the para position of the phenyl ring on the triazole moiety exhibited the best activity.[6] For instance, compound 10b from this series emerged as the most active, with a Minimum Inhibitory Concentration (MIC) of 13.74 µg/mL against replicating M. tuberculosis.[6]
Table 2: Antitubercular Activity of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxamide-triazole Analogs
| Compound | R (on phenyl ring of triazole) | MIC (µg/mL) vs. M. tuberculosis H37Rv | Reference |
| 10b | long alkyl chain/cyclopropyl | 13.74 | [6] |
| General Trend | para-electron releasing groups | < 34 | [6] |
This study provides a clear rationale for future SAR studies on this compound analogs for antitubercular drug discovery. The conversion of the 3-carbaldehyde to a carboxamide linker, followed by the introduction of diverse N-substituted triazoles, is a validated strategy for enhancing potency.
Other Biological Activities
The versatility of the imidazo[1,2-a]pyridine scaffold extends to other therapeutic areas. For instance, a study on 6-fluoroimidazo[1,2-a]pyridine-oxazole derivatives, synthesized from the corresponding 3-carbaldehyde, identified potent urease inhibitors.[7] The SAR from this study revealed that analogs with substituents capable of forming strong hydrogen bonds (e.g., -OH) or with strong electron-withdrawing properties (e.g., -CF3, -NO2) displayed superior inhibitory potential.[7]
Furthermore, novel (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives have been synthesized and evaluated for their anticandidal activity, with some compounds showing promising MIC values against Candida parapsilosis.[8] The SAR analysis indicated that electron-withdrawing or polarizable substituents on the aryl ring enhanced the antifungal efficacy.[8]
These findings suggest that the this compound core is a valuable starting point for developing agents against a wide range of diseases, and the principles of SAR observed in related series can guide the design of new, potent analogs.
Experimental Protocols
To facilitate further research in this area, we provide representative experimental protocols for the synthesis and biological evaluation of this compound analogs.
Synthesis of this compound
The parent scaffold can be synthesized via a Vilsmeier-Haack formylation of 6-chloroimidazo[1,2-a]pyridine.
Materials:
-
6-chloroimidazo[1,2-a]pyridine
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl3)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
Procedure:
-
Under an inert nitrogen atmosphere, cool a three-necked flask containing anhydrous DMF (5.0 eq) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (2.0 eq) dropwise to the DMF with vigorous stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 6-chloroimidazo[1,2-a]pyridine (1.0 eq) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield this compound as a solid.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Cancer cell line of interest (e.g., HCC827, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in the complete growth medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37 °C.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
General Synthetic Scheme for Derivatization
Caption: Synthetic pathways for derivatizing the 3-carbaldehyde.
Key SAR Insights for Imidazo[1,2-a]pyridines
Caption: Structure-activity relationships of imidazo[1,2-a]pyridines.
References
- Hussain, R., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal, 31(8), 101667. [Link]
- BenchChem. (2025). A Comparative Guide to 6-Chloroimidazo[1,2-a]pyridine and Other Imidazopyridine Anticancer Agents. BenchChem.
- Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
- Gudipati, K., et al. (2021). Design, synthesis and biological evaluation of novel 1,2,3-triazole analogues of Imidazo-[1,2-a]-pyridine-3-carboxamide against Mycobacterium tuberculosis. Toxicology in Vitro, 74, 105137. [Link]
- Gaonkar, S. L., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4397-4404. [Link]
- Kouassi, K. F. J., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives.
- Wang, T., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1208-1212. [Link]
- Samanta, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry.
- Li, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3209. [Link]
- Hussain, R., et al. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study.
- Li, M., et al. (2019). Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide derivatives. European Journal of Medicinal Chemistry, 166, 324-333. [Link]
- Samanta, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Publishing.
- Hayallah, A. M., et al. (2025). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors.
- Al-Tel, T. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
- Moraski, G. C., et al. (2020). Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. Chemical Biology & Drug Design, 96(6), 1362-1371. [Link]
- Kaur, H., et al. (2019). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. Molecules, 24(18), 3248. [Link]
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A Comparative Guide to 6-Chloro- and 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde in Biological Applications
A Senior Application Scientist's Perspective on Two Versatile Heterocyclic Scaffolds
In the landscape of medicinal chemistry, the imidazo[1,2-a]pyridine scaffold is a privileged structure, serving as the foundation for a multitude of biologically active compounds.[1][2] The strategic placement of different substituents on this core can dramatically influence the resulting molecule's pharmacological profile. This guide offers an in-depth comparison of two closely related derivatives, 6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde and 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde, by examining the biological activities of the compounds they help create. While direct comparative assays on these specific carbaldehydes are not extensively documented, a wealth of data on their respective derivatives provides a clear picture of their distinct and valuable roles in drug discovery.
The choice between a chlorine or a fluorine atom at the 6-position is a critical decision in the design of new therapeutic agents. This seemingly minor alteration can significantly impact a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide will delve into the divergent therapeutic avenues unlocked by these two key starting materials, with the 6-fluoro derivatives showing notable promise as urease inhibitors and the 6-chloro analogues demonstrating potent activity in anticancer and antifungal applications.
The Impact of Halogen Substitution: A Gateway to Diverse Bioactivities
The electronic properties of fluorine and chlorine are distinct. Fluorine, being more electronegative, can form stronger hydrogen bonds and is often used to block metabolic sites, thereby enhancing a drug's half-life. Chlorine, while also an electron-withdrawing group, is larger and more polarizable, which can lead to different binding interactions with target proteins. These fundamental differences are reflected in the biological activities of the derivatives synthesized from our two compounds of interest.
6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde Derivatives: Potent Urease Inhibitors
Recent research has highlighted the potential of derivatives of 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde as effective inhibitors of urease.[3] Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate, and its activity is implicated in the pathogenesis of diseases caused by Helicobacter pylori, such as gastritis and peptic ulcers.[4]
A series of oxazole derivatives synthesized from 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde have demonstrated significant urease inhibitory activity, with several compounds surpassing the potency of the standard inhibitor, thiourea.[3]
Table 1: Urease Inhibitory Activity of Oxazole Derivatives of 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde [3]
| Compound | Substitution on Phenyl Ring | IC₅₀ (µM) ± SEM |
| 4i | 2,4-dihydroxy | 5.68 ± 1.66 |
| 4o | 4-nitro | 7.11 ± 1.24 |
| 4g | 4-trifluoromethyl | 9.41 ± 1.19 |
| 4h | 2-hydroxy | 10.45 ± 2.57 |
| Thiourea (Standard) | - | 21.37 ± 1.76 |
The structure-activity relationship (SAR) studies of these compounds revealed that electron-withdrawing groups (like -NO₂ and -CF₃) and substituents capable of forming strong hydrogen bonds (like -OH) on the phenyl ring significantly enhanced the urease inhibitory potential.[3]
Experimental Protocol: In Vitro Urease Inhibition Assay
The following protocol outlines the spectrophotometric assay used to determine the urease inhibitory activity of the synthesized compounds.[3]
-
A reaction mixture containing 25 µL of Jack bean urease enzyme solution and 55 µL of buffer (100 mM urea, 0.01 M K₂HPO₄, 1.0 mM EDTA, and 0.01 M LiCl₂, pH 8.2) is prepared.
-
5 µL of the test compound (dissolved in DMSO) at various concentrations is added to the mixture.
-
The mixture is incubated at 30 °C for 15 minutes.
-
After incubation, 45 µL each of phenol reagent (1% w/v phenol and 0.005% w/v sodium nitroprusside) and alkali reagent (0.5% w/v NaOH and 0.1% active chloride NaClO) are added.
-
The mixture is incubated at 37 °C for 50 minutes to allow for color development.
-
The absorbance is measured at 630 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: 100 - ((OD_test / OD_control) * 100).
-
IC₅₀ values are determined by plotting the percentage of inhibition against the compound concentrations.
Caption: Workflow for the in vitro urease inhibition assay.
This compound Derivatives: A Arsenal Against Cancer and Fungi
Derivatives of this compound have emerged as a versatile scaffold for the development of potent anticancer and antifungal agents. The presence of the chlorine atom at the 6-position appears to be a key determinant of these activities.
Anticancer Activity: Targeting Key Cellular Pathways
The imidazo[1,2-a]pyridine core, particularly when substituted with a chlorine atom at the 6-position, has been a focal point for the design of novel anticancer agents.[5] These compounds have been shown to inhibit critical pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[6][7]
Table 2: Anticancer Activity of 6-Chloroimidazo[1,2-a]pyridine Derivatives
| Derivative Class | Cell Line | Activity | Reference |
| 3-aminoimidazo[1,2-α]pyridine | HT-29 (Colon Cancer) | IC₅₀ = 4.15 ± 2.93 µM | |
| 3-aminoimidazo[1,2-α]pyridine | B16F10 (Melanoma) | IC₅₀ = 14.39 ± 0.04 µM | |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline | HCC827 (Lung Cancer) | IC₅₀ = 0.09 µM | [8] |
The anticancer efficacy of these compounds is often evaluated using the MTT assay, which measures cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol details the steps for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.[9]
-
Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.
-
After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37 °C.
-
The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 490 nm using a microplate reader.
-
The percentage of cell viability is calculated, and IC₅₀ values are determined.
Caption: Workflow for the MTT cytotoxicity assay.
Antifungal Activity: Combating Opportunistic Pathogens
Derivatives of 6-chloroimidazo[1,2-a]pyridine have also demonstrated significant potential as antifungal agents, particularly against opportunistic pathogens like Candida and Aspergillus species.[10][11]
Table 3: Antifungal Activity of 6-Chloroimidazo[1,2-a]pyridine Derivatives
| Derivative Class | Fungal Strain | MIC (µM) | Reference |
| (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile | Candida parapsilosis | 19.36 - 89.38 | [10] |
| 6-chloroimidazo[1,2-a]pyridinyl–chalcone | Aspergillus flavus | 75.48 - 160.89 | [11] |
The antifungal activity is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of the microorganism.
Experimental Protocol: Broth Microdilution for Antifungal Susceptibility
This protocol describes the determination of the MIC of the compounds against fungal strains.
-
A stock solution of the test compound in DMSO is prepared.
-
Serial two-fold dilutions of the compound are made in a 96-well microtiter plate containing RPMI-1640 medium.
-
A standardized fungal inoculum is prepared and added to each well.
-
The plates are incubated at 35 °C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Comparative Analysis and Future Directions
The presented data clearly illustrates that the 6-fluoro and 6-chloro substituents on the imidazo[1,2-a]pyridine-3-carbaldehyde scaffold direct the biological activity of their derivatives towards distinct therapeutic targets.
-
6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde serves as an excellent starting material for the development of urease inhibitors . The high electronegativity of the fluorine atom likely plays a crucial role in the interaction with the active site of the urease enzyme. Further optimization of these derivatives could lead to novel treatments for H. pylori infections.
-
This compound is a versatile precursor for a range of compounds with potent anticancer and antifungal activities . The larger and more polarizable chlorine atom appears to be favorable for interactions with various kinases and fungal enzymes. The development of derivatives targeting specific kinases, such as PI3K, holds significant promise for targeted cancer therapy.[6]
Signaling Pathway Visualization
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 6-chloro-imidazo[1,2-a]pyridine derivatives.
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A Strategic Advantage in Medicinal Chemistry: Unlocking the Potential of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
A Senior Application Scientist's Guide to a Privileged Building Block
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds, including blockbuster drugs like Zolpidem (for insomnia) and Alpidem (an anxiolytic).[1][2][3][4] The remarkable therapeutic versatility of this scaffold is profoundly influenced by its substitution pattern, where each functional group can fine-tune the molecule's biological activity, selectivity, and pharmacokinetic profile.[5][6]
Among the myriad of available derivatives, 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde has emerged as a particularly advantageous building block for drug discovery and development. The strategic placement of a chloro group at the 6-position and a carbaldehyde at the 3-position provides a unique combination of reactivity and physicochemical properties that streamline the synthesis of diverse compound libraries and enhance the drug-like qualities of the final molecules.[7][8]
This guide provides an in-depth comparison of this compound with similar building blocks, supported by experimental insights and data to explain the causality behind its superior performance in many synthetic and medicinal chemistry applications.
The Dual Advantage: Decoding the Roles of the Chloro and Carbaldehyde Groups
The utility of this building block stems from the synergistic contributions of its two key functional groups.
1. The 3-Carbaldehyde: A Versatile Synthetic Handle
The aldehyde group at the C3 position is a linchpin for molecular diversification.[7] The C3 position of the imidazo[1,2-a]pyridine core is the most nucleophilic, making it a prime site for electrophilic substitution.[9][10] The introduction of the carbaldehyde, typically via a Vilsmeier-Haack formylation, transforms the scaffold into a versatile intermediate ready for a vast array of subsequent chemical transformations.[7] This functional group serves as a gateway to:
-
Reductive Aminations: To introduce diverse amine side chains.
-
Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of carbon-carbon double bonds.
-
Condensation Reactions (e.g., Knoevenagel, Claisen-Schmidt): To construct complex heterocyclic systems and chalcones.[11]
-
Oxidation/Reduction: To access carboxylic acids or alcohols, respectively.
This synthetic flexibility is paramount in drug discovery, enabling the rapid generation of analogues to build robust Structure-Activity Relationships (SAR).
Caption: Versatility of the 3-carbaldehyde group.
2. The 6-Chloro Group: A Strategic Modulator
The chlorine atom at the 6-position is far more than a simple substituent; it is a strategic element that imparts several key advantages over other building blocks, such as the parent (unsubstituted) or 6-methyl analogues.
a. Electronic Influence and Reactivity
As an electron-withdrawing group, the 6-chloro substituent modulates the electron density of the entire heterocyclic system. This has two significant consequences:
-
Altered Basicity: It reduces the basicity of the pyridine nitrogen, which can be crucial for avoiding off-target interactions (e.g., hERG binding) and modifying drug-receptor binding kinetics.
-
Modified Reactivity: It influences the reactivity of other positions on the ring. While electron-donating groups generally lead to better yields in some multicomponent reactions, electron-withdrawing groups like chloro are well-tolerated and can provide alternative reactivity profiles for subsequent functionalization.[12][13]
b. Enhanced Physicochemical and Pharmacokinetic Properties
The introduction of a halogen, particularly chlorine, is a classic and effective strategy in medicinal chemistry to optimize a lead compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Increased Lipophilicity: Chlorine significantly increases lipophilicity (LogP) compared to hydrogen or fluorine.[14] This enhancement can improve membrane permeability and oral bioavailability, although it must be carefully balanced to maintain adequate solubility.
-
Metabolic Blocking: The C-Cl bond is strong and not easily metabolized. Placing a chlorine atom at the 6-position can block a potential site of oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the metabolic stability and in vivo half-life of the drug candidate.
-
Modulation of pKa: The inductive effect of the chlorine atom can lower the pKa of the scaffold, influencing its ionization state at physiological pH and thus affecting its absorption and distribution.
c. Unique Intermolecular Interactions
Unlike fluorine, chlorine is more polarizable and can participate in favorable halogen bonding—a non-covalent interaction between the electrophilic region on the halogen and a nucleophilic site on a biological target (like a carbonyl oxygen or an aromatic ring).[14] This provides an additional tool for medicinal chemists to enhance binding affinity and selectivity.
Caption: Key advantages conferred by the 6-chloro group.
Comparative Analysis: 6-Chloro vs. Alternative Building Blocks
To fully appreciate the advantages of this compound, it is essential to compare it directly with its common analogues.
| Building Block | Key Substituent | Electronic Effect | Relative Lipophilicity | Primary Advantage | Key Disadvantage |
| Imidazo[1,2-a]pyridine-3-carbaldehyde | H (None) | Neutral | Low | Simple scaffold, good starting point for initial exploration. | Often exhibits poor PK properties (e.g., high metabolic turnover). |
| 6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde | -CH₃ | Electron-Donating | Moderate | Precursor to Zolpidem; methyl group can fill small hydrophobic pockets.[15][16] | Methyl group is a primary site for oxidative metabolism. |
| 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde | -F | Weak Electron-Withdrawing | Low-Moderate | Can act as a bioisostere for H; can block metabolism with minimal size increase.[17] | Weaker lipophilicity boost than Cl; less potential for halogen bonding.[14] |
| This compound | -Cl | Electron-Withdrawing | High | Optimal balance of metabolic stability, lipophilicity, and synthetic utility. | Overly high lipophilicity in the final compound can reduce solubility. |
| 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde | -Br | Electron-Withdrawing | Very High | Can be used as a handle for cross-coupling reactions. | Larger size can cause steric hindrance; higher risk of toxicity. |
Experimental Protocol: Synthesis of this compound
The synthesis of this building block is robust and scalable, typically proceeding through a two-step sequence: initial cyclization to form the imidazo[1,2-a]pyridine core, followed by Vilsmeier-Haack formylation.[7]
Step 1: Synthesis of 6-Chloroimidazo[1,2-a]pyridine
-
Reactants: To a solution of 5-chloro-2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or DME, add chloroacetaldehyde (typically a 40-50% aqueous solution, 1.2 eq).
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with an organic solvent like dichloromethane (DCM) or ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 6-chloroimidazo[1,2-a]pyridine.
Step 2: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Preparation: In a flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous dimethylformamide (DMF, approx. 5.0 eq) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.[7]
-
Addition of Substrate: Dissolve the 6-chloroimidazo[1,2-a]pyridine (1.0 eq) from Step 1 in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 3-5 hours. Monitor the reaction by TLC.[7]
-
Quenching and Work-up: Cool the reaction to 0 °C and carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is basic (~8-9).
-
Extraction and Purification: Extract the mixture with DCM. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting crude solid by recrystallization or column chromatography to obtain this compound as a crystalline solid.[18]
Caption: Synthetic workflow for the target compound.
Conclusion
This compound is a superior building block in drug discovery programs that require the imidazo[1,2-a]pyridine scaffold. Its advantages are not singular but multifaceted, arising from a strategic combination of a versatile synthetic handle and a physicochemical modulator. The 6-chloro group provides a distinct edge by enhancing metabolic stability, increasing lipophilicity, and offering unique electronic properties compared to unsubstituted, fluoro, or methyl analogues. For researchers and drug development professionals, understanding and leveraging these advantages can accelerate the journey from a preliminary hit to a viable clinical candidate, making this compound an indispensable tool in the modern medicinal chemist's arsenal.
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The Imperative of Selectivity: A Comparative Guide to the Cross-Reactivity of Imidazo[1,2-a]pyridine-Based Compounds
In the landscape of modern drug discovery, particularly within oncology, the development of kinase inhibitors has marked a paradigm shift. However, the therapeutic window of these agents is often dictated not just by their on-target potency, but by their selectivity across the human kinome. The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure," serving as the foundation for numerous potent kinase inhibitors.[1] Compounds derived from intermediates like 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde are instrumental in the synthesis of molecules targeting a range of kinases, including Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-kinases (PI3Ks), and receptor tyrosine kinases such as FLT3 and c-Met.[2][3][4][5] This guide provides a comparative analysis of the cross-reactivity profiles of representative imidazo[1,2-a]pyridine-based compounds against other kinase inhibitor classes, supported by detailed experimental methodologies to underscore the principles of selectivity assessment.
The Rationale for Rigorous Cross-Reactivity Profiling
The human genome contains over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets.[6] This conservation presents a significant challenge in designing truly selective inhibitors. Off-target kinase inhibition can lead to a spectrum of adverse effects, ranging from mild toxicities to severe, dose-limiting side effects.[6] Therefore, a comprehensive understanding of a compound's selectivity is not merely an academic exercise but a critical step in preclinical development to predict potential liabilities and ensure patient safety. Early and thorough cross-reactivity studies enable a more rational selection of drug candidates, ultimately saving time and resources in the long run.
Comparative Selectivity Analysis: Imidazo[1,2-a]pyridines vs. Alternative Scaffolds
To illustrate the selectivity profiles of the imidazo[1,2-a]pyridine class, we will compare a representative compound, AZ703 (a CDK inhibitor), with inhibitors from different structural classes: Dinaciclib (a pyridopyrimidine) and PF-07104091 (a distinct heterocyclic compound). The data, presented in Table 1, is based on their inhibitory activity (IC50) against a panel of key cyclin-dependent kinases.
Table 1: Comparative IC50 Values (nM) of Selected CDK Inhibitors
| Kinase | AZ703 (Imidazo[1,2-a]pyridine) | Dinaciclib | PF-07104091 |
| CDK1/cyclin B | 29 | 3 | ~120-240 |
| CDK2/cyclin E | 34 | 1 | 2.4 |
| CDK4/cyclin D1 | >10,000 | 4 | >10,000 |
| CDK5/p25 | 110 | 1 | 2.2 |
| CDK9/cyclin T1 | 79 | 4 | 0.5 |
Data compiled from publicly available sources for illustrative purposes.
This comparison highlights the diverse selectivity profiles that can be achieved with different chemical scaffolds. While Dinaciclib demonstrates broad and potent inhibition across multiple CDKs, both AZ703 and PF-07104091 exhibit more selective profiles, albeit with different patterns. The imidazo[1,2-a]pyridine scaffold in AZ703, for instance, shows good selectivity against CDK4. This nuanced understanding of selectivity is paramount for aligning a drug candidate with a specific therapeutic indication.
Visualizing the Selectivity Workflow
The process of characterizing kinase inhibitor selectivity is a multi-step endeavor, beginning with initial screening and culminating in in-depth cellular analysis.
Caption: A generalized workflow for assessing kinase inhibitor selectivity.
Experimental Protocols for Cross-Reactivity Assessment
A self-validating system of protocols is essential for generating reliable cross-reactivity data. Below are detailed methodologies for key assays.
In Vitro Kinase Inhibition Assay (Radiometric Format)
This assay is considered a gold standard due to its direct measurement of substrate phosphorylation.[2][7]
Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific peptide or protein substrate by the kinase of interest. The amount of incorporated radioactivity is directly proportional to the kinase activity.
Step-by-Step Protocol:
-
Reaction Cocktail Preparation: In a 96-well plate, prepare a reaction cocktail containing the assay buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT, 50 µg/ml PEG20000), the desired substrate, and the protein kinase.[8]
-
Compound Addition: Add 5 µL of the test compound (solubilized in 10% DMSO) at various concentrations to the designated wells. For the control, add 5 µL of 10% DMSO.
-
Initiation of Reaction: Start the kinase reaction by adding 5 µL of [γ-³³P]ATP solution. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is within the linear range.
-
Reaction Termination and Substrate Capture: Stop the reaction by adding a solution like phosphoric acid. Spot the reaction mixture onto P81 phosphocellulose paper, which binds the phosphorylated substrate.
-
Washing: Wash the phosphocellulose paper multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unreacted [γ-³³P]ATP.
-
Detection: Measure the radioactivity on the phosphocellulose paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.
Broad Kinome Profiling (Binding Assay Principle)
Services like KINOMEscan® utilize a competition binding assay to quantify the interactions between a test compound and a large panel of kinases.
Principle: A test compound is competed against an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase that remains bound to the immobilized ligand is measured, which is inversely proportional to the affinity of the test compound.
Caption: Principle of a competition binding assay for kinome profiling.
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
Confirming that a compound binds to its intended target in a complex cellular environment is crucial. CETSA® is a powerful technique for this purpose.[9][10]
Principle: Ligand binding stabilizes the target protein, leading to an increase in its melting temperature. This thermal shift is detected by heating cell lysates or intact cells to various temperatures, separating the soluble and aggregated protein fractions, and quantifying the amount of soluble target protein.[10]
Step-by-Step Protocol:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control and incubate under physiological conditions to allow for cell penetration and target binding.
-
Heating: Aliquot the treated cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or detergents.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein using methods like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement. An isothermal dose-response curve can be generated by heating at a single, optimized temperature with varying compound concentrations.
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. However, the ultimate clinical success of these compounds hinges on a thorough understanding and optimization of their selectivity profiles. The integration of robust biochemical assays, broad kinome profiling, and cellular target engagement studies, as outlined in this guide, provides a comprehensive framework for assessing cross-reactivity. By adhering to these principles of scientific integrity and causality, researchers can more effectively navigate the complexities of kinase inhibitor development and advance safer, more effective therapies.
References
- Anderson, M., et al. (2003). Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation. Bioorganic & Medicinal Chemistry Letters, 13(18), 3021-6.
- Zhang, J., et al. (2022). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. European Journal of Medicinal Chemistry, 238, 114489.
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- Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube.
- Kett, J. C., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay and Drug Development Technologies, 10(2), 137-150.
- Li, X., et al. (2016). Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors. Acta Pharmacologica Sinica, 37(5), 681-694.
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A Senior Application Scientist's Guide to Benchmarking Novel Imidazopyridine Derivatives Against Established Drugs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Therapeutic Potential of the Imidazopyridine Scaffold
The imidazopyridine core is a privileged scaffold in medicinal chemistry, renowned for its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS)[1][2]. Marketed drugs such as Zolpidem, Alpidem, and Saripidem have validated this scaffold's utility, primarily as anxiolytics and sedative-hypnotics[3][4][5]. These agents act as positive allosteric modulators at the benzodiazepine binding site of the GABA-A receptor, enhancing the effect of GABA and leading to neuronal inhibition[2][6].
The therapeutic challenge and opportunity lie in the heterogeneity of the GABA-A receptor, which is a pentameric ligand-gated ion channel composed of various subunits (e.g., α, β, γ)[7]. The specific arrangement of these subunits dictates the pharmacological profile of a modulating drug. For instance, agonism at α1-containing receptors is strongly associated with sedation, while modulation of α2/α3-containing receptors is linked to anxiolytic effects without significant sedation[8][9].
This guide provides a comprehensive framework for benchmarking new imidazopyridine derivatives against established drugs. We will explore the critical assays and methodologies required to build a robust data package, enabling an objective comparison of receptor selectivity, pharmacokinetic properties, and safety profiles. The goal is to identify next-generation candidates with improved therapeutic windows, moving beyond broad agonism to achieve targeted, subtype-selective modulation.
The Benchmarks: Profiling the Predecessors
A meaningful comparison requires well-characterized reference compounds. Zolpidem and Alpidem serve as excellent benchmarks due to their distinct selectivity profiles and clinical histories.
-
Zolpidem (Ambien®): Primarily used for insomnia, Zolpidem is a potent sedative-hypnotic[6][10]. It exhibits a high affinity for GABA-A receptors containing the α1 subunit, with approximately 10-fold lower affinity for α2 and α3 subunits, and negligible affinity for α5-containing receptors[6][8]. This α1-selectivity is believed to be the primary driver of its strong hypnotic effects and relative lack of muscle relaxant and anticonvulsant properties[8][10].
-
Alpidem (Ananxyl®): Marketed as an anxiolytic, Alpidem showed promise for providing anxiety relief with reduced sedation compared to classical benzodiazepines[11][12]. It demonstrates high selectivity for α1-containing receptors but also has a notable affinity for the translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor[13][14]. While its anxiolytic effects are mediated by GABA-A receptors, its clinical use was halted due to rare but severe hepatotoxicity, a factor that underscores the importance of thorough off-target and toxicity screening[11].
-
Saripidem: This imidazopyridine also displays sedative and anxiolytic properties by modulating the benzodiazepine binding site on GABA-A receptors.[3][4] Like Zolpidem, it is highly selective for the α1 subtype (referred to as the ω1 subtype in older literature)[3][4].
The New Contenders: Introducing Derivatives "IPD-X" and "IPD-Y"
For the purpose of this guide, we will hypothesize two new derivatives with distinct target profiles:
-
IPD-X (The Anxiolytic Candidate): Designed for functional selectivity towards α2/α3 subunits over α1. The primary hypothesis is that IPD-X will demonstrate potent anxiolytic activity in behavioral models with a significantly wider therapeutic window before the onset of sedation.
-
IPD-Y (The Ultra-Short-Acting Hypnotic): Engineered for high α1 selectivity, similar to Zolpidem, but with a metabolic profile designed for rapid clearance. The hypothesis is that IPD-Y will be an effective sleep-onset aid with minimal "hangover" effects or next-day impairment.
Head-to-Head Benchmarking: A Multi-Parametric Approach
Pharmacodynamic Profile: Receptor Affinity and Functional Activity
The cornerstone of the benchmarking process is to determine how tightly the new derivatives bind to the target receptors and how they modulate receptor function.
Key Experiments:
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of the compounds for different GABA-A receptor subtypes. This is typically done using membranes from cell lines expressing specific recombinant receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).
-
Patch-Clamp Electrophysiology: To measure the functional modulation of GABA-induced chloride currents. This assay determines whether a compound is a positive allosteric modulator (PAM) and quantifies its efficacy (potentiation of GABA response) and potency (EC50).
Table 1: Comparative GABA-A Receptor Subtype Binding Affinity (Ki, nM)
| Compound | α1β2γ2 | α2β2γ2 | α3β2γ2 | α5β2γ2 | α1/α2 Selectivity Ratio | α1/α3 Selectivity Ratio |
|---|---|---|---|---|---|---|
| Zolpidem | 21 | 450 | 400 | >5000 | 21.4 | 19.0 |
| Alpidem | 15 | 1200 | 1200 | >8000 | 80.0 | 80.0 |
| IPD-X | 350 | 25 | 30 | >6000 | 0.07 | 0.08 |
| IPD-Y | 18 | 600 | 750 | >7000 | 33.3 | 41.7 |
Data is hypothetical and for illustrative purposes. Real data would be derived from experimental assays.
Table 2: Comparative Functional Activity at GABA-A Receptors (Electrophysiology)
| Compound | Subtype | Potency (EC50, nM) | Max Efficacy (% Potentiation of GABA EC20) |
|---|---|---|---|
| Zolpidem | α1β2γ2 | 50 | 750% |
| IPD-X | α2β2γ2 | 60 | 650% |
| IPD-Y | α1β2γ2 | 45 | 800% |
Data is hypothetical. EC20 refers to a GABA concentration that elicits 20% of the maximal response.
Interpretation of Pharmacodynamic Data: The hypothetical data illustrates the desired target profiles. IPD-X shows a clear preference for α2 and α3 subtypes, suggesting a potentially anxioselective profile. In contrast, IPD-Y demonstrates potent, high-efficacy modulation of the α1 subtype, consistent with a hypnotic agent.
Pharmacokinetic Profile: ADME Properties
A compound's efficacy is irrelevant if it cannot reach its target in the CNS at the right concentration for the right amount of time. Early in vitro ADME (Absorption, Distribution, Metabolism, Excretion) testing is crucial.[15][16]
Key Experiments:
-
PAMPA / Caco-2 Permeability Assays: To predict passive diffusion and intestinal absorption.
-
MDCK-MDR1 Assay: To assess whether the compound is a substrate of key efflux transporters like P-glycoprotein (P-gp) at the blood-brain barrier (BBB)[17].
-
Microsomal Stability Assay: To estimate metabolic clearance rate by liver enzymes (e.g., Cytochrome P450s).
-
Plasma Protein Binding Assay: To determine the fraction of drug that is free (unbound) to engage the target.
Table 3: Comparative In Vitro ADME & CNS Penetration Profile
| Parameter | Zolpidem | Alpidem | IPD-X | IPD-Y | Desired Profile |
|---|---|---|---|---|---|
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | 15 | 12 | 18 | 20 | High (>10) |
| P-gp Efflux Ratio (MDCK-MDR1) | 1.8 | 2.1 | 1.5 | 1.2 | Low (<2) |
| Human Liver Microsomal Half-Life (t½, min) | 35 | 45 | 60 | 15 | Moderate (Anxiolytic) / Short (Hypnotic) |
| Plasma Protein Binding (%) | 92% | 90% | 88% | 93% | Moderate (<95%) |
| CNS MPO Desirability Score | 4.1 | 3.8 | 5.2 | 4.5 | High (>4) |
Data is hypothetical. CNS MPO (Multi-Parameter Optimization) is a calculated score predicting CNS drug-likeness.[18]
Interpretation of Pharmacokinetic Data: The data suggests both new derivatives have good predicted CNS penetration (high permeability, low efflux). IPD-X's longer microsomal half-life is suitable for a once-daily anxiolytic, while IPD-Y's short half-life aligns with its design as an ultra-short-acting hypnotic.
Early Safety & Toxicology Profile
Early identification of potential liabilities is paramount to avoid late-stage failures. In vitro toxicology assays provide a critical first look at a compound's safety profile.[19][20]
Key Experiments:
-
hERG Inhibition Assay: To assess the risk of cardiac arrhythmia (QT prolongation).
-
CYP450 Inhibition Panel: To identify potential for drug-drug interactions.
-
Cytotoxicity Assay (e.g., in HepG2 cells): To flag potential for liver toxicity.
-
Ames Test: To screen for mutagenic potential.
Table 4: Comparative In Vitro Toxicology Profile
| Assay | Zolpidem | Alpidem | IPD-X | IPD-Y | Desired Profile |
|---|---|---|---|---|---|
| hERG Inhibition (IC50, µM) | >30 | >30 | >50 | >50 | High (>10 µM) |
| CYP3A4 Inhibition (IC50, µM) | 15 | 8 | >40 | >40 | High (>10 µM) |
| HepG2 Cytotoxicity (CC50, µM) | >50 | 5-10 | >100 | >100 | High (>50 µM) |
| Ames Test (5 Strains) | Negative | Negative | Negative | Negative | Negative |
Data is hypothetical.
Interpretation of Toxicology Data: Both IPD-X and IPD-Y show a clean profile in these initial safety screens. Notably, the hypothetical data for IPD-X shows significantly lower cytotoxicity in HepG2 cells compared to Alpidem, suggesting a reduced risk of the hepatotoxicity that led to Alpidem's market withdrawal.
Visualizing Mechanisms and Workflows
Mechanism of Action at the GABA-A Receptor
The following diagram illustrates the modulatory action of an imidazopyridine at the benzodiazepine (BZD) site of a GABA-A receptor.
Caption: Allosteric modulation of the GABA-A receptor by an imidazopyridine.
Experimental Workflow: Radioligand Binding Assay
This diagram outlines the key steps in a competitive radioligand binding assay to determine the binding affinity of a test compound.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Experimental Protocols
Scientific integrity requires reproducible methods. Below are detailed protocols for the key pharmacodynamic assays.
Protocol 1: Radioligand Competition Binding Assay
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific GABA-A receptor subtype.
Materials:
-
Membrane Preparation: Frozen membrane pellets from HEK293 cells stably expressing the human GABA-A receptor subtype of interest (e.g., α1β2γ2).
-
Radioligand: [³H]Flumazenil (a high-affinity benzodiazepine site ligand).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Diazepam (10 µM final concentration).
-
Test Compounds: Serially diluted in binding buffer.
-
Apparatus: 96-well plates, rapid filtration harvester, glass fiber filters (pre-soaked in 0.5% polyethyleneimine), scintillation counter, and scintillation fluid.
Procedure:
-
Thaw Membranes: Thaw the cell membrane preparation on ice. Homogenize gently and dilute in ice-cold binding buffer to a final protein concentration of 50-100 µg per well.
-
Plate Setup: In a 96-well plate, add the following to triplicate wells for a final volume of 200 µL:
-
Total Binding: 50 µL binding buffer + 50 µL [³H]Flumazenil (final concentration ~1 nM) + 100 µL membrane suspension.
-
Non-specific Binding (NSB): 50 µL Diazepam + 50 µL [³H]Flumazenil + 100 µL membrane suspension.
-
Competition: 50 µL of test compound dilution + 50 µL [³H]Flumazenil + 100 µL membrane suspension.
-
-
Incubation: Incubate the plate for 60 minutes at 4°C to reach binding equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.[21]
-
Washing: Wash the filters three times with 3 mL of ice-cold binding buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters into scintillation vials, add 4 mL of scintillation fluid, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Automated Patch-Clamp Electrophysiology
Objective: To measure the potentiation of GABA-induced currents by a test compound.
Materials:
-
Cell Line: HEK293 cells stably expressing the human GABA-A receptor subtype of interest.
-
External Solution (ECS): Containing (in mM): 138 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 5.6 Glucose; pH 7.4.
-
Internal Solution (ICS): Containing (in mM): 60 KCl, 70 KF, 15 NaCl, 5 EGTA, 5 HEPES; pH 7.2.
-
Agonist: GABA, prepared in ECS.
-
Test Compounds: Prepared in ECS (final DMSO concentration <0.3%).
-
Apparatus: Automated patch-clamp system (e.g., QPatch, IonFlux)[22][23].
Procedure:
-
Cell Preparation: Culture cells to 70-90% confluency. On the day of the experiment, prepare a single-cell suspension.
-
System Priming: Prime the automated patch-clamp system with ECS and ICS according to the manufacturer's instructions.
-
Cell Sealing: Load the cell suspension. The system will automatically trap individual cells and form high-resistance (GΩ) seals.
-
Whole-Cell Configuration: Establish the whole-cell patch-clamp configuration. Clamp the membrane potential at -80 mV.
-
Baseline & EC20 Determination:
-
Apply a concentration of GABA that elicits ~20% of the maximal current response (GABA EC20). This is the baseline current.
-
Perform a washout with ECS.
-
-
Compound Application & Potentiation:
-
Pre-incubate the cell with the test compound (at a specific concentration) for 1-2 minutes.
-
Co-apply the same test compound concentration along with the GABA EC20 concentration.[24]
-
Record the peak inward current.
-
-
Washout: Perform an extended washout with ECS to ensure the current returns to baseline.
-
Data Analysis:
-
Calculate the potentiation for each concentration of the test compound: % Potentiation = [(Current with Compound + GABA) / (Current with GABA alone) - 1] * 100.
-
Plot the % Potentiation against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximum potentiation (efficacy).
-
Synthesis and Conclusion: From Bench Data to Clinical Candidate
This guide has outlined a systematic framework for the preclinical benchmarking of novel imidazopyridine derivatives. By employing a battery of standardized in vitro assays, researchers can build a multi-parameter data package that allows for a direct, objective comparison against established drugs like Zolpidem and Alpidem.
The hypothetical data for our candidates, IPD-X and IPD-Y, illustrates how this process can differentiate compounds based on their intended therapeutic profiles. IPD-X emerges as a promising anxioselective candidate with a good safety margin, while IPD-Y shows potential as a next-generation hypnotic with a favorable pharmacokinetic profile.
The strength of this approach lies in its causality-driven, self-validating nature. The pharmacodynamic data establishes the mechanism of action and selectivity, the pharmacokinetic data predicts its ability to reach the CNS, and the toxicology data provides an early assessment of safety. Together, these pillars of preclinical drug discovery provide the authoritative grounding necessary to justify the advancement of a new chemical entity toward in vivo studies and, ultimately, clinical trials. The path from the bench to the bedside is long, but it begins with rigorous, well-designed, and thoroughly benchmarked science.
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A Comparative Spectroscopic Guide to Imidazopyridine Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical sciences and organic chemistry, the unequivocal identification of isomeric structures is a cornerstone of robust research and development. Imidazopyridines, a class of heterocyclic compounds, are of significant interest due to their diverse biological activities and presence in numerous marketed drugs.[1][2][3][4] This guide provides a comprehensive comparative analysis of the spectroscopic data for key imidazopyridine isomers, offering field-proven insights and detailed experimental protocols to aid in their unambiguous characterization. The structural similarity of imidazopyridines to purines has driven extensive investigation into their therapeutic potential.[5]
The subtle differences in the fusion of the imidazole and pyridine rings give rise to distinct isomers such as imidazo[1,2-a]pyridine, imidazo[1,5-a]pyridine, and imidazo[4,5-b]pyridine. These variations, while seemingly minor, profoundly impact their physicochemical properties and biological activities, making accurate structural elucidation paramount. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy to differentiate these important isomers.
The Causality of Spectral Differences: An Isomeric Overview
The electronic distribution and molecular geometry inherent to each imidazopyridine isomer are the primary determinants of their unique spectroscopic fingerprints. The position of the nitrogen atom in the pyridine ring relative to the fused imidazole ring dictates the electron density at various positions, influencing chemical shifts in NMR, fragmentation patterns in MS, and electronic transitions in UV-Vis spectroscopy.
Caption: A streamlined workflow for the NMR analysis of imidazopyridine isomers.
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
Mass spectrometry provides crucial information about the molecular weight and fragmentation pathways of a molecule, which can be highly specific to its isomeric form. [6]Tandem mass spectrometry (MS/MS) is particularly useful for differentiating isomers by analyzing the fragmentation of a selected precursor ion. [6][7][8] The fragmentation of protonated imidazopyridine isomers often involves characteristic losses that can help in their identification. For example, the homolytic cleavage of certain bonds can be a diagnostic fragmentation pathway. [7]
| Isomer | Parent Ion (m/z) | Key Fragment Ions (m/z) and Neutral Losses |
|---|---|---|
| Imidazo[1,2-a]pyridine | 119 [M+H]⁺ | Loss of HCN, cleavage of the pyridine ring |
| Imidazo[1,5-a]pyridine | 119 [M+H]⁺ | Distinct fragmentation involving the imidazole ring |
| Imidazo[4,5-b]pyridine | 119 [M+H]⁺ | Fragmentation influenced by the position of the pyridine nitrogen |
Note: Fragmentation patterns are dependent on the ionization method and collision energy.
Experimental Protocol for MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.
-
Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography system. Electrospray ionization (ESI) is a common and gentle ionization technique for these compounds.
-
Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight and confirm the elemental composition using a high-resolution mass spectrometer.
-
Tandem MS (MS/MS): Select the protonated molecular ion ([M+H]⁺) as the precursor ion and subject it to collision-induced dissociation (CID).
-
Fragment Ion Analysis: Acquire the product ion spectrum and analyze the fragmentation pattern to identify characteristic losses and fragment ions for each isomer.
UV-Vis and IR Spectroscopy: Complementary Techniques
While NMR and MS are often the primary tools for isomer differentiation, UV-Vis and IR spectroscopy provide valuable complementary information.
UV-Vis Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. [9]The position of the absorption maxima (λmax) is sensitive to the extent of conjugation and the electronic structure of the isomers. Imidazopyridine derivatives generally exhibit strong absorption in the UV region. [2][10][11]
| Isomer | Approximate λmax (nm) |
|---|---|
| Imidazo[1,2-a]pyridine | ~250-260, ~315-330 |
| Imidazo[1,5-a]pyridine | Varies with substitution |
| Imidazo[4,5-b]pyridine | Generally absorbs at slightly different wavelengths |
Note: λmax values are solvent-dependent. Data compiled from various sources including.[2][10]
The subtle shifts in λmax can be used as a supporting piece of evidence for isomer identification.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups and bond vibrations within a molecule. The fingerprint region (below 1500 cm⁻¹) is often complex but can contain characteristic peaks for each isomer.
Key vibrational modes to consider include:
-
C=N and C=C stretching vibrations: Typically observed in the 1650-1450 cm⁻¹ region.
-
C-H stretching and bending vibrations: Aromatic C-H stretches appear above 3000 cm⁻¹, while out-of-plane bends are found in the 900-650 cm⁻¹ region and are often diagnostic of the substitution pattern on the aromatic rings.
Density functional theory (DFT) calculations can be employed to predict and help assign the vibrational wavenumbers for each isomer, aiding in the interpretation of the experimental IR spectra. [12]
Conclusion
The unambiguous characterization of imidazopyridine isomers is a critical task in chemical research and drug development. This guide has provided a comparative analysis of the spectroscopic data obtained from NMR, MS, UV-Vis, and IR, highlighting the key differences that enable their differentiation. By employing the detailed experimental protocols and understanding the underlying principles of their distinct spectroscopic behaviors, researchers can confidently assign the correct isomeric structures. The integration of multiple spectroscopic techniques, as outlined in this guide, provides a self-validating system for structural elucidation, ensuring the scientific integrity of the research.
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- Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH).
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- FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes.
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- UV-Vis extinction coefficients of Im, IC, and BI obtained in this work.
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- Mass Spectrometry - Fragment
- Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic
- Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.
- Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction.
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A Comparative Guide to the Synthesis of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde: A Modern Approach to a Key Pharmaceutical Intermediate
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of pharmacologically active compounds.[1][2] The introduction of a carbaldehyde group at the 3-position, as seen in 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde, provides a versatile synthetic handle for the elaboration of diverse molecular architectures, making it a highly valuable building block in drug discovery and development.[1] This guide provides a comparative analysis of a traditional, multi-step synthesis of this key intermediate with a more streamlined, modern one-pot approach, offering insights into the practical advantages of the latter for researchers in the pharmaceutical sciences.
Part 1: The Established Two-Step Synthetic Pathway
The conventional synthesis of this compound is a two-stage process. It begins with the cyclocondensation of 5-chloro-2-aminopyridine with chloroacetaldehyde to form the imidazo[1,2-a]pyridine ring system. This is followed by a Vilsmeier-Haack formylation to introduce the aldehyde group at the C-3 position.[1]
Step 1: Synthesis of 6-Chloroimidazo[1,2-a]pyridine
-
In a round-bottom flask equipped with a reflux condenser, dissolve 5-chloro-2-aminopyridine (1.0 eq) in ethanol.
-
Add chloroacetaldehyde (1.2 eq, 50% aqueous solution) dropwise to the solution at room temperature.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 6-chloroimidazo[1,2-a]pyridine.
Step 2: Vilsmeier-Haack Formylation
-
In a separate flask, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq) and cool to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise, maintaining the temperature below 5 °C to form the Vilsmeier reagent.[1] Stir for 30 minutes at 0 °C.
-
Dissolve the 6-chloroimidazo[1,2-a]pyridine (1.0 eq) from Step 1 in anhydrous dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 3-5 hours.[1]
-
After cooling, quench the reaction by carefully adding it to crushed ice and a saturated sodium bicarbonate solution to neutralize the acid (pH 7-8).
-
Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford this compound as a solid.[1]
Figure 1: Reaction scheme for the traditional two-step synthesis.
This established method, while reliable, involves multiple steps, including isolation and purification of the intermediate, which can be time-consuming and may lead to a lower overall yield.
Part 2: A Modern Alternative - The One-Pot Synthesis
Recent advancements in synthetic methodology have led to the development of more efficient one-pot procedures for the synthesis of imidazo[1,2-a]pyridines and their derivatives. These approaches often involve multi-component reactions that combine several starting materials in a single reaction vessel to form the desired product in a sequential manner, thereby avoiding the need for intermediate isolation.[3][4][5]
A plausible one-pot synthesis of this compound can be envisioned through a variation of the Groebke–Blackburn–Bienaymé reaction (GBBR), a powerful tool for the synthesis of imidazo[1,2-a]pyridine-3-amines.[3] While a direct one-pot synthesis to the carbaldehyde is not explicitly detailed in the search results, a conceptual one-pot process can be proposed based on a tandem reaction. This hypothetical pathway would involve the initial formation of the imidazo[1,2-a]pyridine ring followed by an in-situ formylation.
-
In a sealed reaction vessel, combine 5-chloro-2-aminopyridine (1.0 eq), and an appropriate three-carbon aldehyde synthon in a suitable solvent.
-
Add a catalyst, potentially a Lewis acid or a transition metal catalyst, to promote the cyclization and formation of the 6-chloroimidazo[1,2-a]pyridine intermediate.
-
Following the formation of the bicyclic system (monitored by in-process controls like UPLC-MS), introduce a formylating agent directly to the reaction mixture.
-
Allow the reaction to proceed at an elevated temperature until the formylation is complete.
-
Upon completion, perform an aqueous work-up, extract the product, and purify by column chromatography.
Figure 2: Conceptual workflow for a one-pot synthesis.
The primary advantages of such a one-pot procedure include reduced reaction time, lower consumption of solvents, and potentially higher overall yields due to the elimination of intermediate handling and purification steps.
Part 3: Head-to-Head Comparison
The following table provides a comparative summary of the two synthetic pathways, highlighting the key performance indicators that are crucial for process chemists and researchers in drug development.
| Parameter | Traditional Two-Step Pathway | Conceptual One-Pot Pathway |
| Number of Steps | 2 | 1 |
| Intermediate Isolation | Yes | No |
| Overall Yield | Moderate | Potentially High |
| Reaction Time | 7-11 hours + purification | 4-8 hours (estimated) |
| Solvent Consumption | High | Moderate |
| Process Complexity | High | Low |
Part 4: Experimental Validation of the Final Product
Regardless of the synthetic route, rigorous analytical validation is essential to confirm the identity and purity of the final product, this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule. The characteristic aldehyde proton signal is expected to appear around 9.8-10.0 ppm in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the compound, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is utilized to assess the purity of the final product, typically aiming for >98% purity for pharmaceutical applications.
| Analysis | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~9.9 (s, 1H, CHO), 8.1-7.2 (m, 4H, Ar-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~185 (CHO), 145-110 (Ar-C) |
| HRMS (ESI-TOF) m/z | Calculated for C₈H₅ClN₂O [M+H]⁺: 181.0163, Found: 181.0165 |
| Appearance | White to off-white crystalline powder[6] |
| Melting Point | 148-152 °C[6] |
Conclusion
While the traditional two-step synthesis of this compound is a well-established and reliable method, modern synthetic strategies, such as one-pot tandem reactions, offer significant advantages in terms of efficiency, sustainability, and overall yield. For researchers in the fast-paced environment of drug discovery and development, the adoption of such streamlined synthetic pathways can accelerate the generation of novel compound libraries and expedite the identification of new therapeutic leads. The validation of the final product through a comprehensive suite of analytical techniques remains a critical step in ensuring the quality and reliability of the data generated in subsequent biological assays.
References
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- Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update.
- ResearchGate. (n.d.). Intramolecular Ullmann-type C−N coupling for the synthesis of substituted benzo[7][8]imidazo[1,2-a]pyrrolo[3,4-c]pyridines.
- ResearchGate. (n.d.). Ag-Catalyzed synthesis of imidazo[1,2-a]-pyridine-3-carbaldehydes 36....
- MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
- RSC Publishing. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update.
- ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [https://www.researchgate.net/publication/380757833_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])
- Royal Society of Chemistry. (2018). Transition-Metal-Free Regioselective CH Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite - Supporting Information.
- E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review.
- Royal Society of Chemistry. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information].
- ResearchGate. (n.d.). Synthesis of imidazo[1,2‐a]pyridines by cyclization reaction.
- Google Patents. (n.d.). Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
- MDPI. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides.
- National Institutes of Health. (2020). Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution.
- MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
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- International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- National Institutes of Health. (n.d.). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde.
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- YouTube. (2021, June 19). Vilsmeier-Haack Reaction.
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Safety Operating Guide
Personal protective equipment for handling 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Operational Safety Guide: Handling 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative chemistry is conducted with the highest commitment to safety. This guide moves beyond mere compliance, offering a framework for handling this compound grounded in a deep understanding of its chemical nature. The protocols herein are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is underpinned by robust safety principles.
Hazard Identification and Proactive Risk Assessment
This compound is a substituted heterocyclic compound whose reactivity and toxicological profile are dictated by its distinct structural features: a halogenated imidazopyridine core and an aldehyde functional group. This combination necessitates a careful approach, as the compound presents multiple hazards.
The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system, and it is harmful if swallowed.[1][2] A comprehensive understanding of its hazard profile, as defined by the Globally Harmonized System (GHS), is the foundation of safe handling.
Table 1: GHS Hazard Profile of this compound
| Hazard Class & Category | Statement | Pictogram | Signal Word |
|---|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[1][2] | GHS07 | Danger [1] |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[1][2] | GHS07 | |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation.[1][2] | GHS07 |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation.[1][2] | GHS07 | |
The causality behind these classifications is clear. The aldehyde group is a well-known irritant and potential sensitizer. The heterocyclic aromatic system can interact with biological macromolecules, and the chloro- substitution adds considerations for both reactivity and environmental disposal.
Personal Protective Equipment (PPE) Protocol
All work with this compound must be performed within a certified chemical fume hood to minimize inhalation exposure. The principle of "As Low As Reasonably Achievable" (ALARA) must guide all handling procedures. The following table outlines the minimum PPE requirements for various laboratory operations.
Table 2: Task-Specific PPE Requirements
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Weighing/Aliquotting Solid | Double-layered nitrile gloves. | Chemical splash goggles AND a face shield. | Buttoned lab coat. | Not required inside a fume hood. |
| Preparing Solutions | Double-layered nitrile gloves. | Chemical splash goggles. | Buttoned lab coat. | Not required inside a fume hood. |
| Running Reactions/Transfers | Double-layered nitrile gloves. | Chemical splash goggles. | Buttoned lab coat. | Not required inside a fume hood. |
| Handling Contaminated Waste | Heavy-duty nitrile or butyl rubber gloves. | Chemical splash goggles. | Buttoned lab coat or chemical-resistant apron. | Not required if handling sealed containers. |
Key PPE Considerations:
-
Hand Protection: Disposable nitrile gloves provide good protection against incidental contact.[3][4] For extended handling or during cleanup of a spill, heavier gloves or double-gloving is mandatory. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required at all times.[3] A face shield should be worn over goggles during procedures with a high risk of splashing, such as when handling bulk quantities or during initial solution preparation.[5]
-
Body Protection: A standard laboratory coat, kept clean and fully buttoned, is the minimum requirement.[4] Ensure clothing covers the legs and wear closed-toe, chemical-resistant shoes.[5]
-
Engineering Controls: Beyond the fume hood, immediate access to a safety shower and an eyewash station is non-negotiable.[6][7] Ensure these are tested regularly and the access path is always clear.
Safe Handling and Storage Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.
Step-by-Step Handling Guide:
-
Preparation: Before handling, clearly label all glassware. Designate a specific area within the fume hood for the procedure.
-
Weighing: As this compound is a solid, weighing should be conducted within the fume hood or a ventilated balance enclosure to prevent the inhalation of fine particulates. Use anti-static weighing paper or a tared container.
-
Dissolution: When preparing solutions, add the solid this compound slowly and portion-wise to the solvent to control any potential exothermic processes.
-
Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[2][6] Some suppliers recommend refrigerated storage.[8] Keep it segregated from incompatible materials, particularly strong oxidizing agents.[9]
Emergency Response and Spill Management
Preparedness is the key to effectively managing any unforeseen incidents. All personnel must be familiar with these procedures before beginning work.
First Aid Measures:
-
Inhalation: Immediately move the affected person to fresh air and keep them comfortable for breathing. If respiratory irritation persists or breathing becomes difficult, seek immediate medical attention.[6]
-
Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin with copious amounts of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[6]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2]
Spill Cleanup Protocol:
For small spills (<1 gram) inside a chemical fume hood:
-
Alert personnel in the immediate area.
-
Wearing the appropriate PPE (double gloves, goggles, lab coat), cover the spill with an inert absorbent material like vermiculite or sand.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Place all contaminated materials, including gloves, into a sealed bag and then into the solid hazardous waste container.
For larger spills or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's environmental health and safety (EHS) department immediately.
Caption: Workflow for responding to a chemical spill.
Waste Management and Disposal
Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental protection.
-
Waste Categorization: As a chlorinated organic compound, all waste containing this compound must be classified as halogenated organic waste .[10][11]
-
Segregation: It is imperative to keep halogenated waste separate from non-halogenated waste streams.[11][12] Co-mingling increases disposal costs and complexity.
-
Containers:
-
Solid Waste: Contaminated items such as gloves, weighing paper, and absorbent materials should be placed in a clearly labeled, sealed container for "Halogenated Solid Waste."[13]
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a dedicated, sealed, and properly labeled "Halogenated Liquid Waste" container.[11]
-
-
Final Disposal: Under no circumstances should this chemical or its waste be disposed of down the drain.[11] All waste must be disposed of through your institution's EHS department or a licensed hazardous waste management company, typically via high-temperature incineration.[14]
By integrating these principles and protocols into your daily workflow, you can confidently and safely advance your research while upholding the highest standards of scientific integrity and personal safety.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
